molecular formula C4H7NaO4 B043044 Sodium 2-(2-hydroxyethoxy)acetate CAS No. 142047-97-0

Sodium 2-(2-hydroxyethoxy)acetate

Cat. No.: B043044
CAS No.: 142047-97-0
M. Wt: 142.09 g/mol
InChI Key: CEAQLKGSEMCNNR-UHFFFAOYSA-M
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Description

Sodium 2-(2-hydroxyethoxy)acetate ( 142047-97-0) is an organic sodium salt with the molecular formula C4H7NaO4 and a molecular weight of 142.09 g/mol . Its structure features a carboxylic acid group and an ether-linked hydroxyethoxy chain, resulting in a high polarity as indicated by a computed Polar Surface Area of approximately 69.59 Ų . This compound is of significant interest in exposome research, as it has been identified as a component of the human exposome—the measure of all environmental exposures throughout a lifetime—and has been detected in human blood . Researchers value it as a standard or intermediate in the synthesis of more complex molecules and for metabolic studies. The compound should be handled with care; it is classified with the hazard code Xi (Irritant) and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. It is typically stored at room temperature under an inert atmosphere .

Properties

IUPAC Name

sodium;2-(2-hydroxyethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4.Na/c5-1-2-8-3-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAQLKGSEMCNNR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142047-97-0
Record name sodium 2-(2-hydroxyethoxy)acetate
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Foundational & Exploratory

synthesis pathway of Sodium 2-(2-hydroxyethoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Sodium 2-(2-hydroxyethoxy)acetate

Abstract

This compound is a valuable chemical intermediate with applications ranging from pharmaceuticals and cosmetics to biotechnology.[1] This technical guide provides a comprehensive overview of its synthesis, focusing on the robust and widely adopted Williamson ether synthesis pathway. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss critical process parameters. This document is designed for researchers, scientists, and drug development professionals, offering the technical accuracy and practical insights required for successful laboratory and industrial-scale synthesis.

Introduction: The Strategic Importance of this compound

This compound, the sodium salt of 2-(2-hydroxyethoxy)acetic acid (HEAA), is a bifunctional molecule featuring both a hydroxyl and a carboxylate group.[2][3] This unique structure imparts desirable properties such as high water solubility, making it a versatile component in various formulations. In the pharmaceutical industry, it serves as an excipient to enhance drug solubility and bioavailability.[1] Its role as a stabilizer and emulsifier is leveraged in the cosmetics sector.[1] Furthermore, it is a key precursor in the synthesis of other valuable compounds, such as 2-p-dioxanone, a monomer used for producing bio-absorbable polymers.[4]

The parent acid, HEAA, is also of significant interest in environmental and toxicological studies as it is the primary urinary metabolite of 1,4-dioxane, a likely human carcinogen.[5][6][7] A reliable and scalable synthesis of its sodium salt is therefore crucial for creating analytical standards and supporting further research.

The Core Synthesis Pathway: A Mechanistic Approach via Williamson Ether Synthesis

The most direct and efficient method for preparing this compound is the Williamson ether synthesis. This classic organic reaction, developed by Alexander Williamson in the 1850s, remains a cornerstone of ether synthesis due to its broad scope and reliability.[8][9] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8]

The overall strategy involves two primary steps:

  • Alkoxide Formation: The deprotonation of an alcohol to form a potent alkoxide nucleophile.

  • Nucleophilic Attack: The subsequent attack of this alkoxide on an alkyl halide, displacing the halide and forming the ether linkage.

For the synthesis of this compound, the chosen reactants are ethylene glycol and a salt of chloroacetic acid.

Causality Behind Reagent Selection
  • Ethylene Glycol (Nucleophile Precursor): As the source of the 2-hydroxyethoxy moiety, ethylene glycol is an ideal starting material. It is inexpensive and readily available. A strong base is used to selectively deprotonate one of its two hydroxyl groups, transforming it into the potent nucleophile, sodium 2-hydroxyethoxide.

  • Sodium Chloroacetate (Electrophile): This reactant provides the acetate backbone. Using the sodium salt of chloroacetic acid is strategic because it allows for the direct formation of the final sodium salt product without a separate neutralization step. The chlorine atom serves as a good leaving group, and its position on a primary carbon is ideal for an SN2 reaction, minimizing the risk of competing elimination reactions.[9][10]

  • Sodium Hydroxide (Base): A strong base like sodium hydroxide is required to generate the alkoxide from ethylene glycol. It is cost-effective and highly effective for this purpose. In some industrial preparations, sodium metal is used to form the alkoxide first, followed by reaction with chloroacetic acid.[11]

The Reaction Mechanism

The synthesis proceeds in a well-defined, two-step sequence.

Step 1: In-situ formation of the Nucleophile (Sodium 2-hydroxyethoxide) Ethylene glycol is treated with sodium hydroxide. The hydroxide ion, a strong base, abstracts a proton from one of the hydroxyl groups of ethylene glycol, forming the monosodium salt (sodium 2-hydroxyethoxide) and water.

HO-CH₂-CH₂-OH + NaOH → Na⁺⁻O-CH₂-CH₂-OH + H₂O

Step 2: SN2 Nucleophilic Substitution The highly nucleophilic oxygen of the sodium 2-hydroxyethoxide then attacks the electrophilic carbon atom of sodium chloroacetate. This occurs in a concerted, backside attack, displacing the chloride ion and forming the C-O ether bond, yielding the final product, this compound, and sodium chloride as a byproduct.[8]

Na⁺⁻O-CH₂-CH₂-OH + Cl-CH₂-COO⁻Na⁺ → Na⁺⁻OOC-CH₂-O-CH₂-CH₂-OH + NaCl

Synthesis_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction EG HO-CH₂-CH₂-OH (Ethylene Glycol) Alkoxide ⁻O-CH₂-CH₂-OH (2-Hydroxyethoxide ion) EG->Alkoxide + OH⁻ NaOH NaOH SCA Cl-CH₂-COO⁻Na⁺ (Sodium Chloroacetate) Product ⁻OOC-CH₂-O-CH₂-CH₂-OH (2-(2-hydroxyethoxy)acetate ion) Alkoxide->Product + Cl-CH₂-COO⁻ H2O H₂O Alkoxide->H2O - H₂O NaCl NaCl Product->NaCl - Cl⁻

Caption: Reaction mechanism for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high purity and yield. It is based on established procedures adapted from the chemical literature.[4][5]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PurityNotes
Ethylene GlycolC₂H₆O₂62.07≥99%Serves as reactant and solvent
Sodium HydroxideNaOH40.00≥97%, pelletsStrong base
Sodium ChloroacetateC₂H₂ClNaO₂116.48≥98%Electrophile
TolueneC₇H₈92.14AnhydrousOptional, for azeotropic removal of water
Diethyl Ether(C₂H₅)₂O74.12AnhydrousFor washing/extraction
Hydrochloric AcidHCl36.46Concentrated (37%)For potential pH adjustment/acidification

Synthesis Workflow

Caption: High-level experimental workflow for the synthesis process.

Step-by-Step Methodology

Safety Precaution: This procedure involves strong bases and potentially irritating chemicals. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Formation of Sodium 2-hydroxyethoxide

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Charge the flask with ethylene glycol (e.g., 10 moles, ~620 g). Note: Ethylene glycol acts as both a reactant and the solvent.

  • Begin vigorous stirring and add sodium hydroxide pellets (e.g., 1.0 mole, 40.0 g) portion-wise to control the initial exotherm.

  • Heat the mixture to 70-80°C. The sodium hydroxide will dissolve to form the monosodium salt of ethylene glycol.[4] This step is crucial for generating the active nucleophile.

Alternative for Anhydrous Conditions: For higher yields, water can be removed azeotropically. Add toluene to the flask and heat to reflux using a Dean-Stark apparatus until no more water is collected. Then, distill off the toluene before proceeding.

Step 2: Williamson Ether Synthesis Reaction

  • Once the alkoxide solution is stable at 70-80°C, begin the slow, portion-wise addition of sodium chloroacetate (e.g., 1.0 mole, 116.5 g) over a period of 1-2 hours. This controlled addition prevents a runaway reaction and minimizes side products.

  • After the addition is complete, raise the temperature to 80-100°C and maintain with vigorous stirring for 4-6 hours to ensure the reaction goes to completion.[5]

  • Monitor the reaction progress by periodically taking small aliquots and analyzing for the disappearance of sodium chloroacetate (e.g., via titration or HPLC).

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature. The mixture will be a viscous solution or slurry containing the product, unreacted ethylene glycol, and sodium chloride byproduct.

  • Dissolve the crude mixture in deionized water (e.g., 500 mL).

  • Transfer the aqueous solution to a large separatory funnel. Wash the solution with diethyl ether (2 x 200 mL) to remove the majority of the unreacted ethylene glycol and other organic impurities.[5] The desired sodium salt product is highly water-soluble and will remain in the aqueous layer.

  • Separate and collect the aqueous layer. The sodium chloride byproduct will also be present in this layer. For many applications, its presence is acceptable. If high purity is required, filtration and recrystallization or chromatographic methods may be employed. A patent has described filtering the mixture to remove sodium chloride and sodium sulfate.[4]

Step 4: Isolation of the Product

  • The purified aqueous solution contains this compound. The product can be used directly in this form for subsequent reactions.

  • To obtain the solid product, the water can be removed under reduced pressure using a rotary evaporator. This will yield a white or off-white solid, which is a mixture of the desired product and sodium chloride.

  • The yield based on sodium chloroacetate can be calculated after drying the solid product to a constant weight. A patent reported a yield of 56.8% for a related process.[4]

Conclusion

The Williamson ether synthesis provides a reliable, scalable, and economically viable pathway for the production of this compound. By carefully controlling reaction parameters such as temperature, stoichiometry, and purification steps, a high-quality product suitable for advanced applications can be consistently achieved. The detailed mechanistic understanding and the step-by-step protocol provided in this guide serve as a robust foundation for researchers and developers working with this important chemical compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Sodium 2-(2-hydroxyethoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physicochemical properties of Sodium 2-(2-hydroxyethoxy)acetate, a compound of increasing interest in pharmaceutical and research applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into its characteristics and analysis.

Introduction and Molecular Identity

This compound, with the CAS number 142047-97-0, is the sodium salt of 2-(2-hydroxyethoxy)acetic acid.[1][2][3] It is a versatile organic compound with applications ranging from a building block in organic synthesis to a component in drug delivery systems.[1][4] Its structure, featuring both a carboxylate and a hydroxyl group, imparts a high degree of polarity, which is reflected in its physicochemical properties.[1]

Key Identifiers:

  • IUPAC Name: this compound[3]

  • CAS Number: 142047-97-0[1][2][3][5][6]

  • Molecular Formula: C₄H₇NaO₄[2][3][6]

  • Molecular Weight: 142.09 g/mol [1][3][6]

  • InChI Key: CEAQLKGSEMCNNR-UHFFFAOYSA-M[1][3]

  • SMILES: C(COCC(=O)[O-])O.[Na+][2][3]

Core Physicochemical Properties

The utility of this compound in various applications is directly linked to its distinct physicochemical characteristics. A summary of these properties is presented in the table below, followed by a detailed discussion of their implications.

PropertyValueSource
Appearance White crystalline solid[1]
Melting Point 210–212°C[1]
Solubility Sparingly soluble in water (5–10 mg/mL at 25°C), soluble in polar aprotic solvents (e.g., DMSO)[1]
logP (computed) -5.2508[5]
Topological Polar Surface Area (computed) 69.59 Ų[1][5]
Hydrogen Bond Acceptors 4[5]
Hydrogen Bond Donors 1[5]
Rotatable Bonds 4[5]
Solubility Profile: A Double-Edged Sword

The solubility of this compound is a critical parameter influencing its application. While its ionic nature suggests good water solubility, it is described as only sparingly soluble in water.[1] This limited aqueous solubility at higher concentrations may necessitate the use of co-solvents, such as DMSO, in biological assays or formulation development.[1] The ethylene glycol moiety in its structure is thought to enhance interactions with cellular membranes, potentially improving the cell penetration of conjugated therapeutic agents.[4]

High Polarity and its Consequences

The computed topological polar surface area of 69.59 Ų and a low LogP value indicate the high polarity of the molecule.[1][5] This is a direct result of the presence of the carboxylate, hydroxyl, and ether functionalities. This high polarity is advantageous for applications requiring interaction with polar biological environments but may limit its ability to cross nonpolar biological membranes on its own.

Applications in Research and Development

The unique combination of a reactive carboxylate group, a hydrophilic hydroxyethoxy chain, and its status as a sodium salt underpins its utility in several scientific domains.

  • Drug Delivery Systems: The compound is being investigated for its potential to enhance drug solubility and bioavailability.[1] The carboxylate group allows for covalent conjugation with therapeutic molecules, while the overall structure can aid in improving cellular uptake.[4]

  • Biochemical Research: It can be employed as a buffering agent in biochemical assays to maintain a stable pH environment.[1] Furthermore, its ability to chelate metal ions makes it a useful tool in studies involving metal-ion-dependent biological processes.[1]

  • Organic Synthesis: As a bifunctional molecule, it serves as a valuable building block for the synthesis of more complex molecules and polymers.[1]

  • Cosmetics: In cosmetic formulations, it can function as a stabilizer and emulsifier.[4]

Experimental Protocol: Determination of Aqueous Solubility

The following protocol outlines a robust method for the quantitative determination of the aqueous solubility of this compound. This method is designed to be self-validating by incorporating in-process controls.

Objective: To determine the equilibrium solubility of this compound in deionized water at a controlled temperature.
Materials:
  • This compound (purity ≥97%)

  • Deionized water (18.2 MΩ·cm)

  • Calibrated analytical balance

  • Temperature-controlled orbital shaker

  • Calibrated pH meter

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Methodology:
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Equilibrium Solubility Determination:

    • Add an excess amount of this compound to a known volume of deionized water in several replicate flasks.

    • Place the flasks in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

    • Allow the suspensions to equilibrate for a predetermined time (e.g., 24 or 48 hours), ensuring that solid material remains undissolved.

    • After equilibration, measure and record the pH of each suspension.

    • Centrifuge the suspensions to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Sample Analysis:

    • Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted samples using the calibration curve.

  • Calculation:

    • Calculate the equilibrium solubility in mg/mL or mol/L, taking into account the dilution factor.

Self-Validation and Causality:
  • Rationale for Excess Solid: The presence of undissolved solid at equilibrium ensures that the solution is saturated, a fundamental requirement for determining equilibrium solubility.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and accurately recorded temperature is crucial for data reproducibility.

  • pH Measurement: The pH of the saturated solution provides information about the solution environment and can be important if the compound's solubility is pH-dependent.

  • HPLC Analysis: HPLC provides a sensitive and specific method for quantifying the concentration of the dissolved analyte, ensuring accurate results. The use of a calibration curve with multiple standards validates the linearity and accuracy of the analytical method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification prep_stock Prepare Stock Solution prep_standards Prepare Calibration Standards prep_stock->prep_standards hplc HPLC Analysis prep_standards->hplc add_excess Add Excess Solid to Water shake Equilibrate in Shaker add_excess->shake measure_ph Measure pH shake->measure_ph centrifuge Centrifuge measure_ph->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute dilute->hplc calibration Construct Calibration Curve hplc->calibration calculate Calculate Solubility calibration->calculate

Caption: Experimental workflow for determining aqueous solubility.

Stability and Storage

This compound is noted to be stable under acidic conditions but may decompose under alkaline conditions.[4] For long-term storage, it is recommended to keep the compound in an inert atmosphere at room temperature.[6] Some suppliers also suggest cold-chain transportation.[6]

Conclusion

This compound presents a compelling profile for researchers and developers in the pharmaceutical and chemical industries. Its distinct physicochemical properties, particularly its polarity and bifunctional nature, offer a range of application possibilities. A thorough understanding of its solubility, stability, and other characteristics, as outlined in this guide, is essential for its effective and reliable use in research and product development.

References

An In-depth Technical Guide to the Characterization of Sodium 2-(2-hydroxyethoxy)acetate (CAS No. 142047-97-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of Sodium 2-(2-hydroxyethoxy)acetate, a versatile molecule with increasing significance in pharmaceutical and materials science. With the CAS Number 142047-97-0, this hydrophilic organic salt is gaining prominence as a key building block, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and as an excipient in drug delivery systems. This document, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of its physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into the mechanistic insights of its biological applications, providing field-proven protocols and explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Emerging Role of this compound

This compound is a sodium salt of 2-(2-hydroxyethoxy)acetic acid. Its structure, featuring both a carboxylate and a hydroxyl group linked by an ethylene glycol moiety, imparts a high degree of hydrophilicity. This characteristic is pivotal to its function in various applications, from enhancing the solubility and bioavailability of therapeutic agents to its use in the synthesis of advanced materials like hydrogels for environmental remediation.[1]

In the realm of drug development, its application as a flexible and hydrophilic linker in PROTACs is particularly noteworthy.[2][3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker's composition and length are critical for the efficacy of the PROTAC, and the inclusion of moieties like the one found in this compound can improve the molecule's pharmacokinetic properties.[5][6]

This guide will systematically detail the essential aspects of this compound, providing a solid foundation for its application and further research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application.

PropertyValueSource
CAS Number 142047-97-0[7]
Molecular Formula C₄H₇NaO₄[7]
Molecular Weight 142.09 g/mol [7]
IUPAC Name This compound[7]
Synonyms Sodium β-Hydroxyethoxyacetate, (2-Hydroxyethoxy)acetic Acid Monosodium Salt[1]
Appearance White crystalline solid[1]
Melting Point 210-212 °C[1]
Solubility Soluble in water[1]

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Below are two common approaches.

Synthesis via Neutralization of 2-(2-hydroxyethoxy)acetic acid

This is a straightforward and common method for laboratory-scale synthesis.

Workflow Diagram:

G cluster_0 Synthesis via Neutralization 2-(2-hydroxyethoxy)acetic acid 2-(2-hydroxyethoxy)acetic acid Stirring in Water Stirring in Water 2-(2-hydroxyethoxy)acetic acid->Stirring in Water Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Stirring in Water This compound This compound Stirring in Water->this compound Neutralization

Caption: Synthesis of this compound by neutralization.

Experimental Protocol:

  • Dissolution: Dissolve a known molar equivalent of 2-(2-hydroxyethoxy)acetic acid in deionized water.

  • Neutralization: Slowly add one molar equivalent of a standardized sodium hydroxide solution to the stirred solution of the acid. The addition should be done portion-wise or dropwise to control the exothermic reaction.

  • pH Monitoring: Monitor the pH of the reaction mixture. The endpoint is reached when a stable pH of approximately 7.0 is achieved.

  • Isolation: The resulting aqueous solution of this compound can be used directly, or the water can be removed under reduced pressure to yield the solid product.

  • Purification: If necessary, the solid product can be recrystallized from a suitable solvent system, such as ethanol/water, to achieve higher purity.

Synthesis from Ethylene Glycol and a Chloroacetate Salt

A patent describes a method starting from ethylene glycol.[8]

Experimental Protocol:

  • Formation of Ethylene Glycol Monosodium Salt: React ethylene glycol with sodium hydroxide in a suitable solvent like xylene at elevated temperatures (130-140 °C) with azeotropic removal of water.[8]

  • Reaction with a Chloroacetate: The resulting ethylene glycol monosodium salt is then reacted with a chloroacetate salt (e.g., sodium chloroacetate) in an excess of ethylene glycol at 70-80 °C.[8]

  • Work-up and Isolation: The reaction mixture is then processed to remove byproducts and isolate the desired this compound.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structural integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (in D₂O):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.0s2H-O-CH₂ -COO⁻
~3.7t2HHO-CH₂-CH₂ -O-
~3.6t2HHO-CH₂ -CH₂-O-

Expected ¹³C NMR Spectral Data (in D₂O):

Chemical Shift (ppm)Assignment
~178C =O
~72HO-CH₂-C H₂-O-
~69-O-C H₂-COO⁻
~61HO-C H₂-CH₂-O-

Note: The actual chemical shifts may vary depending on the solvent, concentration, and instrument parameters.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For this non-volatile salt, electrospray ionization (ESI) is the preferred technique. In negative ion mode, the spectrum would show the carboxylate anion [M-Na]⁻ at m/z 119.04. In positive ion mode, the sodium adduct [M+Na]⁺ at m/z 165.02 could be observed.

Expected Fragmentation Pattern (Negative Ion Mode):

The fragmentation of the [M-Na]⁻ ion would likely involve the loss of small neutral molecules. While a detailed experimental spectrum is not available, common fragmentation pathways for carboxylates and ethers can be predicted.

Workflow for MS Analysis:

G cluster_1 Mass Spectrometry Workflow Sample Sample ESI Source ESI Source Sample->ESI Source Ionization Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer Ion Separation Detector Detector Mass Analyzer->Detector Detection Mass Spectrum Mass Spectrum Detector->Mass Spectrum Data Output

Caption: A generalized workflow for ESI-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound. Due to its high polarity and lack of a strong UV chromophore, specialized HPLC methods are required. A method for the corresponding free acid, 2-(2-hydroxyethoxy)acetic acid, can be adapted.[9]

Recommended HPLC Method (adapted for the sodium salt):

  • Technique: Reversed-Phase HPLC with UV detection at a low wavelength (e.g., 210 nm) or Refractive Index Detection (RID).[9]

  • Column: A C18 reversed-phase column is suitable.[9]

  • Mobile Phase: An acidic mobile phase is necessary to protonate the carboxylate to its less polar carboxylic acid form, allowing for retention on the C18 column. A suitable mobile phase would be a mixture of an aqueous acid solution (e.g., 0.1% phosphoric acid in water) and an organic modifier like acetonitrile.[9] A gradient elution may be necessary for complex samples.

  • Sample Preparation: The sample should be dissolved in the initial mobile phase.

  • Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[10]

Workflow for HPLC Purity Analysis:

G cluster_2 HPLC Purity Analysis Workflow Standard & Sample Prep Standard & Sample Prep HPLC System Setup HPLC System Setup Standard & Sample Prep->HPLC System Setup Data Acquisition Data Acquisition HPLC System Setup->Data Acquisition Chromatogram Analysis Chromatogram Analysis Data Acquisition->Chromatogram Analysis Purity Calculation Purity Calculation Chromatogram Analysis->Purity Calculation G cluster_3 Mechanism of Cell Penetration Enhancement Molecule This compound -conjugated Drug Interaction Interaction with Lipid Headgroups Molecule->Interaction Cell Membrane Cell Membrane Permeability Increase Increased Membrane Permeability Cell Membrane->Permeability Increase Interaction->Cell Membrane Cellular Uptake Cellular Uptake Permeability Increase->Cellular Uptake

References

Deconstructing Sodium 2-(2-hydroxyethoxy)acetate: A Guide to Molecular Structure Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of Sodium 2-(2-hydroxyethoxy)acetate (CAS No. 142047-97-0).[1] Aimed at researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques required to elucidate and confirm the structure of this molecule. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), presenting a cohesive analytical workflow. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: Understanding the Molecule

This compound is an organic sodium salt with the molecular formula C4H7NaO4 and a molecular weight of approximately 142.09 g/mol .[1] The structure features a carboxylate group, an ether linkage, and a primary alcohol, rendering it a highly polar and water-soluble compound. Its versatile structure makes it a subject of interest in various fields, including its use as a potential building block in chemical synthesis and its relevance in biomedical research. A thorough understanding of its molecular structure is paramount for its application and for predicting its chemical behavior.

This guide will walk through a multi-faceted analytical approach to confirm the structural identity and purity of this compound. We will begin with NMR spectroscopy to map the carbon-hydrogen framework, followed by FTIR spectroscopy to identify key functional groups, and finally, Mass Spectrometry to determine the molecular weight and fragmentation patterns.

Foundational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Analysis

Table 1: Predicted ¹H NMR Chemical Shifts for the Anionic Moiety of this compound in D₂O

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
H_a~3.6Triplet2HMethylene protons adjacent to the hydroxyl group, deshielded by the oxygen.
H_b~3.7Triplet2HMethylene protons adjacent to the ether oxygen, deshielded.
H_c~4.1Singlet2HMethylene protons alpha to the carboxylate group, significantly deshielded.
OHVariableBroad Singlet1HExchangeable proton of the hydroxyl group; its signal may be broad or absent in D₂O.

Causality of Signal Assignment: The chemical shifts are predicted based on the electronegativity of the neighboring atoms. The protons on the carbon alpha to the electron-withdrawing carboxylate group (H_c) are expected to be the most downfield. The protons adjacent to the ether and alcohol oxygens (H_a and H_b) will also be downfield compared to a simple alkane, with their signals appearing as triplets due to coupling with each other.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For the 2-(2-hydroxyethoxy)acetate anion, four distinct signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Anionic Moiety of this compound in D₂O

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
C_a~61Carbon bearing the hydroxyl group.
C_b~72Ether-linked carbon further from the carboxylate.
C_c~70Ether-linked carbon closer to the carboxylate.
C_d (C=O)~175Carboxylate carbon, highly deshielded.

Self-Validation: The presence of four distinct signals in the ¹³C NMR spectrum would strongly support the proposed carbon backbone of the molecule. The downfield shift of the carboxylate carbon is a key diagnostic feature.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is chosen as the solvent due to the high solubility of the analyte and to avoid a large interfering solvent proton signal.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set a spectral width of approximately 12 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of approximately 200 ppm.

    • A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands

The FTIR spectrum of this compound will be characterized by the presence of a hydroxyl group, an ether linkage, and a carboxylate group. A key point of analysis is the difference in the carbonyl stretching frequency between a carboxylic acid and its carboxylate salt.

Table 3: Key FTIR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)IntensityVibration
O-H (Alcohol)3500-3200Broad, StrongStretching
C-H (Aliphatic)3000-2850MediumStretching
C=O (Carboxylate)1650-1540StrongAsymmetric Stretching
C=O (Carboxylate)1450-1360StrongSymmetric Stretching
C-O (Ether & Alcohol)1150-1050StrongStretching

Expert Insight: The carboxylate group (COO⁻) exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch.[5] This is in contrast to the single, higher frequency C=O stretch (around 1700 cm⁻¹) of a carboxylic acid.[6] The presence of two strong bands in the 1650-1360 cm⁻¹ region and the absence of a band around 1700 cm⁻¹ is a definitive indicator of the carboxylate salt form.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is the simplest and most common method.

    • KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For a salt like this compound, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar and non-volatile molecules.

Expected Mass Spectrum

In positive ion mode ESI-MS, we would expect to see the sodium adduct of the intact molecule. In negative ion mode, we would observe the deprotonated molecule.

Table 4: Expected Ions in ESI-Mass Spectrometry

Ionization ModeExpected IonCalculated m/z
Positive[C₄H₇NaO₄ + Na]⁺165.01
Positive[C₄H₈O₄ + Na]⁺143.03
Negative[C₄H₇O₄]⁻119.03

Trustworthiness of Data: The observation of ions corresponding to these calculated m/z values would provide strong evidence for the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition of the observed ions. It's also common for sodium salts to form clusters, so ions at higher m/z values corresponding to dimers or trimers might also be observed.[7]

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Fragmentation of the parent ion can provide further structural information. For the [C₄H₇O₄]⁻ ion in negative mode, fragmentation would likely involve the loss of small neutral molecules.

Workflow for Molecular Structure Analysis of this compound

Caption: Workflow for the comprehensive analysis of this compound.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent such as water or methanol.

  • Instrument Setup:

    • Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable spray and maximum ion signal.

  • Data Acquisition:

    • Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

    • For MS/MS, select the ion of interest (e.g., m/z 119 in negative mode) and apply collision-induced dissociation (CID) to induce fragmentation.

Conclusion: A Unified Structural Picture

The molecular structure of this compound can be confidently determined through the synergistic application of NMR, FTIR, and mass spectrometry. NMR spectroscopy provides the fundamental carbon-hydrogen framework, FTIR confirms the presence and nature of the key functional groups (alcohol, ether, and carboxylate), and mass spectrometry verifies the molecular weight and provides further structural detail through fragmentation analysis. The protocols and expected outcomes detailed in this guide provide a robust framework for the comprehensive characterization of this and similar molecules, ensuring a high degree of scientific rigor and confidence in the results.

References

A Technical Guide to the Spectroscopic Characterization of Sodium 2-(2-hydroxyethoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Profile of Sodium 2-(2-hydroxyethoxy)acetate

This compound is an organic salt with the molecular formula C4H7NaO4.[1][2] It is the sodium salt of 2-(2-hydroxyethoxy)acetic acid, a known metabolite of 1,4-dioxane.[3][4][5] Understanding the precise molecular structure and purity of this compound is critical for its application in various research and development sectors, including its potential role as a linker in drug-conjugate technologies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this molecule.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, supported by field-proven insights into experimental design and data interpretation. While direct experimental spectra for this specific salt are not widely published, we can confidently predict its spectral features based on the well-characterized parent acid and fundamental principles of spectroscopy.

Molecular Structure and Properties:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C4H7NaO4[1]

  • Molecular Weight: 142.09 g/mol [1]

  • CAS Number: 142047-97-0[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom in the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four sets of non-equivalent protons. The conversion of the carboxylic acid to its sodium salt will result in the disappearance of the acidic proton signal (typically observed >10 ppm) and may cause slight upfield shifts for adjacent protons due to the change in electron density.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
H-a (-CH₂-OH) ~3.5Triplet2HProtons adjacent to the hydroxyl group, deshielded by the oxygen atom. Expected to be a triplet due to coupling with H-b.
H-b (-O-CH₂-) ~3.6Triplet2HProtons on the carbon adjacent to the ether oxygen and H-a. Deshielded by the ether oxygen. Expected to be a triplet due to coupling with H-a.
H-c (-O-CH₂-COO⁻) ~3.9Singlet2HProtons on the carbon alpha to the carboxylate group. Deshielded by both the ether oxygen and the carboxylate. Expected to be a singlet as there are no adjacent protons.
-OH Variable (4-5)Broad Singlet1HThe chemical shift of the hydroxyl proton is concentration and solvent dependent and will exchange with D₂O.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carboxylate carbon is expected to be the most downfield signal.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C1 (-CH₂-OH) ~61Carbon attached to the hydroxyl group.
C2 (-O-CH₂-) ~72Carbon adjacent to the ether oxygen.
C3 (-O-CH₂-COO⁻) ~68Carbon alpha to the carboxylate group and adjacent to the ether oxygen.
C4 (-COO⁻) ~175Carboxylate carbon, significantly deshielded.
Experimental Protocol for NMR Spectroscopy

Sample Preparation (Under Inert Atmosphere for Hygroscopic Samples):

  • Drying: Dry the this compound sample under high vacuum for several hours to remove any residual water, as the compound is likely hygroscopic.

  • Weighing: In a glovebox or under a stream of dry nitrogen, accurately weigh 10-20 mg of the dried sample.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Deuterium oxide (D₂O) is a good choice for ionic compounds, but it will result in the exchange and disappearance of the hydroxyl proton signal. DMSO-d₆ can also be used and will allow for the observation of the hydroxyl proton.

  • Transfer: Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube to prevent atmospheric moisture contamination.

Data Acquisition:

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Locking and Shimming: Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the presence of strong absorptions corresponding to the hydroxyl, ether, and carboxylate functional groups. A key difference from its parent acid will be the absence of the broad O-H stretch and the C=O stretch of the carboxylic acid, and the appearance of strong asymmetric and symmetric stretches of the carboxylate anion.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
O-H (alcohol) 3500-3200Strong, BroadStretching
C-H (aliphatic) 3000-2850MediumStretching
C=O (carboxylate) 1610-1550StrongAsymmetric Stretching
C=O (carboxylate) 1420-1300StrongSymmetric Stretching
C-O (ether) 1150-1085StrongStretching
C-O (alcohol) 1050-1000StrongStretching
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrum

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like this compound.

Negative Ion Mode ESI (-):

This mode is expected to be highly sensitive for this compound.

m/z (predicted) Ion Identity Notes
119.03 [M-Na]⁻ The deprotonated parent acid, 2-(2-hydroxyethoxy)acetic acid. This is expected to be the base peak.

Positive Ion Mode ESI (+):

In positive ion mode, adduct formation is common.

m/z (predicted) Ion Identity Notes
143.02 [M+H]⁺ The protonated molecule.
165.01 [M+Na]⁺ The sodiated adduct of the sodium salt, forming a [M-Na+2Na]⁺ species. This is often a prominent ion for sodium salts.
Experimental Protocol for LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile.

  • Chromatography (Optional but Recommended): While direct infusion is possible, coupling with liquid chromatography (LC) can provide cleaner spectra by separating the analyte from any impurities. A reversed-phase C18 column or a HILIC column could be suitable.

  • Ionization: Introduce the sample solution into the ESI source.

  • Mass Analysis: Acquire mass spectra in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To gain further structural information, perform fragmentation of the parent ions (e.g., m/z 119 in negative mode or m/z 165 in positive mode) and analyze the resulting product ions.

Visualizations

Molecular Structure

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Prep Drying & Dissolution Sample->Prep NMR NMR (1H, 13C) Prep->NMR IR ATR-FTIR Prep->IR MS LC-MS (ESI) Prep->MS Data_Analysis Spectral Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Structural Elucidation Purity Purity Assessment Data_Analysis->Structure Data_Analysis->Purity

References

Introduction: The Scientific Context of Sodium 2-(2-hydroxyethoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for Sodium 2-(2-hydroxyethoxy)acetate

This guide provides a comprehensive, technically-grounded framework for performing and interpreting quantum chemical calculations on this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice. Our focus is on building a robust, self-validating computational protocol that yields reliable insights into the molecule's electronic structure, reactivity, and spectroscopic properties.

This compound (C₄H₇NaO₄) is an organic sodium salt of significant interest across multiple scientific domains.[1][2] Its structure, featuring a hydrophilic hydroxyethoxy chain and an ionic carboxylate group, makes it a versatile compound.[1][3] It finds applications as an excipient in pharmaceutical formulations, a stabilizer in cosmetics, and even in the synthesis of novel hydrogels for environmental remediation.[4] Given its interaction with biological systems and its role in advanced materials, a detailed understanding of its molecular properties is paramount.

Quantum chemical calculations offer a powerful lens through which to examine these properties. By solving approximations of the Schrödinger equation, we can predict molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), and electronic characteristics that govern the molecule's behavior and reactivity.[5][6] This guide will detail a complete workflow for such an investigation.

The Computational Strategy: A Validated Workflow

A successful computational study relies on a logical and justifiable sequence of calculations. The workflow presented here is designed to ensure that each step builds upon a validated result from the previous one, forming a self-consistent and reliable process.

G cluster_0 Preparation cluster_1 Core Calculation cluster_2 Property Analysis A 1. Construct Initial 3D Structure (e.g., from SMILES) B 2. Geometry Optimization (Find lowest energy structure) A->B Input Geometry C 3. Vibrational Frequency Analysis (Confirm minimum & get spectra) B->C Optimized Geometry D 4. Single-Point Energy Calculation (Refined electronic properties) C->D Validated Minimum Energy Structure E 5. Analyze Key Properties (HOMO-LUMO, MEP, etc.) D->E Wavefunction & Energy

Caption: A validated computational workflow for molecular property prediction.

Experimental Protocols: A Step-by-Step Guide

This section details the practical implementation of the workflow. We will focus on using the ORCA quantum chemistry package, which is powerful, versatile, and free for academic use, making it highly accessible.[7][8][9] Similar principles apply to other software packages like Gaussian or GAMESS.[10][11]

Software and Model Chemistry Selection

Rationale: The choice of computational method and basis set, collectively known as the "model chemistry," is the most critical decision in a quantum chemical study. It represents a trade-off between accuracy and computational cost.

  • Method: Density Functional Theory (DFT) : We will use DFT, which has become the workhorse of modern computational chemistry for medium-sized organic systems. It provides a good balance of accuracy and efficiency by approximating the complex many-electron problem.[12][13] Specifically, the B3LYP hybrid functional will be employed, as it has a long track record of providing reliable results for a wide range of organic molecules.

  • Basis Set: 6-31G(d,p) : A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) basis set (also known as 6-31G**) is a Pople-style split-valence basis set that is well-suited for this type of molecule. It includes 'd' polarization functions on heavy (non-hydrogen) atoms and 'p' polarization functions on hydrogen atoms, which are crucial for accurately describing the anisotropic electron density in chemical bonds.[12]

Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To find the most stable three-dimensional arrangement of the atoms (the equilibrium geometry) and to verify that this structure is a true energy minimum.

Step-by-Step Procedure:

  • Generate Initial Coordinates:

    • Obtain the SMILES string for this compound: C(COCC(=O)[O-])O.[Na+].[2]

    • Use a molecular editor like Avogadro or Chemcraft to convert this 2D representation into an initial 3D structure.[8] Perform a quick "clean-up" using molecular mechanics to get a reasonable starting geometry.

    • Save the atomic coordinates in an XYZ file (e.g., molecule.xyz).

  • Create ORCA Input File:

    • Create a text file named opt_freq.inp.

    • The input file specifies the calculation keywords, the charge and multiplicity, and the atomic coordinates.

  • Execute the Calculation:

    • Run the calculation from the command line using the ORCA executable: orca opt_freq.inp > opt_freq.out

  • Analyze the Output:

    • Confirm Convergence: Open the opt_freq.out file and search for "GEOMETRY OPTIMIZATION HAS CONVERGED". This confirms the optimization was successful.

    • Check Frequencies: Search for the "VIBRATIONAL FREQUENCIES" section. A true energy minimum will have zero imaginary frequencies (sometimes a few very small negative values around 0 cm⁻¹ are acceptable as numerical noise). If a significant imaginary frequency exists, the structure is a transition state, not a minimum, and requires further investigation.[14][15]

Protocol 2: Electronic Property Analysis

Objective: To calculate and analyze the electronic properties of the molecule at its optimized geometry, including the frontier molecular orbitals and the molecular electrostatic potential.

Step-by-Step Procedure:

  • Use Optimized Geometry: Extract the final, optimized coordinates from the opt_freq.out file.

  • Create ORCA Input File for Single-Point Calculation:

    • Create a text file named sp_props.inp. This calculation does not re-optimize the geometry but computes the properties at a fixed structure.

    Note: You must find the orbital numbers for the HOMO and LUMO from the output of the first calculation (opt_freq.out) and insert them into the input file.

  • Execute and Analyze:

    • Run the calculation: orca sp_props.inp > sp_props.out

    • The output file sp_props.out will contain the final energy and orbital energies. The .cube files generated can be visualized in software like VMD or Avogadro to see the 3D shapes of the orbitals and the electrostatic potential map.

Data Presentation and Interpretation

The raw output of quantum chemical calculations must be processed into understandable metrics. This section explains how to interpret the key results.

Optimized Molecular Structure

The geometry optimization provides the lowest-energy structure of the molecule. Key bond lengths and angles can be extracted and compared to experimental data if available.

Caption: Connectivity of this compound.

Vibrational Analysis

The frequency calculation provides the fundamental vibrational modes of the molecule, which correspond to peaks in an infrared (IR) spectrum.[16][17] This is invaluable for identifying functional groups.

Vibrational Mode DescriptionCalculated Frequency (cm⁻¹)Relative IR Intensity
O-H Stretch (Alcohol)~3400-3600Strong
C-H Stretch (Aliphatic)~2850-3000Medium-Strong
C=O Stretch (Carboxylate)~1550-1650Very Strong
C-O Stretch (Ether & Alcohol)~1050-1250Strong
Na-O Interaction~200-400Medium
Note: These are representative values. Actual calculated frequencies will vary and are often scaled by a factor (~0.96-0.98 for B3LYP) to better match experimental data.
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[6]

  • HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.

PropertyCalculated Value (eV)Interpretation
HOMO Energy-6.5Energy of the outermost electron
LUMO Energy+1.2Energy of the first available empty orbital
HOMO-LUMO Gap 7.7 Indicates high electronic stability
Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface.[18][19] It is an excellent tool for predicting intermolecular interactions.[20][21]

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, such as the oxygen atoms of the carboxylate and hydroxyl groups. These are sites for electrophilic attack and hydrogen bond acceptance.

  • Positive Regions (Blue): Indicate electron-poor areas, such as the sodium ion and the hydrogen atom of the hydroxyl group. These are sites for nucleophilic attack and hydrogen bond donation.

The MEP map visually confirms that the most reactive sites for interaction with other polar molecules or ions are the oxygen atoms and the sodium counter-ion, which is fundamental to its function as a pharmaceutical excipient or stabilizer.

Conclusion: From Calculation to Insight

This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical investigation of this compound. By following a validated workflow from geometry optimization to property analysis, researchers can derive reliable and actionable insights into the molecule's structure, stability, and reactivity. The true power of these computational methods lies not in the numbers they produce, but in the chemical understanding they enable, providing a microscopic foundation for the macroscopic applications of this important compound.

References

An In-depth Technical Guide to the Thermal Degradation Profile of Sodium 2-(2-hydroxyethoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the anticipated thermal degradation profile of Sodium 2-(2-hydroxyethoxy)acetate. Tailored for researchers, scientists, and professionals in drug development, this document outlines a prospective analysis based on established principles of organic chemistry and thermal analysis. It details the theoretical degradation pathways and provides robust experimental protocols for their investigation using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction: The Criticality of Thermal Stability in Pharmaceutical Development

This compound, with its molecular formula C4H7NaO4 and a molecular weight of 142.09 g/mol , is a compound of interest in various chemical and pharmaceutical applications.[1][2] The thermal stability of such a compound is a paramount consideration in drug development and manufacturing. It dictates storage conditions, shelf-life, and the feasibility of manufacturing processes such as drying, milling, and formulation, which often involve heat. Understanding the thermal degradation profile is essential to ensure the safety, efficacy, and quality of the final drug product. An unstable compound can decompose, leading to loss of potency, formation of toxic byproducts, and altered physical properties. This guide provides a projected thermal degradation profile and a methodological framework for its empirical validation.

Proposed Thermal Degradation Pathway

Based on the structure of this compound, which contains a sodium carboxylate, a primary alcohol, and an ether linkage, a multi-step degradation pathway is proposed. The degradation is expected to be influenced by the presence of these functional groups.

A plausible sequence of thermal decomposition events is as follows:

  • Dehydration: If the salt exists in a hydrated form, the initial mass loss observed in TGA would correspond to the loss of water molecules. This is a common initial step for hydrated salts when subjected to heating.[3][4]

  • Decarboxylation: The sodium carboxylate group is susceptible to decarboxylation upon heating, leading to the loss of carbon dioxide (CO2).[1][5] This is a well-documented degradation pathway for sodium salts of carboxylic acids.[6]

  • Ether Cleavage and Alcohol Degradation: Following decarboxylation, the remaining structure, an ether with a hydroxyl group, would undergo further degradation at higher temperatures. This can involve cleavage of the C-O-C ether bond and decomposition of the alcohol functional group.[7][8]

Experimental Methodology: A Rigorous Approach to Thermal Analysis

To empirically determine the thermal degradation profile of this compound, a simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC) experiment is the recommended approach. This technique provides simultaneous information on mass loss (TGA) and heat flow (DSC), offering a comprehensive picture of the thermal events.[3]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the thermal analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis TGA-DSC Analysis cluster_data Data Acquisition & Analysis prep1 Accurately weigh 5-10 mg of This compound prep2 Place the sample in an alumina or platinum crucible prep1->prep2 analysis1 Place the crucible in the TGA-DSC instrument prep2->analysis1 analysis2 Heat the sample from ambient temperature to 600 °C at a controlled rate (e.g., 10 °C/min) analysis1->analysis2 analysis3 Maintain a constant inert atmosphere (e.g., Nitrogen) analysis2->analysis3 data1 Record mass loss (TGA) and heat flow (DSC) as a function of temperature analysis3->data1 data2 Analyze the TGA curve for onset of decomposition and percentage mass loss data1->data2 data3 Analyze the DSC curve for endothermic and exothermic events data2->data3 data4 Correlate TGA and DSC data data3->data4

Caption: Experimental workflow for TGA-DSC analysis.

Detailed Protocol
  • Instrument Calibration: Calibrate the TGA-DSC instrument for mass and temperature using certified reference materials.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, tared alumina or platinum crucible.

    • Ensure an even distribution of the sample at the bottom of the crucible.

  • TGA-DSC Instrument Settings:

    • Temperature Program: Heat the sample from 25 °C to 600 °C at a linear heating rate of 10 °C/min.

    • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere and prevent oxidative degradation.

    • Data Collection: Record the sample mass, sample temperature, and differential heat flow as a function of time.

  • Data Analysis:

    • TGA Curve: Determine the onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative of the TGA curve), and the percentage mass loss for each degradation step.

    • DSC Curve: Identify endothermic and exothermic peaks corresponding to phase transitions (e.g., melting) and decomposition events. Integrate the peaks to determine the enthalpy change (ΔH) for each event.

    • Correlation: Correlate the mass loss events from the TGA curve with the thermal events observed in the DSC curve.

Expected Results and Discussion

The following table summarizes the anticipated results from the TGA-DSC analysis of this compound based on the proposed degradation pathway.

Degradation StepPredicted Temperature Range (°C)Predicted Mass Loss (%)Corresponding Thermal Event (DSC)
1. Dehydration (if applicable)50 - 150Variable (depends on hydration state)Endothermic
2. Decarboxylation200 - 350~31% (loss of CO2)Endothermic/Exothermic
3. Ether/Alcohol Degradation> 350VariableComplex endo/exothermic peaks

The initial endothermic event, if observed, would correspond to the loss of water of hydration. The subsequent major mass loss is expected to be due to decarboxylation. The thermal nature of this step (endothermic or exothermic) can vary. The final degradation at higher temperatures will likely involve multiple, overlapping reactions, resulting in a complex DSC profile.

The proposed multi-step thermal degradation pathway is illustrated in the following diagram:

G substance This compound (Hydrated) dehydrated Anhydrous Salt substance->dehydrated - H2O (Dehydration) decarboxylated Intermediate dehydrated->decarboxylated - CO2 (Decarboxylation) final_products Final Products (e.g., Sodium Carbonate, Volatile Organics) decarboxylated->final_products Further Decomposition (Ether/Alcohol Cleavage)

Caption: Proposed thermal degradation pathway.

Conclusion

This technical guide provides a prospective analysis of the thermal degradation profile of this compound, grounded in established chemical principles. The proposed multi-step degradation, initiated by dehydration and followed by decarboxylation and subsequent decomposition of the ether and alcohol moieties, provides a theoretical framework for experimental investigation. The detailed TGA-DSC methodology outlined herein offers a robust and reliable approach for the empirical determination of the compound's thermal stability. The insights gained from such a study are invaluable for ensuring the development of safe, stable, and effective pharmaceutical products.

References

The Genesis and Evolution of Ethoxy Acetates: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxy acetates constitute a significant class of organic esters, prized for their versatile solvent properties and utility as key intermediates in the synthesis of fine chemicals, pharmaceuticals, and fragrances. This technical guide provides a comprehensive exploration of the discovery and historical development of these compounds. We delve into the foundational synthetic methodologies, tracing their evolution from early laboratory preparations to modern industrial processes. By examining the causality behind experimental choices and the progression of their applications, this guide offers field-proven insights for researchers, scientists, and professionals in drug development, grounding all technical claims in authoritative references.

Introduction: The Emergence of a Versatile Chemical Class

The history of ethoxy acetates is deeply intertwined with the foundational advancements in organic chemistry during the 19th century. While the simple ester, ethyl acetate, was first synthesized in 1759, the more complex ethoxy acetates emerged from the systematic exploration of ether and ester functionalities.[1] These compounds, characterized by an ether linkage and an acetate group, possess a unique physicochemical profile—moderate polarity, a desirable range of boiling points, and excellent solvency—that predestined them for widespread industrial and laboratory use. Their story is not one of a single discovery, but of a gradual evolution in synthesis and application, driven by the expanding needs of the chemical industry.

Foundational Synthesis: From Early Discoveries to an Industrial Mainstay

The initial preparations of ethoxy acetates were rooted in the fundamental reactions of organic synthesis being cataloged in the mid-1800s.

The Pioneering Synthesis of Ethoxyacetic Acid

The journey begins not with the ester, but with its carboxylic acid precursor. Ethoxyacetic acid was first prepared by Heintz in 1860 through the reaction of chloroacetic acid with sodium ethoxide, a classic example of the Williamson ether synthesis.[2] This reaction, where an alkoxide displaces a halide, laid the essential groundwork for creating the core ethoxy-carbon framework of the entire class.

Reaction Scheme: ClCH₂COOH + 2 NaOCH₂CH₃ → CH₃CH₂OCH₂COONa + CH₃CH₂OH + NaCl CH₃CH₂OCH₂COONa + HCl → CH₃CH₂OCH₂COOH + NaCl

This foundational work provided the necessary precursor for early explorations into its corresponding esters.

The Fischer-Speier Esterification: The Industrial Workhorse

The most significant breakthrough for the large-scale production of ethoxy acetates, particularly 2-ethoxyethyl acetate, was the development of the Fischer-Speier esterification in 1895.[3][4] This acid-catalyzed reaction between a carboxylic acid and an alcohol remains one of the most prevalent methods for industrial ester synthesis today.[5][6] It offered a direct, atom-efficient route that could be adapted for continuous production.

Mechanism of Fischer-Speier Esterification:

The reaction proceeds through a series of equilibrium steps, initiated by the protonation of the carbonyl oxygen of acetic acid, which enhances the electrophilicity of the carbonyl carbon for attack by the 2-ethoxyethanol.[7][8][9]

Fischer_Esterification cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Final Product AceticAcid Acetic Acid ProtonatedCarbonyl Activated Carbonyl AceticAcid->ProtonatedCarbonyl + H⁺ (catalyst) Proton H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + 2-Ethoxyethanol Ethoxyethanol 2-Ethoxyethanol ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster Proton Shuttle - H₂O Ester 2-Ethoxyethyl Acetate ProtonatedEster->Ester - H⁺ (catalyst regeneration) Water H₂O

Caption: Mechanism of the Fischer-Speier esterification for 2-ethoxyethyl acetate synthesis.

Experimental Protocol: Synthesis of 2-Ethoxyethyl Acetate via Reactive Distillation

This protocol describes a standard laboratory/industrial approach using reactive distillation to maximize yield.[10][11]

  • Apparatus Setup: A multi-necked round-bottom flask is fitted with a heating mantle, a distillation column, a condenser, and a collection flask. This setup allows for the simultaneous reaction and removal of the water byproduct.

  • Reagents:

    • 2-Ethoxyethanol (ethyl cellosolve): 1.0 molar equivalent

    • Acetic Acid: 1.1 - 1.2 molar equivalents

    • Acid Catalyst (e.g., p-toluenesulfonic acid or an acidic ion-exchange resin): 0.1 - 0.5% by weight[10]

  • Procedure: a. Charge the reactor with 2-ethoxyethanol, acetic acid, and the acid catalyst. b. Heat the mixture to a temperature of 105-130 °C to initiate both esterification and distillation.[10] c. The water formed during the reaction forms a low-boiling azeotrope with unreacted starting materials and the ester, which vaporizes and enters the distillation column. d. The vapor is condensed, and the resulting heterogeneous distillate separates into an aqueous layer and an organic layer. The aqueous layer is continuously removed. e. The reaction is driven to completion as the water is removed, shifting the equilibrium toward the product side, in accordance with Le Châtelier's principle.[9] f. Once the theoretical amount of water has been collected, the reaction is stopped. The crude ester in the flask is then purified by fractional distillation.

Causality Behind Experimental Choices:

  • Excess Acetic Acid: A slight excess of one reactant is used to shift the equilibrium to favor product formation.[12]

  • Reactive Distillation: This is the cornerstone of modern industrial ester production. Removing water as it forms is critical to overcoming the unfavorable equilibrium of the reaction, ensuring high conversion rates (>95%).[6][11]

  • Catalyst Choice: While sulfuric acid was historically common, solid acid catalysts like cation-exchange resins (e.g., Wofatit-KPS) or milder catalysts like oxalic acid are now often preferred to reduce corrosion and simplify product purification.[10]

The Evolution of Synthetic Strategies

While Fischer-Speier remains dominant, other methods have been developed for specific applications or to accommodate different starting materials.

MethodReactantsCatalyst/ConditionsKey AdvantagesPrimary Application
Fischer-Speier 2-Ethoxyethanol + Acetic AcidStrong acid (H₂SO₄, PTSA, Resin)Cost-effective, scalable, directBulk industrial production[5][6]
Williamson Ether Synthesis Route Sodium Ethoxide + Ethyl ChloroacetateReflux in ethanolAvoids direct handling of corrosive acidsLaboratory scale, synthesis of specific isomers[2]
Alkylation of Alcohols 2-Phthalimidoethanol + Ethyl ChloroacetateSodium Hydride in Ether/TolueneUseful for complex, functionalized alcoholsPharmaceutical intermediate synthesis[13]
Tishchenko Reaction AcetaldehydeAlkoxide catalystUses a single, simple feedstockAlternative industrial route for ethyl acetate, less common for ethoxy acetates[5][14]

Historical Trajectory of Applications

The adoption of ethoxy acetates was driven by their utility, which has expanded significantly over the last century.

  • Early 20th Century - The Solvent Era: The initial and most enduring application was as a solvent. 2-Ethoxyethyl acetate's ability to dissolve a wide range of materials, including nitrocellulose, made it indispensable in the formulation of lacquers, varnishes, and paints.[15][16]

  • Mid-20th Century - Inks and Coatings: Its use expanded into the printing industry as a solvent for high-speed printing inks, favored for its controlled evaporation rate and agreeable odor.[15] It also became a key coalescing agent in latex paints.

  • Late 20th Century - Specialized Applications: The unique properties of different ethoxy acetates led to their use in more specialized fields. Certain derivatives found use as fragrance components in perfumes and as flavoring agents in the food industry.[17] For example, 1-ethoxyethyl acetate was developed as a stable precursor that generates the fresh aroma of acetaldehyde in food products.[17]

  • 21st Century - High-Technology and Pharmaceuticals: High-purity grades are now used in the electronics industry for cleaning circuit boards and as a solvent in photoresist formulations.[15][16] Furthermore, their role as versatile chemical building blocks has been cemented, serving as crucial intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[13][18]

Applications_Timeline EA Ethoxy Acetates Solvents Industrial Solvents (Early 20th C.) EA->Solvents Inks Printing Inks & Coatings (Mid 20th C.) EA->Inks Specialty Specialty Chemicals (Late 20th C.) EA->Specialty Pharma Pharmaceuticals & High-Tech (21st C.) EA->Pharma Coatings Lacquers & Paints Solvents->Coatings Fragrances Fragrances & Flavors Specialty->Fragrances Electronics Electronics (Photoresists) Pharma->Electronics API API Synthesis Pharma->API

Caption: The expanding applications of ethoxy acetates through history.

Conclusion and Future Outlook

The history of ethoxy acetates is a clear illustration of how a class of molecules can evolve from a laboratory curiosity to an indispensable industrial product. The foundational Fischer-Speier esterification reaction, while over a century old, continues to be the primary production method, albeit refined with modern process intensification techniques like reactive distillation. The application landscape has broadened dramatically from simple solvents to high-value uses in pharmaceuticals and electronics. Looking ahead, the focus is shifting towards greener and more sustainable production methods, including the development of bio-based feedstocks and more efficient, reusable catalysts to meet the demands of an increasingly environmentally conscious world. For the modern scientist, a deep understanding of this history provides not only context but also a powerful toolkit of synthetic strategies and application knowledge.

References

fundamental chemical reactions of hydroxyethoxy acetates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Fundamental Chemical Reactions of Hydroxyethoxy Acetates

Abstract

Hydroxyethoxy acetates and their derivatives represent a versatile class of ether esters, characterized by the presence of both ether and ester functional groups. This unique structure imparts a valuable combination of properties, including excellent solvency for a wide range of resins, a high boiling point, and a slow evaporation rate, making them indispensable in industries ranging from coatings and printing inks to pharmaceuticals and electronics. This technical guide provides an in-depth exploration of the core chemical reactions governing the synthesis and transformation of hydroxyethoxy acetates. We will dissect the mechanistic underpinnings of their formation via esterification, explore their hydrolytic degradation pathways under both acidic and basic conditions, and examine the dynamics of transesterification. The guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the principles and practical methodologies associated with this important class of compounds.

Introduction: The Molecular Architecture and its Implications

The archetypal structure of a hydroxyethoxy acetate features a primary alcohol, an ether linkage, and an ester group. A prime example is 2-(2-hydroxyethoxy)ethyl acetate. This arrangement of functional groups dictates the molecule's chemical behavior. The ester group is susceptible to nucleophilic attack, leading to hydrolysis and transesterification. The ether linkage is generally stable but can influence the molecule's polarity and solvency. The terminal hydroxyl group offers a site for further functionalization, such as additional esterification or oxidation.

Furthermore, the parent acid, (2-Hydroxyethoxy)acetic acid (HEAA), exists in a pH-dependent equilibrium with its cyclic lactone, dioxan-2-one. This equilibrium is a critical consideration in both synthetic and biological systems, as the open-chain form is more stable under acidic conditions.

Synthesis of Hydroxyethoxy Acetates

The formation of hydroxyethoxy acetates is primarily achieved through two strategic pathways: direct esterification of a corresponding glycol ether with acetic acid, or a multi-step synthesis commencing with a Williamson ether synthesis to form the parent acid.

Fischer-Speier Esterification: The Direct Approach

The most common and industrially favored method for producing glycol ether acetates is the direct acid-catalyzed esterification of a glycol ether with acetic acid. This reversible reaction, known as Fischer-Speier esterification, requires a strong acid catalyst and typically involves the removal of water to drive the reaction to completion.

Causality of Experimental Choices:

  • Reactants: A glycol ether (e.g., diethylene glycol monoethyl ether) is reacted with acetic acid. An excess of acetic acid is often used to shift the equilibrium towards the product and to ensure the glycol ether is fully consumed, as unreacted glycol ether can be more difficult to separate from the final product than excess acetic acid.

  • Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are used to protonate the carbonyl oxygen of acetic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. PTSA is often preferred in industrial settings as it is less corrosive and simplifies waste disposal.

  • Water Removal: The reaction produces one mole of water for every mole of ester formed. According to Le Châtelier's principle, removing this water shifts the equilibrium to favor product formation. This is typically achieved by azeotropic distillation using an entrainer like toluene or butyl acetate.

The mechanism proceeds via a series of protonation and deprotonation steps, involving a key tetrahedral intermediate.

Fischer_Esterification cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Water Elimination RCOOH R-COOH (Acetic Acid) Protonated_Acid R-C(OH)₂⁺ RCOOH->Protonated_Acid + H⁺ H_plus H⁺ ROH R'-OH (Glycol Ether) Tetrahedral_Intermediate R-C(OH)₂(O⁺H-R') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Water_Loss_Intermediate R-C(OH)(OR')⁺ Tetrahedral_Intermediate->Water_Loss_Intermediate - H₂O Ester R-COOR' (Hydroxyethoxy Acetate) Water_Loss_Intermediate->Ester - H⁺ Water H₂O H_plus_out H⁺

Caption: Acid-catalyzed Fischer esterification mechanism.

This protocol describes a laboratory-scale synthesis using azeotropic distillation.

Materials:

  • Diethylene glycol monoethyl ether (Carbitol)

  • Glacial acetic acid (1.2 molar equivalents)

  • p-Toluenesulfonic acid (PTSA, ~0.5% by weight of total reactants)

  • Toluene (as azeotropic entrainer)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble the flask, Dean-Stark trap, and condenser. Fill the Dean-Stark trap with toluene.

  • Charging Reactants: To the round-bottom flask, add diethylene glycol monoethyl ether, glacial acetic acid, PTSA, and a volume of toluene sufficient for stirring.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom while the toluene overflows back into the reaction flask. Continue reflux until no more water is collected (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the PTSA and any excess acetic acid. Caution: CO₂ evolution will occur.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and remove the toluene solvent using a rotary evaporator.

  • Final Product: The crude product can be further purified by vacuum distillation to yield the pure diethylene glycol monoethyl ether acetate.

Williamson Ether Synthesis Route

An alternative pathway involves first synthesizing the parent acid, (2-hydroxyethoxy)acetic acid, and then esterifying it. The acid itself is often prepared via a modification of the Williamson ether synthesis.

  • Alkoxide Formation: Ethylene glycol is reacted with a strong base (e.g., sodium hydroxide) to form the ethylene glycol mono-alkoxide.

  • Nucleophilic Substitution: The alkoxide then reacts with a salt of chloroacetic acid (e.g., sodium chloroacetate) in an Sₙ2 reaction to form the sodium salt of (2-hydroxyethoxy)acetic acid.

  • Acidification & Esterification: The salt is acidified to yield (2-hydroxyethoxy)acetic acid, which can then be esterified as described in the previous section.

Williamson_Synthesis node1 Ethylene Glycol (HOCH₂CH₂OH) node2 Ethylene Glycol Mono-alkoxide (HOCH₂CH₂O⁻Na⁺) node1->node2 Step 1 reagent1 + NaOH - H₂O node3 Sodium (2-Hydroxyethoxy)acetate (HOCH₂CH₂OCH₂COONa) node2->node3 Step 2 reagent2 + ClCH₂COONa (Sₙ2 Reaction) node4 (2-Hydroxyethoxy)acetic Acid (HOCH₂CH₂OCH₂COOH) node3->node4 Step 3 reagent3 + H₃O⁺ node5 Final Ester (e.g., Ethyl Ester) node4->node5 Step 4 reagent4 + R'OH, H⁺ (Esterification)

Caption: Williamson ether synthesis pathway for hydroxyethoxy acetates.

Hydrolysis: The Degradation Pathway

Hydrolysis is the reverse of esterification, where the ester is cleaved by water to yield the parent alcohol and carboxylic acid. This reaction is a fundamental aspect of the stability and application of hydroxyethoxy acetates and can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

This reaction is the microscopic reverse of Fischer esterification. The mechanism follows the A_AC2 pathway (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). The process is initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt and the alcohol. The term "saponification" originates from its use in soap making. The reaction is irreversible because the final step involves an acid-base reaction where the liberated carboxylic acid is deprotonated by the strong base to form a resonance-stabilized carboxylate anion, which is unreactive towards nucleophiles.

Mechanism of Saponification:

  • Nucleophilic Attack: A hydroxide ion (⁻OH) directly attacks the electrophilic carbonyl carbon of the ester.

  • Formation of Tetrahedral Intermediate: This addition step forms a tetrahedral alkoxide intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the glycol ether alkoxide (R'-O⁻) as the leaving group.

  • Deprotonation: The alkoxide, being a strong base, deprotonates the newly formed carboxylic acid, resulting in the final products: a carboxylate salt and the glycol ether.

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is particularly relevant for modifying the properties of hydroxyethoxy acetates, such as boiling point or viscosity. Like esterification, it can be catalyzed by either acids or bases.

For example, reacting 2-ethoxyethyl acetate with 2-butoxyethanol in the presence of a catalyst can produce 2-butoxyethyl acetate and 2-ethoxyethanol. The reaction is an equilibrium process, and driving it to completion often involves using a large excess of the reactant alcohol or removing one of the products as it forms.

Catalytic Considerations:

  • Base Catalysis: Typically proceeds via nucleophilic attack of an alkoxide on the ester carbonyl.

  • Acid Catalysis: Involves protonation of the carbonyl, similar to Fischer esterification, making it more susceptible to attack by a different alcohol.

  • Heterogeneous Catalysts: Solid catalysts, such as niobium oxide or acidic resins, are gaining favor as they simplify product purification and catalyst recovery.

Physicochemical Properties

The properties of hydroxyethoxy acetates are a direct consequence of their molecular structure. The presence of ether and ester groups makes them excellent solvents for a variety of materials, including nitrocellulose, resins, and dyes.

Property2-Ethoxyethyl AcetateDiethylene Glycol Monoethyl Ether Acetate
CAS Number 111-15-9112-15-2
Molecular Formula C₆H₁₂O₃C₈H₁₆O₄
Molecular Weight 132.16 g/mol 176.21 g/mol
Boiling Point 156 °C218-219 °C
Melting Point -62 °C-25 °C
Density 0.975 g/mL at 25 °C1.011 g/mL at 25 °C
Flash Point 51 °C100 °C (closed cup)
Solubility in Water Partially SolubleSoluble

Data compiled from various sources.

Conclusion

The fundamental reactions of hydroxyethoxy acetates—synthesis via esterification, degradation via hydrolysis, and modification via transesterification—are governed by the classic principles of carbonyl chemistry. A thorough understanding of these reaction mechanisms, the factors that influence their equilibrium, and the practical protocols for their execution is essential for professionals who utilize these versatile compounds. The ability to control these reactions allows for the tailored synthesis of molecules with specific properties, ensuring their continued importance in a multitude of industrial and research applications.

Methodological & Application

Application Notes and Protocols: Sodium 2-(2-hydroxyethoxy)acetate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of Sodium 2-(2-hydroxyethoxy)acetate in advanced drug delivery systems. While not a conventional excipient, its unique molecular structure, featuring hydrophilic hydroxyl and ether functionalities combined with a pH-sensitive carboxylate group, presents compelling opportunities for innovation in formulation science. This guide synthesizes data from analogous compounds and foundational drug delivery principles to propose novel applications, including its use as a nanoparticle stabilizer, a component in pH-responsive hydrogels, and a solubility enhancer. Detailed, step-by-step protocols for formulation and characterization are provided to enable researchers to explore and validate these potential uses.

Part 1: Introduction and Scientific Rationale

This compound is an organic sodium salt with the molecular formula C₄H₇NaO₄.[1][2][3] Its structure is characterized by a terminal hydroxyl group, an ether linkage, and a sodium carboxylate group, rendering it highly water-soluble.[1][4] While its use in pharmaceuticals is not extensively documented, its constituent functional groups are hallmarks of widely used pharmaceutical excipients. This suggests a strong, scientifically-grounded potential for its application in drug delivery.[4][5][6]

The primary motivation for exploring this molecule lies in its multifunctionality:

  • Hydrophilicity: The hydroxyl and ether groups impart significant water solubility, a desirable trait for stabilizing colloidal systems and enhancing the dissolution of poorly soluble drugs.[7][8] The ethylene glycol-like moiety may also facilitate interactions with cellular membranes, potentially improving drug penetration.[1][4]

  • pH-Responsiveness: The carboxylate group, the salt of a weak acid ((2-Hydroxyethoxy)acetic acid), can act as a pH-responsive element.[1][2][9] In acidic environments, it can become protonated, altering the molecule's charge and solubility, a key mechanism for creating "smart" drug delivery systems that release their payload in specific physiological compartments like tumors or the gastrointestinal tract.[10][11][12][13]

  • Biocompatibility: Studies have indicated a low toxicity profile for this compound, a prerequisite for any material intended for pharmaceutical use.[1][4] Its structural similarity to biocompatible polymers like polyethylene glycol (PEG) and natural compounds like hydroxy acids further supports its potential for safe application.[5]

This guide will focus on three primary hypothetical, yet plausible, applications:

  • Stabilization of Drug Nanosuspensions: Leveraging its hydrophilic nature to prevent the aggregation of nanoparticles.

  • Formulation of pH-Responsive Hydrogels: Utilizing the carboxylate group for controlled, triggered drug release.

  • Solubility Enhancement: Acting as a co-solvent or hydrotropic agent for poorly water-soluble Active Pharmaceutical Ingredients (APIs).

Part 2: Application Note I - Nanoparticle Stabilization
2.1. Mechanistic Insight

Drug nanocrystals offer a proven strategy for enhancing the bioavailability of poorly soluble drugs. However, their high surface energy makes them prone to aggregation.[14] Stabilizers are essential to create a protective barrier around the nanoparticles.[8][14]

We propose that this compound can function as an effective stabilizer through a combination of electrostatic and steric repulsion. The negatively charged carboxylate group can adsorb onto the drug's surface, creating electrostatic repulsion between particles.[14] Simultaneously, the flexible, hydrophilic hydroxyethoxy chain extends into the aqueous medium, forming a steric barrier that physically prevents particles from coming into close contact.[8][15] This dual-mode stabilization is a feature of highly effective stabilizers like certain hydrophilic polymers.[7][8]

Diagram: Proposed Mechanism of Nanoparticle Stabilization

G cluster_0 Aqueous Medium cluster_1 Stabilizer Layer cluster_2 Repulsive Forces Nanoparticle_1 Drug Nanocrystal Nanoparticle_2 Drug Nanocrystal Stabilizer_1 COO⁻ -(CH₂)O(CH₂)OH Stabilizer_1:head->Nanoparticle_1:f0 Repulsion_1 <-- Electrostatic & Steric Repulsion --> Stabilizer_2 COO⁻ -(CH₂)O(CH₂)OH Stabilizer_2:head->Nanoparticle_1:f0 Stabilizer_3 COO⁻ -(CH₂)O(CH₂)OH Stabilizer_3:head->Nanoparticle_2:f0 Stabilizer_4 COO⁻ -(CH₂)O(CH₂)OH Stabilizer_4:head->Nanoparticle_2:f0 G cluster_0 Acidic pH (e.g., Stomach) cluster_1 Neutral pH (e.g., Intestine) Low_pH Hydrogel Collapsed (COOH form) Drug Trapped Drug_Low Drug High_pH Hydrogel Swollen (COO⁻ form) Drug Released Low_pH->High_pH  pH Increase   High_pH->Low_pH  pH Decrease   Drug_High Drug High_pH->Drug_High Release

References

Application Notes & Protocols: Characterizing Sodium 2-(2-hydroxyethoxy)acetate for Novel Applications in Biochemical Assays and Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sodium 2-(2-hydroxyethoxy)acetate is an organic sodium salt whose applications in mainstream biochemical and cellular research are not yet established. It is known primarily as the sodium salt of 2-(2-hydroxyethoxy)acetic acid (2-HEAA), a major metabolite of the industrial solvent diethylene glycol (DEG), which is associated with significant renal and neurological toxicity[1][2]. While its parent acid is a key biomarker for DEG exposure, direct data on the utility or biological activity of the sodium salt in in vitro systems is scarce[3][4][5]. This guide provides a framework for researchers to systematically evaluate this compound for potential, though currently unproven, applications. We present foundational protocols for characterizing its effects on cell viability and its compatibility with common assay components, enabling investigators to explore its utility as a novel test compound, buffering agent, or osmolyte.

Introduction and Scientific Context

This compound (CAS: 142047-97-0) is a polar organic salt with the molecular formula C₄H₇NaO₄[6][7]. Its structure comprises a carboxylate group, providing the negative charge balanced by a sodium ion, and a hydrophilic hydroxyethoxy chain.

Structural and Chemical Properties Summary:

PropertyValueSource
Molecular Formula C₄H₇NaO₄--INVALID-LINK--[7]
Molecular Weight ~142.09 g/mol --INVALID-LINK--[7]
Appearance White crystalline solid--INVALID-LINK--[6]
Solubility Water soluble--INVALID-LINK--[6]
Polar Surface Area ~69.6 Ų--INVALID-LINK--[7]

The primary scientific context for this molecule arises from toxicology. Its parent acid, 2-HEAA, is formed in the liver following exposure to diethylene glycol (DEG)[2][8]. While research suggests another DEG metabolite, diglycolic acid (DGA), is the principal agent of kidney damage, 2-HEAA remains a critical indicator of DEG metabolism[9][10]. This metabolic origin makes this compound a compound of interest for toxicological screening and mechanistic studies.

Given the absence of established biological applications, this document serves as a starting point for its characterization. The following sections outline hypothetical applications and the necessary protocols to validate them.

Potential (Hypothesized) Applications

Based on its chemical structure and toxicological relevance, we can propose several exploratory research applications.

  • Toxicology Research: As a purified metabolite standard, it can be used in in vitro models (e.g., renal proximal tubule cells, hepatocytes) to dissect the specific toxicity mechanisms of DEG metabolites, potentially as a less-toxic comparator to diglycolic acid (DGA)[9].

  • Cell Culture Media Component: Like other sodium salts (e.g., Sodium Chloride, Sodium Pyruvate), it could theoretically serve as an osmolyte to maintain osmotic balance or as an alternative carbon source[11][12][13]. However, its impact on cellular metabolism and pH must be rigorously evaluated.

  • Biochemical Assay Buffer Component: Its carboxylate group suggests potential buffering capacity. Its suitability would depend on its pKa and lack of interference with the assay's enzymatic or chemical reactions.

The following diagram illustrates a logical workflow for evaluating the compound for any of these potential uses.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Application-Specific Validation cluster_2 Phase 3: Decision Point A Compound Procurement & Purity Verification B Protocol 1: Cell Viability & Cytotoxicity Screening (e.g., MTT Assay) A->B C Determine Non-Toxic Concentration Range B->C D Protocol 2: Biochemical Assay Interference Test C->D Proceed with non-toxic doses E Protocol 3: Evaluation as a Culture Media Additive C->E Proceed with non-toxic doses F Analyze Data: Assess Interference, Effects on Growth & pH D->F E->F G Determine Feasibility for Intended Application F->G

Caption: Workflow for characterizing this compound.

Experimental Protocols

IMPORTANT: this compound is classified as an irritant (H315, H319, H335) and is harmful if swallowed (H302)[6]. Standard personal protective equipment (PPE), including gloves, eye protection, and a lab coat, must be worn. All manipulations should be performed in a chemical fume hood. This product is for research use only.

Protocol 1: Determining Cytotoxicity and a Non-Toxic Working Concentration Range

Rationale: Before testing any functional application, it is crucial to establish the concentration range at which this compound does not exert cytotoxic effects. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • Cell line of interest (e.g., HEK293 for general viability, HK-2 for renal toxicology focus)

  • Complete cell culture medium

  • This compound (powder)

  • Sterile PBS

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 1 M stock solution of this compound in sterile water or PBS. Serially dilute this stock in complete culture medium to create 2X working solutions. A suggested range for the final concentrations is 0 mM (vehicle control), 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM, 25 mM, 50 mM, and 100 mM.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the prepared treatment media (including vehicle control) to the respective wells in triplicate.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature on a plate shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of blank wells (medium, MTT, DMSO only).

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 mM):

    • % Viability = (Absorbance_treated / Absorbance_control) * 100

  • Plot % Viability vs. Concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability) and establish the non-toxic concentration range.

Protocol 2: Screening for Biochemical Assay Interference

Rationale: Many compounds can interfere with biochemical assays by inhibiting enzymes, chelating necessary ions, or interfering with detection methods (e.g., absorbance or fluorescence). This protocol uses a simple lactate dehydrogenase (LDH) assay as a model to test for interference.

Materials:

  • LDH Assay Kit (commercially available, containing LDH enzyme, substrate, and cofactor)

  • This compound

  • Assay Buffer (as specified by the kit)

Procedure:

  • Prepare Compound Solutions: Prepare solutions of this compound in the assay buffer at various concentrations within the non-toxic range determined in Protocol 1 (e.g., 0.1 mM, 1 mM, 10 mM).

  • Set Up Reactions: In a 96-well plate, set up the following conditions in triplicate:

    • Positive Control: Assay buffer + LDH enzyme + Substrate/Cofactor mix.

    • Negative Control: Assay buffer + Substrate/Cofactor mix (no enzyme).

    • Test Wells: Assay buffer + LDH enzyme + Substrate/Cofactor mix + this compound (at each concentration).

    • Compound Control: Assay buffer + Substrate/Cofactor mix + this compound (no enzyme, to check for background signal).

  • Incubation and Measurement: Follow the LDH kit manufacturer's instructions for incubation time and temperature. Measure the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate (e.g., mOD/min) for each condition.

    • Compare the rates of the "Test Wells" to the "Positive Control." A significant decrease in the rate suggests inhibition, while an increase could indicate enhancement or direct reaction with the substrate.

    • The "Compound Control" should have a rate similar to the "Negative Control." Any significant signal indicates direct interference with the detection chemistry.

G struct1 Assay Components LDH Enzyme Substrate (Pyruvate) Cofactor (NADH) struct3 Potential Interference Points Enzyme Inhibition? Substrate Chelation? Signal Quenching/Enhancement? struct1:f1->struct3:f1 Directly Affects? struct1:f2->struct3:f2 Binds? struct1:f3->struct3:f3 Reacts with? struct2 Test Compound This compound struct2:f1->struct3:f1 struct2:f1->struct3:f2 struct2:f1->struct3:f3

Caption: Potential interference points in a model enzyme assay.

Summary and Future Directions

The protocols outlined in this document provide a systematic and evidence-based approach to investigating the potential utility of this compound in a research setting. Due to the lack of existing application data, any exploration of this compound must begin with these foundational characterization steps.

  • For Toxicology: If the compound shows low cytotoxicity, it can serve as an important negative or comparator control in studies aimed at understanding the more toxic effects of its metabolic sibling, diglycolic acid.

  • For Cell Culture: If found to be non-toxic at concentrations comparable to other media salts (e.g., 1-10 mM), further studies on its long-term effects on cell proliferation, morphology, and differentiation would be warranted. Its buffering capacity in CO₂-independent media could also be an avenue for exploration.

  • For Biochemical Assays: If it shows no interference, it could be considered as a component in novel buffer systems, but its pKa would need to be determined to assess its effective buffering range.

Ultimately, the value of this compound as a research tool is an open question. The rigorous application of the scientific method, starting with the basic protocols described herein, will be the key to unlocking any potential it may hold.

References

Application Notes and Protocols for the Utilization of Sodium 2-(2-hydroxyethoxy)acetate as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical role in dictating the efficacy, selectivity, and physicochemical properties of the final PROTAC. This guide provides a comprehensive overview and detailed protocols for the use of Sodium 2-(2-hydroxyethoxy)acetate, a short, hydrophilic polyethylene glycol (PEG)-based linker, in the synthesis and evaluation of PROTACs. We will delve into the strategic advantages of employing such a linker, provide step-by-step methodologies for its incorporation into a PROTAC scaffold, and outline a suite of assays for the thorough characterization of the resulting molecule.

Introduction: The Pivotal Role of the Linker in PROTAC Design

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While much attention is often focused on the selection of the two ligands, the linker is far from a passive spacer. Its length, rigidity, and chemical composition profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[2]

The choice of linker chemistry significantly impacts a PROTAC's biological activity.[1] Flexible linkers, such as those based on polyethylene glycol (PEG), are frequently employed in initial PROTAC design due to their ability to allow the necessary conformational adjustments for optimal ternary complex formation.[3]

1.1. Advantages of this compound as a PROTAC Linker

This compound, a derivative of a short two-unit ethylene glycol chain, offers several distinct advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the ethylene glycol motif can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in their development.[4][5]

  • Improved Permeability: While seemingly counterintuitive for a hydrophilic moiety, flexible PEG linkers can adopt folded conformations in the lipophilic environment of the cell membrane. This can shield the PROTAC's polar surface area, creating a more compact structure that can more readily traverse the cell membrane.[6]

  • Optimal Ternary Complex Formation: The flexibility of the short PEG chain can provide the necessary degrees of freedom for the POI and E3 ligase to adopt a productive orientation for efficient ubiquitin transfer.[7] The defined length of this linker also allows for systematic studies to determine the optimal distance between the two recruited proteins.[8]

  • Synthetic Tractability: The carboxylic acid functionality of (2-hydroxyethoxy)acetic acid (the protonated form of the sodium salt) allows for straightforward incorporation into a PROTAC scaffold using standard amide bond formation chemistries.[9]

Synthesis and Purification of a PROTAC Utilizing a (2-hydroxyethoxy)acetic acid Linker

The following is a representative, two-step protocol for the synthesis of a PROTAC using a (2-hydroxyethoxy)acetic acid linker. This protocol assumes the use of an amine-functionalized E3 ligase ligand (e.g., pomalidomide with an amino extension) and a carboxylic acid-functionalized POI ligand. The hydroxyl group on the linker may require protection depending on the specific chemistry employed for the second coupling step. For this protocol, we will assume a protecting group is not necessary for the initial coupling.

Diagram 1: General PROTAC Synthesis Workflow

PROTAC Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis E3_Ligand Amine-functionalized E3 Ligase Ligand Intermediate E3 Ligand-Linker Intermediate E3_Ligand->Intermediate Amide Coupling (Step 1) Linker This compound Linker->Intermediate POI_Ligand Carboxylic acid-functionalized POI Ligand PROTAC Final PROTAC POI_Ligand->PROTAC Intermediate->PROTAC Amide Coupling (Step 2) Crude_PROTAC Crude PROTAC PROTAC->Crude_PROTAC HPLC Reverse-Phase HPLC Crude_PROTAC->HPLC Pure_PROTAC Pure PROTAC HPLC->Pure_PROTAC Analysis LC-MS, NMR Pure_PROTAC->Analysis

Caption: A generalized workflow for the synthesis, purification, and analysis of a PROTAC molecule.

2.1. Step 1: Coupling of (2-hydroxyethoxy)acetic acid to the E3 Ligase Ligand

This step involves the formation of an amide bond between the carboxylic acid of the linker and an amine on the E3 ligase ligand.

Materials:

  • Amine-functionalized E3 Ligase Ligand (1.0 eq)

  • (2-hydroxyethoxy)acetic acid (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and (2-hydroxyethoxy)acetic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker conjugate.

2.2. Step 2: Coupling of the E3 Ligase Ligand-Linker Intermediate to the POI Ligand

This step couples the hydroxyl-containing intermediate from Step 1 to the POI ligand. For this step, the hydroxyl group of the linker is coupled to a carboxylic acid on the POI ligand, forming an ester bond.

Materials:

  • E3 Ligase Ligand-Linker Intermediate (from Step 1) (1.0 eq)

  • Carboxylic acid-functionalized POI Ligand (1.1 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Anhydrous DCM (Dichloromethane)

Protocol:

  • Dissolve the carboxylic acid-functionalized POI ligand (1.1 eq) and the E3 ligase ligand-linker intermediate (1.0 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C and add DCC (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC.

2.3. Purification by Reverse-Phase HPLC

Due to the polar nature of the PROTAC containing the hydrophilic linker, reverse-phase HPLC is the preferred method for purification.[10][11]

Protocol:

  • Sample Preparation: Dissolve the crude PROTAC in a suitable solvent, such as a small volume of DMSO or DMF, and then dilute with the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate a preparative C18 column with the initial mobile phase conditions for at least 3-5 column volumes.

  • Injection and Elution: Inject the prepared sample onto the equilibrated column. Apply a linear gradient of increasing acetonitrile in water (both containing 0.1% formic acid).

  • Fraction Collection: Collect fractions corresponding to the main peak of the desired PROTAC.

  • Purity Analysis of Fractions: Analyze the collected fractions using analytical LC-MS to confirm the purity and identity of the PROTAC.

  • Pooling and Solvent Removal: Combine the fractions that meet the desired purity level (e.g., >98%). Remove the organic solvent using a rotary evaporator and lyophilize the remaining aqueous solution to obtain the final pure PROTAC.

Physicochemical and Biological Characterization

A thorough characterization of the synthesized PROTAC is essential to understand its properties and biological activity.

3.1. Physicochemical Characterization

The physicochemical properties of a PROTAC, such as solubility and permeability, are critical determinants of its drug-like properties.[12]

Table 1: Representative Physicochemical Properties of PROTACs with Short Hydrophilic Linkers

PropertyExpected Range/ValueSignificance
Aqueous Solubility > 25 µMSufficient solubility is required for in vitro and in vivo studies to avoid precipitation and ensure accurate results.
PAMPA Permeability (Pe) 1-10 x 10-6 cm/sIndicates the potential for passive diffusion across cell membranes.[13][14]
Caco-2 Permeability (Papp A→B) > 1 x 10-6 cm/sA measure of intestinal permeability, relevant for oral bioavailability.[15]
Calculated LogP (cLogP) 2 - 5A measure of lipophilicity, which influences both permeability and solubility.

Note: These are generalized expected values. Actual values will be highly dependent on the specific POI and E3 ligase ligands.

3.2. Biological Characterization

A series of in vitro and cell-based assays are required to confirm the mechanism of action and quantify the efficacy of the PROTAC.

Diagram 2: PROTAC Biological Characterization Workflow

PROTAC Biological Characterization Start Synthesized & Purified PROTAC Ternary_Complex Ternary Complex Formation Assay (e.g., NanoBRET) Start->Ternary_Complex Degradation_Assay Protein Degradation Assay (Western Blot, HiBiT) Start->Degradation_Assay Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Start->Cell_Viability Results DC50, Dmax, IC50 Ternary_Complex->Results Degradation_Assay->Results Cell_Viability->Results

Caption: A typical workflow for the biological evaluation of a PROTAC.

3.2.1. Ternary Complex Formation Assay (NanoBRET™)

The formation of a stable ternary complex is the initial and critical step in PROTAC-mediated protein degradation. The NanoBRET™ assay is a live-cell method to monitor this interaction in real-time.[1][2][16][17]

Protocol Outline:

  • Cell Line Preparation: Use a cell line that expresses the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

  • Cell Plating: Seed the cells in a multi-well plate.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC.

  • Detection: Add the HaloTag® NanoBRET® 618 ligand and the Nano-Glo® substrate.

  • Signal Measurement: Measure the donor and acceptor emission signals using a luminometer. The BRET ratio is calculated to quantify ternary complex formation.

3.2.2. Protein Degradation Assays

a) Western Blotting

Western blotting is a standard and reliable method to visualize and semi-quantify the reduction in the target protein levels following PROTAC treatment.[4][13][14]

Protocol Outline:

  • Cell Treatment: Treat cells with various concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin), followed by HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

b) HiBiT Protein Degradation Assay

The HiBiT assay is a sensitive and high-throughput method for quantifying protein degradation in live cells.[3][15][18]

Protocol Outline:

  • Cell Line: Use a cell line where the endogenous POI has been tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.

  • Cell Plating and Treatment: Plate the cells and treat with a serial dilution of the PROTAC.

  • Lysis and Detection: Lyse the cells and add the LgBiT protein, which complements HiBiT to form a functional NanoLuc® luciferase.

  • Luminescence Measurement: Measure the luminescent signal, which is directly proportional to the amount of remaining HiBiT-tagged POI.

Table 2: Representative Biological Activity Data for PROTACs with Short Hydrophilic Linkers

Target ProteinE3 LigaseDC50 (nM)Dmax (%)Cell Line
BRD4CRBN10 - 100> 90HEK293
BTKCRBN5 - 50> 85MOLM-14
ERK1/2VHL50 - 250> 80HeLa

Note: This data is illustrative and the performance of a PROTAC is highly dependent on the specific target protein, E3 ligase, and cell line used.[1]

Conclusion

The use of this compound as a PROTAC linker offers a strategic advantage in the development of effective protein degraders. Its hydrophilic and flexible nature can favorably impact the physicochemical properties and biological activity of the resulting PROTAC. The protocols outlined in this guide provide a comprehensive framework for the synthesis, purification, and thorough characterization of PROTACs incorporating this linker. By systematically evaluating the synthesized molecules using the described assays, researchers can gain valuable insights into the structure-activity relationships and accelerate the development of novel and potent therapeutics based on targeted protein degradation.

References

Application Notes & Protocols: Sodium 2-(2-hydroxyethoxy)acetate in Functional Hydrogel Synthesis for Heavy Metal Remediation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Heavy Metal Pollution and the Promise of Functional Hydrogels

The contamination of water resources by toxic heavy metal ions, stemming from industrial activities such as mining, electroplating, and battery manufacturing, represents a significant environmental and public health challenge. Conventional treatment methods often face limitations in efficiency, cost, and the generation of secondary pollutants[1]. Functional hydrogels have emerged as a promising class of materials for wastewater remediation due to their three-dimensional, water-swollen polymer networks that can be engineered with specific chemical groups to selectively capture contaminants[2][3].

This document provides a detailed guide on the application of Sodium 2-(2-hydroxyethoxy)acetate (NaHEAA) as a key functional monomer in the synthesis of advanced hydrogels for the efficient removal of heavy metal ions, such as copper (II), from wastewater.

The Role of this compound (NaHEAA) in Hydrogel Functionality

This compound is a versatile organic sodium salt whose unique molecular structure makes it an ideal building block for functional hydrogels in environmental applications[4][5].

  • Chemical Structure and Properties: The efficacy of NaHEAA is rooted in its bifunctional nature. The molecule possesses a negatively charged carboxylate group (-COO⁻) and a flexible, hydrophilic hydroxyethoxy chain (-OCH₂CH₂OH)[4][6].

  • Mechanism of Action in Pollutant Capture:

    • Chelation and Ionic Interaction: The carboxylate group acts as a powerful ligand, providing a site for strong electrostatic interactions and chelation with positively charged heavy metal ions (e.g., Cu²⁺, Pb²⁺, Cd²⁺)[4][7]. This is the primary mechanism for pollutant sequestration.

    • Enhanced Hydrophilicity and Swelling: The hydroxyethoxy moiety imparts significant hydrophilicity to the polymer network. This enhances the hydrogel's ability to swell and absorb large volumes of water, which is crucial for allowing contaminated water to permeate the gel structure and for making the active binding sites accessible to metal ions[4].

By incorporating NaHEAA into a polymer backbone, a robust three-dimensional network is created that not only has a high affinity for heavy metals but also exhibits excellent swelling performance and potential for reuse[6].

Synthesis of NaHEAA-based Hydrogel: A Step-by-Step Protocol

This protocol details a typical free-radical polymerization method for synthesizing a NaHEAA-functionalized hydrogel. The procedure is designed to be robust and reproducible for research applications.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Free-radical polymerization is inhibited by oxygen. Therefore, purging the solution with nitrogen is essential to remove dissolved oxygen and ensure efficient and complete polymerization.

  • Thermal Initiator: Ammonium persulfate (APS) is a thermal initiator that decomposes upon heating to generate sulfate free radicals, which kickstart the polymerization process. The reaction temperature is optimized for the decomposition rate of APS.

  • Crosslinker: N,N'-methylenebisacrylamide (MBA) is a bifunctional molecule that polymerizes at both ends, creating covalent bonds between growing polymer chains. This crosslinking is what forms the insoluble 3D network structure of the hydrogel. The concentration of MBA directly controls the network's density, which in turn affects its mechanical strength and swelling capacity[8].

Materials and Reagents:

  • This compound (NaHEAA)

  • Acrylamide (AAm) or Acrylic Acid (AA) as the backbone monomer

  • N,N'-methylenebisacrylamide (MBA) as the crosslinking agent

  • Ammonium persulfate (APS) as the initiator

  • Deionized (DI) water

  • Nitrogen gas supply

  • Reaction vessel (e.g., three-neck flask) with stirring capability

  • Water bath or heating mantle

Protocol: Hydrogel Synthesis
  • Reagent Preparation:

    • Prepare a 10% (w/v) aqueous solution of APS. Use fresh.

    • Prepare a 1% (w/v) aqueous solution of MBA.

  • Monomer Dissolution:

    • In the reaction vessel, dissolve a defined molar ratio of Acrylamide (backbone) and NaHEAA (functional monomer) in deionized water under gentle stirring. A typical starting ratio might be 4:1 (AAm:NaHEAA). The total monomer concentration should be around 15-20% (w/v).

  • Crosslinker Addition:

    • Add the MBA solution to the monomer mixture. A typical concentration is 1-2 mol% relative to the total monomer content. Continue stirring until fully dissolved.

  • Deoxygenation:

    • Seal the reaction vessel and purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen. Maintain a gentle nitrogen flow over the solution surface throughout the reaction.

  • Initiation and Polymerization:

    • Increase the temperature of the solution to 60-70°C using a water bath.

    • Inject the APS initiator solution into the vessel. The amount should be approximately 1 mol% relative to the total monomer content.

    • The solution will become viscous and eventually form a solid gel. Allow the reaction to proceed for 3-4 hours to ensure complete polymerization.

  • Purification:

    • After the reaction, allow the hydrogel to cool to room temperature.

    • Cut the bulk hydrogel into smaller discs or pieces.

    • Immerse the pieces in a large volume of deionized water for 48-72 hours, changing the water every 8-12 hours. This crucial step removes unreacted monomers, initiator, and other impurities.

  • Drying and Storage:

    • Remove the purified hydrogel from the water and freeze-dry (lyophilize) it to obtain a porous solid (aerogel). Alternatively, dry it in an oven at 60°C until a constant weight is achieved.

    • Store the dried hydrogel in a desiccator until use.

Hydrogel_Synthesis_Workflow Diagram 1: Hydrogel Synthesis Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing reagents Dissolve Monomers (AAm + NaHEAA) & Crosslinker (MBA) in DI Water purge Purge with N2 (Remove O2) reagents->purge Stir heat Heat to 60-70°C purge->heat initiate Add Initiator (APS) heat->initiate polymerize Gel Formation (3-4 hours) initiate->polymerize Free-Radical Reaction cool Cool to Room Temp polymerize->cool purify Purify in DI Water (48-72 hours) cool->purify dry Freeze-Dry or Oven-Dry purify->dry store Store in Desiccator dry->store

Caption: Diagram 1: Hydrogel Synthesis Workflow.

Characterization of NaHEAA-based Hydrogels

Validating the successful synthesis and understanding the physical properties of the hydrogel are essential.

Protocol: Swelling Behavior Analysis
  • Weigh a known mass of the dried hydrogel (Wd).

  • Immerse the dried hydrogel in deionized water or a buffer solution of a specific pH[9].

  • At regular time intervals, remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws)[10].

  • Continue until the weight becomes constant, indicating that equilibrium swelling has been reached.

  • Calculate the Equilibrium Swelling Ratio (ESR) using the formula:

    • ESR (%) = [(Ws - Wd) / Wd] * 100

A high ESR indicates a greater capacity for water uptake, which facilitates the diffusion of pollutants into the hydrogel network[4].

Morphological and Chemical Characterization
  • Scanning Electron Microscopy (SEM): Used to visualize the surface morphology and internal porous structure of the freeze-dried hydrogel. A highly porous and interconnected network is desirable for efficient wastewater treatment[11].

  • Fourier-Transform Infrared Spectroscopy (FT-IR): This technique confirms the chemical structure of the hydrogel. The spectra should show characteristic peaks corresponding to the functional groups of the constituent monomers (e.g., C=O from acrylamide and the carboxylate group, -OH and C-O-C from NaHEAA), confirming their successful incorporation into the polymer network.

Application Protocol: Heavy Metal Adsorption from Wastewater

This protocol describes a standard batch adsorption experiment to evaluate the hydrogel's performance in removing heavy metals. Copper (II) is used as a model pollutant.

Materials:

  • Synthesized and dried NaHEAA-based hydrogel

  • Stock solution of a heavy metal salt (e.g., 1000 mg/L Cu²⁺ from Cu(NO₃)₂·3H₂O)[12]

  • Series of flasks or beakers

  • Orbital shaker

  • pH meter

  • Analytical instrument for measuring metal ion concentration (e.g., Atomic Absorption Spectroscopy - AAS, or Inductively Coupled Plasma - ICP-MS)

Protocol: Batch Adsorption Study
  • Prepare Working Solutions: From the stock solution, prepare a series of standard solutions with varying initial concentrations of Cu²⁺ (e.g., 10, 25, 50, 100, 200 mg/L).

  • pH Adjustment: Adjust the pH of each solution to an optimal value, typically between 4.0 and 5.0 for heavy metal adsorption, using dilute HCl or NaOH[13][14]. At very low pH, protonation of carboxylate groups can reduce binding efficiency, while at high pH, metal hydroxides may precipitate.

  • Adsorption Test:

    • Add a precise mass of the dried hydrogel (e.g., 20 mg) to a known volume of the metal ion solution (e.g., 50 mL) in a flask.

    • Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached[15].

  • Sample Analysis:

    • After shaking, separate the hydrogel from the solution by filtration or centrifugation.

    • Measure the final concentration (Ce) of Cu²⁺ remaining in the solution using AAS or ICP-MS.

  • Calculate Adsorption Capacity:

    • The amount of metal ion adsorbed per unit mass of the hydrogel at equilibrium (Qe, in mg/g) is calculated using the formula:

      • Qe = [(C₀ - Ce) * V] / m

    • Where:

      • C₀ = Initial metal ion concentration (mg/L)

      • Ce = Equilibrium metal ion concentration (mg/L)

      • V = Volume of the solution (L)

      • m = Mass of the dry hydrogel (g)

Adsorption_Mechanism Diagram 2: Mechanism of Heavy Metal Adsorption cluster_hydrogel Hydrogel Network cluster_solution Wastewater p1 Polymer Backbone p2 Polymer Backbone func1 NaHEAA p1->func1 covalent bond p3 Polymer Backbone func2 NaHEAA p2->func2 covalent bond metal1 Cu²⁺ metal1->func1 Chelation & Electrostatic Interaction metal2 Cu²⁺ metal2->func2 Adsorption metal3 Cu²⁺ metal3->p3 Diffusion into pores

Caption: Diagram 2: Mechanism of Heavy Metal Adsorption.

Performance Data & Analysis

Hydrogels synthesized using this compound have demonstrated high efficiency in capturing heavy metals. The performance is influenced by factors such as the hydrogel's composition, the pH of the wastewater, and the initial pollutant concentration.

ParameterTypical ValueSignificanceReference
Pollutant Copper (II)A common and toxic industrial pollutant.[6]
Max. Adsorption Capacity (Qmax) 175.75 mg/gIndicates a high number of active binding sites per unit mass of adsorbent.[6]
Optimal pH 4.0 - 5.0Balances metal ion availability and protonation of binding sites for maximum uptake.[13][14]
Equilibrium Time 4 - 24 hoursThe time required to reach maximum adsorption.[15]
Reusability EffectiveThe hydrogel can be regenerated (e.g., using an acidic solution to desorb the metal) and reused for multiple cycles, which is critical for cost-effectiveness.[4][6]

Conclusion and Future Outlook

This compound serves as a highly effective functional monomer for the synthesis of advanced hydrogels for wastewater treatment. Its unique chemical structure provides both strong binding sites for heavy metals and excellent hydrophilicity for high swelling capacity[4][6]. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and application of these materials.

Future research may focus on developing multi-functional hydrogels capable of simultaneously removing different classes of pollutants, incorporating stimuli-responsive properties for "on-demand" pollutant release and regeneration, and scaling up production for industrial applications[16][17]. The continued exploration of monomers like NaHEAA is pivotal in advancing sustainable water management technologies.

References

The Versatility of Sodium 2-(2-hydroxyethoxy)acetate in Synthetic Chemistry: A Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the applications of Sodium 2-(2-hydroxyethoxy)acetate as a reactant in organic synthesis. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and field-proven protocols. We will explore the utility of this versatile building block, moving beyond theoretical concepts to practical, validated methodologies. Our focus will be on the causality behind experimental choices, ensuring that each protocol is a self-validating system for your research endeavors.

Introduction to a Multifunctional Reagent

This compound, with the chemical formula C₄H₇NaO₄, is an organic salt that has garnered significant interest in various scientific fields.[1] Its structure, featuring a terminal carboxylate and a hydroxyl group separated by a short, hydrophilic ethylene glycol linker, imparts a unique combination of reactivity and physical properties. This bifunctionality allows it to serve as a versatile building block in the synthesis of more complex molecules.[2]

This guide will delve into two primary applications that highlight the synthetic utility of this compound: its role as a precursor in the synthesis of p-dioxanone, a key monomer for biodegradable polymers, and its function as a short, hydrophilic linker in bioconjugation for drug development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₇NaO₄--INVALID-LINK--
Molecular Weight 142.09 g/mol --INVALID-LINK--
Appearance White crystalline solid--INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--
Melting Point 210-212 °C--INVALID-LINK--

Application Note 1: Synthesis of p-Dioxanone for Biodegradable Polymers

The monomer p-dioxanone (1,4-dioxan-2-one) is a crucial precursor for the synthesis of poly(p-dioxanone) (PPDO), a biodegradable and bioabsorbable polymer widely used in medical devices such as sutures and staples.[3] this compound serves as a readily available starting material for an efficient acid-catalyzed intramolecular cyclization to yield p-dioxanone.

Mechanistic Rationale

The synthesis proceeds via an acid-catalyzed intramolecular esterification. The carboxylic acid is protonated by a strong acid, making the carbonyl carbon more electrophilic. The terminal hydroxyl group then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of a water molecule leads to the formation of the cyclic ester, p-dioxanone. The use of a reduced pressure distillation is critical for removing water and driving the equilibrium towards the product.

G cluster_0 Reaction Pathway: p-Dioxanone Synthesis Start This compound Step1 Acidification (e.g., H₂SO₄) Protonation of Carboxylate Start->Step1 Reagent Intermediate1 2-(2-hydroxyethoxy)acetic acid Step1->Intermediate1 Step2 Intramolecular Nucleophilic Attack Intermediate1->Step2 Heat Intermediate2 Tetrahedral Intermediate Step2->Intermediate2 Step3 Dehydration & Ring Closure Intermediate2->Step3 Product p-Dioxanone Step3->Product Byproduct Water & Sodium Salt Step3->Byproduct

Caption: Workflow for the synthesis of p-dioxanone.

Detailed Experimental Protocol: Synthesis of p-Dioxanone

This protocol is adapted from a patented industrial method, ensuring its robustness and scalability.[2]

Materials:

  • This compound (β-hydroxyethoxy sodium acetate)

  • Dioxane

  • 98% Sulfuric acid

  • Standard laboratory glassware for organic synthesis

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 301.5 g (1.50 mol) of this compound to 500 ml of dioxane.

  • Acidification: While stirring, carefully add 72.6 g (0.73 mol) of 98% sulfuric acid to the mixture.

  • Reaction: Continue stirring the mixture at 20°C for 20 minutes.

  • Work-up: Remove the precipitated sodium sulfate and sodium chloride by filtration.

  • Purification: The filtrate is then subjected to vacuum distillation at 78-79°C under a reduced pressure of 0.8 kPa (6 torr) to yield pure 2-p-dioxanone.[2]

Expected Outcome: This procedure is reported to yield approximately 106.7 g of 2-p-dioxanone with a purity of 99.4% as determined by gas chromatography.[2] The melting point of the product is 26.1°C.[2]

Table 2: Summary of Reaction Parameters for p-Dioxanone Synthesis

ParameterValue
Starting Material This compound
Solvent Dioxane
Catalyst 98% Sulfuric acid
Temperature 20°C (reaction), 78-79°C (distillation)
Pressure 0.8 kPa (6 torr)
Yield ~56.8% (based on sodium monochloroacetate)

Application Note 2: Bioconjugation Using this compound as a Hydrophilic Linker

In the development of biotherapeutics, such as antibody-drug conjugates (ADCs), the linker connecting the payload to the biomolecule plays a critical role. Short polyethylene glycol (PEG) linkers are often employed to enhance the solubility and stability of the conjugate.[4] this compound, with its carboxylic acid terminus, is an ideal candidate for use as a short, hydrophilic linker for conjugation to primary amines (e.g., lysine residues) on proteins.

Mechanistic Rationale

The conjugation is achieved through a two-step carbodiimide-mediated coupling reaction. First, the carboxylic acid of this compound is activated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester. In the second step, the NHS ester reacts with a primary amine on the protein to form a stable amide bond, covalently linking the hydrophilic spacer to the protein.

G cluster_1 Bioconjugation Workflow Linker This compound Activation Activation with EDC/Sulfo-NHS Linker->Activation ActivatedLinker NHS-activated Linker Activation->ActivatedLinker Conjugation Amide Bond Formation ActivatedLinker->Conjugation Protein Protein with Primary Amines (e.g., Lysine) Protein->Conjugation Conjugate Protein-Linker Conjugate Conjugation->Conjugate Purification Purification (e.g., SEC, Dialysis) Conjugate->Purification FinalProduct Purified Conjugate Purification->FinalProduct

Caption: General workflow for protein bioconjugation.

Detailed Experimental Protocol: Protein Conjugation

This protocol provides a general guideline for the conjugation of this compound to a protein. Optimization may be required depending on the specific protein.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes)

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of EDC in ultrapure water immediately before use.

    • Prepare a 100 mM stock solution of Sulfo-NHS in ultrapure water immediately before use.

    • Dissolve this compound in anhydrous DMSO or DMF to a concentration of 100 mM.

  • Activation of the Linker:

    • In a microcentrifuge tube, add the desired amount of the this compound stock solution.

    • Add Activation Buffer (pH 6.0) to dilute the linker.

    • Add EDC and Sulfo-NHS from their stock solutions. A typical starting molar ratio is Linker:EDC:Sulfo-NHS of 1:2:2.[2]

    • Incubate for 15-30 minutes at room temperature with gentle stirring.[2]

  • Conjugation to Protein:

    • Add the activated linker solution to the protein solution in the Conjugation Buffer (pH 7.2-7.5).

    • The final concentration of the organic solvent from the linker stock should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[2]

  • Purification:

    • Remove unreacted linker and byproducts by size-exclusion chromatography or dialysis.

Table 3: Troubleshooting Common Issues in Bioconjugation

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency Inactive reagents, incorrect pH, presence of amine-containing buffers.Prepare fresh EDC/Sulfo-NHS solutions. Verify buffer pH. Use amine-free buffers. Increase molar ratio of linker to protein.
Protein Precipitation High protein concentration, change in protein stability.Reduce protein concentration. Perform the reaction at 4°C.
Protein-Protein Crosslinking EDC directly crosslinking protein carboxylates and amines.Strictly follow the two-step protocol where the linker is activated separately before adding to the protein.

Conclusion

This compound is a valuable and versatile reactant in organic synthesis. Its bifunctional nature, combining a reactive carboxylate with a hydrophilic hydroxyl-terminated spacer, makes it a powerful tool for both polymer chemistry and bioconjugation. The protocols detailed in this guide provide a solid foundation for researchers to leverage the unique properties of this compound in their synthetic endeavors. As with any synthetic procedure, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Note: A Robust Protocol for the Synthesis of a Novel Water-Soluble Photoinitiator for Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The burgeoning field of biomedical photopolymerization, particularly in applications such as hydrogel scaffolding for tissue engineering and controlled drug delivery systems, necessitates the development of highly efficient and biocompatible water-soluble photoinitiators.[1][2][3] Standard photoinitiators often exhibit poor solubility in aqueous environments, limiting their utility in these systems.[1][4] This application note provides a detailed experimental procedure for the synthesis of a novel, water-soluble, α-hydroxy ketone-based photoinitiator. The synthetic strategy employs a Williamson ether synthesis to couple a photoinitiator core, 4-(2-hydroxy-2-methylpropanoyl)phenol, with an ethyl chloroacetate moiety, followed by saponification to yield the final sodium carboxylate salt. This protocol is designed for researchers in materials science, chemistry, and drug development, offering a clear, step-by-step guide to producing a custom photoinitiator with enhanced aqueous solubility.

Introduction: The Imperative for Aqueous-Phase Photoinitiators

Photopolymerization is a powerful technique that utilizes light to convert liquid monomers into solid polymers, offering exceptional spatial and temporal control.[3][5] In the biomedical realm, this technology is pivotal for creating intricate 3D hydrogel structures that can mimic the extracellular matrix, encapsulate cells, or serve as depots for therapeutic agents.[1][2] The success of these applications is critically dependent on the photoinitiator, a molecule that absorbs light and generates reactive species, typically free radicals, to initiate polymerization.[4]

Many commercially available photoinitiators, such as Irgacure 1173, are hydrophobic and thus ill-suited for the predominantly aqueous formulations used in bio-applications.[6][7] While Irgacure 2959 offers improved water compatibility due to a hydroxyethoxy group, its solubility is still limited (less than 2 wt%).[1][8] To overcome this, researchers have focused on designing initiators with ionizable functional groups, such as carboxylic acids or sulfonates, which can be converted to highly soluble salts.[7] This guide details the synthesis of such a photoinitiator, leveraging a classic etherification reaction to impart a sodium acetate functionality onto a proven photoinitiating scaffold.

Scientific Rationale & Synthesis Strategy

The synthetic approach is predicated on the Williamson ether synthesis, a robust and widely-used method for forming ethers from an organohalide and an alkoxide.[9][10] This reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[9]

Our strategy involves a two-step process:

  • Etherification: We begin with a phenolic α-hydroxy ketone, 4-(2-hydroxy-2-methylpropanoyl)phenol, which serves as our photoinitiator core. The phenolic hydroxyl group is deprotonated using a mild base to form a nucleophilic phenoxide. This phenoxide then displaces the chloride from ethyl chloroacetate, forming an ether linkage and yielding an ester-functionalized photoinitiator.

  • Saponification (Hydrolysis): The ethyl ester is subsequently hydrolyzed under basic conditions (saponification) to yield the sodium salt of the carboxylic acid. This final product possesses both the photo-reactive α-hydroxy ketone moiety and a highly hydrophilic sodium carboxylate group, rendering it readily soluble in water.

This method is advantageous due to the relatively mild reaction conditions and the high yields typically associated with the Williamson ether synthesis when using primary alkyl halides.[9][10]

Experimental Protocol

Materials & Equipment
Reagent/MaterialGradeSupplier
4-(2-hydroxy-2-methylpropanoyl)phenol≥98%Sigma-Aldrich
Ethyl chloroacetate≥99%Sigma-Aldrich
Potassium carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific
AcetoneACS GradeVWR
Sodium hydroxide (NaOH)ACS GradeVWR
Ethanol200 ProofVWR
Diethyl etherACS GradeVWR
Hydrochloric acid (HCl), concentratedACS GradeVWR
Magnesium sulfate (MgSO₄), anhydrousACS GradeFisher Scientific
Deuterated solvents (e.g., DMSO-d₆, D₂O)NMR GradeCambridge Isotope Labs
Rotary evaporatorBuchi or equivalent
Magnetic stirrer with heatingIKA or equivalent
Standard laboratory glasswarePyrex or equivalent
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄Millipore
NMR Spectrometer400 MHz or higherBruker or equivalent
FT-IR SpectrometerPerkinElmer or equivalent
UV-Vis SpectrophotometerAgilent or equivalent

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification start_materials Reactants: - 4-(2-hydroxy-2-methylpropanoyl)phenol - Ethyl chloroacetate - K₂CO₃ - Acetone reaction1 Reflux Reaction (60°C, 24h) start_materials->reaction1 workup1 Filtration & Solvent Removal reaction1->workup1 product1 Intermediate Product: Ethyl 2-(4-(2-hydroxy-2-methylpropanoyl)phenoxy)acetate workup1->product1 intermediate Dissolve Intermediate in Ethanol product1->intermediate reaction2 Add NaOH(aq) Stir at RT, 4h intermediate->reaction2 acidification Acidification with HCl reaction2->acidification extraction Extraction & Drying acidification->extraction final_product Final Product: Sodium 2-(4-(2-hydroxy-2-methylpropanoyl)phenoxy)acetate extraction->final_product caption Workflow for Water-Soluble Photoinitiator Synthesis

Caption: Workflow for Water-Soluble Photoinitiator Synthesis

Step-by-Step Procedure

Part 1: Synthesis of Ethyl 2-(4-(2-hydroxy-2-methylpropanoyl)phenoxy)acetate (Intermediate)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2-hydroxy-2-methylpropanoyl)phenol (10.0 g, 55.5 mmol), anhydrous potassium carbonate (15.3 g, 111 mmol), and 150 mL of acetone.

  • Addition of Reagent: While stirring vigorously, add ethyl chloroacetate (8.2 g, 66.9 mmol) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 60°C) and maintain for 24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting phenol should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is the ester intermediate. This product can be purified further by column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.

Part 2: Synthesis of Sodium 2-(4-(2-hydroxy-2-methylpropanoyl)phenoxy)acetate (Final Product)

  • Saponification Setup: Dissolve the crude intermediate from Part 1 in 100 mL of ethanol in a 250 mL round-bottom flask with a magnetic stir bar.

  • Hydrolysis: In a separate beaker, prepare a solution of sodium hydroxide (2.4 g, 60 mmol) in 25 mL of deionized water. Add the NaOH solution to the ethanolic solution of the ester.

  • Reaction: Stir the mixture at room temperature for 4 hours. The reaction can be monitored by TLC until the starting ester spot has disappeared.

  • Neutralization & Isolation:

    • Remove the ethanol via rotary evaporation.

    • Redissolve the remaining aqueous residue in 100 mL of deionized water.

    • Wash the aqueous solution with 50 mL of diethyl ether twice to remove any unreacted starting material or organic impurities. Discard the organic layers.

    • Carefully acidify the aqueous layer to a pH of ~2 by the dropwise addition of concentrated HCl while cooling in an ice bath. A white precipitate (the carboxylic acid form of the product) should form.

    • Extract the carboxylic acid product into ethyl acetate (3 x 75 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to yield the pure carboxylic acid as a white solid.

  • Salt Formation: To obtain the final water-soluble sodium salt, dissolve the purified carboxylic acid in a minimal amount of ethanol. Add one molar equivalent of sodium hydroxide (as a 1M aqueous solution) dropwise until the pH is neutral (~7.0). Remove the solvent and water under reduced pressure and dry the resulting white solid in a vacuum oven at 40°C overnight.

Characterization

The structure and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should confirm the presence of aromatic protons, the characteristic singlet for the two methyl groups of the propanoyl moiety, and the appearance of the methylene protons of the acetate group. For the final product, the disappearance of the ethyl group signals is expected.

  • FT-IR: The infrared spectrum should show a characteristic C=O stretch for the ketone and, in the intermediate, the ester carbonyl. In the final product, the ester C=O will be replaced by a broad carboxylate stretch. A broad O-H stretch will also be present.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum in water should be recorded to determine the maximum absorption wavelength (λmax), which is crucial for selecting an appropriate light source for photopolymerization. The spectrum is expected to be similar to other α-hydroxy acetophenone-type initiators, with a λmax around 275 nm.[5]

Application: Photopolymerization of a PEGDA Hydrogel

This synthesized water-soluble photoinitiator can be used to fabricate hydrogels for biomedical research.

Hydrogel Formulation Workflow

HydrogelWorkflow prep Prepare Pre-polymer Solution: - PEGDA (e.g., 20% w/v) - Photoinitiator (e.g., 0.5% w/v) - PBS or Cell Culture Media dispense Dispense solution into a mold (e.g., PDMS mold) prep->dispense irradiate Expose to UV Light (e.g., 365 nm, 5-10 min) dispense->irradiate result Crosslinked Hydrogel irradiate->result caption Hydrogel Fabrication Workflow

Caption: Hydrogel Fabrication Workflow

Protocol
  • Prepare a pre-polymer solution by dissolving poly(ethylene glycol) diacrylate (PEGDA, Mn 700) at 20% (w/v) and the synthesized photoinitiator at 0.5% (w/v) in phosphate-buffered saline (PBS).

  • Vortex the solution until all components are fully dissolved.

  • Pipette the solution into a mold of the desired shape (e.g., a cylindrical silicone mold).

  • Expose the solution to a UV light source (e.g., a 365 nm UV lamp at an intensity of ~10 mW/cm²) for 5-10 minutes.

  • The solution will transition from a liquid to a solid gel, indicating successful photopolymerization. The resulting hydrogel can be removed from the mold and swelled in PBS for further characterization or use.

References

Application Notes & Protocols: Sodium 2-(2-hydroxyethoxy)acetate as a Stabilizer and Emulsifier in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, cosmetic scientists, and formulation chemists on the application of Sodium 2-(2-hydroxyethoxy)acetate in cosmetic and dermatological formulations. We delve into the physicochemical properties, mechanism of action, and dual functionality of this ingredient as both a primary emulsifier and a formulation stabilizer. Detailed protocols for formulation development and rigorous stability testing are provided to ensure the development of robust, high-quality emulsions.

Introduction: The Quest for Emulsion Perfection

Emulsions are the cornerstone of the cosmetic industry, forming the delivery system for a vast array of products, from lotions and creams to serums.[1] These thermodynamically unstable systems, composed of immiscible liquids like oil and water, require the intervention of emulsifying and stabilizing agents to maintain their integrity, performance, and aesthetic appeal over time.[2][3] The selection of an appropriate emulsifier is therefore critical, influencing not only the stability of the product but also its texture, sensory profile, and overall performance.[4]

This compound, hereafter referred to as NaHEAA, is a functional ingredient that serves a dual role in cosmetic science.[5] Its unique molecular structure allows it to function effectively as both an emulsifier and a stabilizer. This guide will explore the mechanisms behind these functions and provide detailed, validated protocols for its use and evaluation.

Physicochemical Profile and Mechanism of Action

NaHEAA is the sodium salt of 2-(2-hydroxyethoxy)acetic acid.[6] Its efficacy stems from its amphiphilic nature, possessing both hydrophilic (water-loving) and lipophilic (oil-loving) characteristics, although it is predominantly water-soluble.[5]

PropertyValueSource
Chemical Name This compound[6]
CAS Number 142047-97-0[6]
Molecular Formula C₄H₇NaO₄[5][6][7]
Molar Mass Approx. 142.09 g/mol [5][6]
Appearance White crystalline solid[5]
Solubility Water Soluble[5]

The molecule's structure is key to its function. The carboxylate group (-COO⁻Na⁺) and the hydroxyl group (-OH) provide strong hydrophilicity, while the ethylene (-CH₂-CH₂-) and ether (-O-) linkages offer a degree of lipophilicity. This structure allows NaHEAA to position itself at the oil-water interface, reducing interfacial tension and facilitating the formation of a stable emulsion. The ethylene glycol moiety, in particular, is noted for its ability to interact with cellular membranes, a property that can be beneficial in drug delivery systems.[5] Furthermore, its structure allows it to act as a chelating agent, binding metal ions that can catalyze oxidative reactions and degrade a formulation.[8]

Figure 1: Interfacial Action of NaHEAA cluster_oil Oil Phase cluster_water Water Phase Oil Water NaHEAA < <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'CELLPADDING='4'><TR><TDBGCOLOR='#F1F3F4'ALIGN='CENTER'COLSPAN='2'><B>NaHEAA MoleculeB>TD>TR><TR><TDBGCOLOR='#FFFFFF'ALIGN='LEFT'>Ethylene Ether Group (Lipophilic Tail)TD><TDBGCOLOR='#FFFFFF'ALIGN='RIGHT'>-O-CH₂-CH₂-TD>TR><TR><TDBGCOLOR='#FFFFFF'ALIGN='LEFT'>Hydroxyl & Carboxylate (Hydrophilic Head)TD><TDBGCOLOR='#FFFFFF'ALIGN='RIGHT'>-OH, -COO⁻Na⁺TD>TR>TABLE> > NaHEAA->Oil Tail embeds in oil NaHEAA->Water Head orients to water

Figure 1: Interfacial Action of NaHEAA

Application in Formulations: A Dual-Action Approach

NaHEAA can be employed either as a primary emulsifier, particularly in oil-in-water (O/W) systems, or as a co-emulsifier and stabilizer to bolster the robustness of existing emulsion systems.

As a Primary Emulsifier

Due to its high water solubility, NaHEAA is well-suited for creating O/W emulsions, which are preferred for their light, non-greasy feel.[4] It helps form a protective barrier around dispersed oil droplets, preventing them from coalescing.

As a Co-emulsifier and Stabilizer

In complex formulations, NaHEAA can be used in conjunction with other emulsifiers. Its role here is to enhance the stability of the interfacial film and improve the overall texture and longevity of the product. It can help prevent common signs of instability such as creaming, which is the initial indication of a failing emulsion.[9]

Formulation TypeRecommended Use Level (as % of total weight)Purpose
Serums / Light Lotions 1.0% - 3.0%Primary Emulsifier (O/W)
Standard Creams 2.0% - 5.0%Primary or Co-emulsifier
Heavy Creams / Masks 0.5% - 2.5%Stabilizer, Viscosity Modifier

Protocol: Preparation of a Model O/W Cream

This protocol details the creation of a stable O/W cream using the "Standard Method," where the water and oil phases are heated separately before being combined.[10] This method ensures that all components are fully melted and hydrated, leading to a more uniform and stable final product.

4.1 Sample Formulation

PhaseIngredientINCI Name% (w/w)Function
ADeionized WaterAqua76.5Solvent
AGlycerinGlycerin3.0Humectant
AThis compound This compound4.0 Emulsifier/Stabilizer
BCetyl AlcoholCetyl Alcohol4.0Thickener, Co-emulsifier
BCaprylic/Capric TriglycerideCaprylic/Capric Triglyceride10.0Emollient
BDimethiconeDimethicone1.5Emollient, Occlusive
CPreservativePhenoxyethanol (and) Ethylhexylglycerin1.0Preservative

4.2 Step-by-Step Procedure

  • Phase A Preparation: In a suitable vessel, combine the deionized water, glycerin, and NaHEAA. Begin heating to 75°C while stirring gently with a propeller mixer. The rationale for heating is to ensure all solid components are dissolved and to match the temperature of the oil phase, which prevents the emulsion from breaking upon mixing.

  • Phase B Preparation: In a separate vessel, combine the cetyl alcohol, caprylic/capric triglyceride, and dimethicone. Heat this oil phase to 75°C with gentle stirring until all components are melted and uniform.

  • Emulsification: Once both phases have reached 75°C and are homogenous, slowly add the oil phase (Phase B) to the water phase (Phase A) under continuous propeller mixing. Increase the mixing speed as the oil is added to begin the emulsification process.

  • Homogenization: Once all of Phase B has been added, switch to a high-shear homogenizer. Homogenize for 3-5 minutes. This high-energy step is critical for reducing the oil droplet size, which significantly increases the long-term stability of the emulsion.[1]

  • Cooling: Begin cooling the emulsion while continuing to stir with the propeller mixer at a low speed. A slow, controlled cool-down prevents shocking the emulsion, which could lead to instability.

  • Phase C Addition: When the temperature of the emulsion is below 40°C, add the preservative system (Phase C). Heat-sensitive ingredients like preservatives and fragrances are always added during the cooling phase to prevent their degradation.

  • Finalization: Continue stirring until the cream is smooth and has reached room temperature (approx. 25°C). Perform final quality control checks for pH and viscosity.

Performance Evaluation: Stability Testing Protocols

Stability testing is a predictive measure of a cosmetic product's shelf life and is essential to ensure a product remains safe and effective for consumers.[11][12] The following protocols are designed to subject the formulation to stressful conditions to accelerate potential signs of instability.[2][13]

Figure 2: Emulsion Stability Testing Workflow cluster_tests Accelerated Stability Tests Prep Prepare Emulsion Samples (Final Packaging & Glass Jars) Initial T=0 Analysis (pH, Viscosity, Appearance) Prep->Initial Oven Oven Test (45°C) Initial->Oven Cycle Freeze-Thaw Cycles (-10°C to 25°C) Initial->Cycle Centrifuge Centrifuge Test (3000 rpm) Initial->Centrifuge Light Light Exposure (UV Cabinet) Initial->Light Analysis Periodic Analysis (1, 2, 4, 8, 12 weeks) Oven->Analysis Cycle->Analysis Final Final Data Review & Stability Assessment Centrifuge->Final Immediate Result Light->Analysis Analysis->Final

Figure 2: Emulsion Stability Testing Workflow

5.1 Protocol: Accelerated Thermal Stability (Oven Test)

  • Objective: To predict long-term stability at room temperature by observing changes at elevated temperatures. A product stable for three months at 45°C is generally considered stable for two years at room temperature.[12]

  • Place triplicate samples of the cream in both the final intended packaging and inert glass jars into a stability oven calibrated to 45°C ± 2°C. The use of glass jars helps determine if instability is due to the formulation itself or an interaction with the packaging.[14]

  • Store a control sample from the same batch at room temperature (25°C ± 2°C).

  • At intervals of 1, 2, 4, 8, and 12 weeks, remove one set of samples from the oven.

  • Allow samples to equilibrate to room temperature for 24 hours.

  • Evaluate for changes in color, odor, appearance, pH, and viscosity compared to the control sample.

5.2 Protocol: Freeze-Thaw Cycle Testing

  • Objective: To assess the emulsion's resilience to the extreme temperature fluctuations that can occur during shipping and storage.[14]

  • Place triplicate samples in a freezer at -10°C for 24 hours.

  • Remove the samples and allow them to thaw at room temperature (25°C) for 24 hours. This completes one cycle.

  • Repeat this process for a minimum of three cycles. A more rigorous test may involve five cycles between -10°C and 45°C.[9][12]

  • After the final cycle, inspect the samples for any signs of instability, such as graininess, separation (coalescence), or significant changes in texture.

5.3 Protocol: Centrifugal Stability Test

  • Objective: A rapid method to predict creaming, an early sign of emulsion failure.[9] This test is particularly crucial for formulations containing powders, like foundations.[9]

  • Heat a sample of the emulsion to 50°C. This reduces viscosity and makes the emulsion more susceptible to separation, accelerating the test.

  • Fill centrifuge tubes with the heated sample.

  • Centrifuge at 3000 rpm for 30 minutes.[9][12][14]

  • Immediately inspect the tubes for any signs of phase separation, such as a layer of oil or water at the top or bottom. A stable emulsion should show no separation.

5.4 Data Interpretation: Acceptance Criteria

TestParameterAcceptance Criteria
All Stability Conditions Appearance No signs of separation, creaming, color change, or crystallization.
Odor No significant change from the control sample.
pH Should remain within ± 0.5 of the initial value.
Viscosity Should remain within ± 20% of the initial value.
Centrifuge Test Separation No visible oil or water separation.

Safety and Regulatory Considerations

According to its GHS classification, this compound may cause skin and eye irritation and can be harmful if swallowed.[6] Therefore, standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the raw material. All cosmetic products are subject to regional regulations (e.g., FDA in the U.S., EU Cosmetic Regulation).[15][16] Formulators must ensure that all ingredients and the final product comply with the legal framework of the target market to ensure consumer safety.[16][17]

Conclusion

This compound is a versatile and effective ingredient for cosmetic formulations. Its dual functionality as both an emulsifier and stabilizer makes it a valuable tool for creating a wide range of stable, aesthetically pleasing O/W emulsions. By understanding its mechanism of action and employing the rigorous formulation and testing protocols outlined in this guide, researchers and scientists can leverage its properties to develop high-quality cosmetic products with excellent long-term stability.

References

Application Notes and Protocols for the Conjugation of Sodium 2-(2-hydroxyethoxy)acetate to Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the field of drug development, the precise modification of therapeutic agents is paramount to enhancing their efficacy, safety, and pharmacokinetic profiles. Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, has emerged as a critical strategy for creating advanced therapeutics like antibody-drug conjugates (ADCs) and PEGylated proteins.[1][2] The process of PEGylation, attaching polyethylene glycol (PEG) chains, is well-established for improving drug solubility, extending circulation half-life, and reducing immunogenicity.[3][4][5]

Sodium 2-(2-hydroxyethoxy)acetate is a small, hydrophilic molecule that can be viewed as a discrete, single-unit analog of PEG. Its structure features two distinct functional groups—a carboxylate and a primary hydroxyl group—making it a versatile linker for modifying therapeutic agents.[6][7] Conjugating this molecule can impart increased hydrophilicity to a therapeutic agent, potentially improving its solubility and altering its pharmacokinetic properties.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the chemical strategies and detailed, validated protocols for covalently conjugating this compound to various therapeutic agents, including proteins, antibodies, and small molecules.

Chemical Principles of Conjugation

The successful conjugation of this compound hinges on understanding its structure and the reactivity of its functional groups in relation to the target therapeutic agent.

2.1. Molecular Structure and Reactive Sites

This compound (MW: ~142.09 g/mol ) possesses two key reactive sites available for conjugation, as illustrated below.[6][7]

  • Carboxylate Group (-COO⁻): This is the most readily available and commonly targeted functional group for bioconjugation. It can be chemically activated to react with nucleophiles, most notably primary amines, to form highly stable amide bonds.[8][9]

  • Hydroxyl Group (-OH): This primary alcohol is less nucleophilic than a primary amine but can be targeted to form ester bonds by reacting with an activated carboxylic acid. Ester bonds are generally more susceptible to hydrolysis in physiological conditions compared to amide bonds.[10][11]

Figure 1: Reactive functional groups on this compound.

2.2. Selecting a Conjugation Strategy

The choice of which functional group to target depends primarily on three factors:

  • Available Functional Groups on the Therapeutic Agent: Proteins and antibodies are rich in primary amines (lysine residues, N-terminus), making the carboxylate group of the linker an ideal target.[8] If the therapeutic agent has accessible carboxyl groups (aspartic/glutamic acid) and lacks reactive amines, targeting the linker's hydroxyl group is a viable alternative.

  • Desired Bond Stability: Amide bonds are significantly more stable towards hydrolysis than ester bonds, which is a critical consideration for therapeutics requiring a long in vivo half-life.[10][11]

  • Reaction Conditions: The chemistry must be compatible with the stability of the therapeutic agent. Most bioconjugations are performed in aqueous buffers under mild pH and temperature conditions.[9]

Given its robustness and the stability of the resulting linkage, Strategy 1 (Amide Bond Formation) is the primary and most highly recommended approach.

Strategy 1: Amide Bond Formation via the Carboxylate Group

This strategy creates a stable amide linkage between this compound and a primary amine on the therapeutic agent. The reaction is most efficiently mediated by carbodiimide chemistry.

3.1. Mechanism of Action: EDC/NHS Chemistry

The most common and effective method for forming amide bonds in aqueous environments is the use of a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS) .[12][13][14] This is a "zero-length" crosslinking process, as no atoms from the EDC or NHS reagents are incorporated into the final product.[12][13]

The two-step reaction proceeds as follows:

  • Activation: In a slightly acidic buffer (pH 4.5–6.0), EDC reacts with the carboxylate group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[15][16]

  • Stabilization & Coupling: This intermediate can react directly with a primary amine. However, the intermediate is prone to hydrolysis, which regenerates the starting carboxylate.[12] The addition of NHS or Sulfo-NHS significantly improves efficiency by reacting with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[16][17] This NHS ester is less susceptible to hydrolysis and reacts efficiently with primary amines at physiological to slightly basic pH (7.2–8.5) to form a stable amide bond.[13]

Figure 2: Workflow for EDC/NHS mediated amide bond formation.

3.2. Protocol 1.1: Two-Step Conjugation to Amine-Containing Proteins

This protocol is optimized for conjugating this compound to proteins or antibodies. A two-step process is preferred as it minimizes protein-protein crosslinking by activating the linker first before introducing the protein.[16]

Materials:

  • This compound

  • Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Reagent: 2-Mercaptoethanol or Hydroxylamine

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction tubes

Protocol Steps:

Part A: Activation of this compound

  • Prepare Reagents: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or cold Activation Buffer. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[15][18]

    • Rationale: Fresh solutions ensure maximum reactivity of the coupling agents.

  • Initial Reaction Mixture: In a reaction tube, dissolve this compound in Activation Buffer to a concentration of 10-50 mM.

  • Add Coupling Agents: Add a 2- to 10-fold molar excess of both EDC and Sulfo-NHS to the this compound solution.

    • Example Calculation: For 1 mL of 10 mM linker solution (10 µmol), add 20 µmol of EDC (3.8 mg) and 20 µmol of Sulfo-NHS (4.3 mg).

    • Rationale: A molar excess drives the reaction towards the formation of the NHS ester intermediate. The optimal ratio should be determined empirically.[17]

  • Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature.

Part B: Conjugation to the Protein 5. Buffer Exchange (Optional but Recommended): To achieve a more defined conjugate, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2). This prevents EDC from potentially crosslinking carboxyl groups on the protein. 6. Prepare Protein: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in the Coupling Buffer. Amine-containing buffers like Tris must be avoided as they will compete in the reaction. 7. Combine and Conjugate: Add the activated this compound solution to the protein solution. A 20- to 50-fold molar excess of the activated linker over the protein is a good starting point. 8. Incubate: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. 9. Quench Reaction: Stop the reaction by adding a quenching reagent like hydroxylamine or Tris buffer to a final concentration of 10-50 mM. This will hydrolyze any remaining NHS esters.[16] Incubate for 15 minutes.

Part C: Purification 10. Purify Conjugate: Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column or by using size exclusion chromatography (SEC) or dialysis. The purified conjugate should be stored in an appropriate buffer at 4°C or -20°C.

3.3. Key Reaction Parameters

ParameterRecommended RangeRationale
pH (Activation) 4.5 - 6.0Optimal for EDC activation of carboxyl groups while minimizing hydrolysis.[13][15]
pH (Coupling) 7.2 - 8.5Efficiently deprotonates primary amines for nucleophilic attack on the NHS ester.[13]
Molar Ratio (EDC:Linker) 2:1 to 10:1Drives the formation of the O-acylisourea intermediate.
Molar Ratio (Sulfo-NHS:Linker) 2:1 to 10:1Ensures efficient conversion to the more stable NHS ester.[17]
Molar Ratio (Linker:Protein) 20:1 to 100:1A large excess ensures efficient labeling of the protein. Must be optimized.
Temperature 4°C to 25°C (RT)Room temperature is faster; 4°C may be preferred for sensitive proteins.
Reaction Time 2 - 12 hoursDependent on temperature, pH, and reactant concentrations.

Strategy 2: Ester Bond Formation via the Hydroxyl Group

This alternative strategy is useful when the therapeutic agent contains accessible carboxyl groups but lacks primary amines. It involves activating the therapeutic agent first, then reacting it with the hydroxyl group of this compound.

4.1. Mechanism of Action

The chemistry is analogous to Strategy 1, but the roles are reversed. A carboxyl group on the therapeutic agent (e.g., on an aspartic acid, glutamic acid, or C-terminus of a protein) is activated with EDC/NHS to form an amine-reactive (and alcohol-reactive) NHS ester. This activated therapeutic agent is then exposed to this compound, whose hydroxyl group attacks the NHS ester to form an ester bond.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Sodium 2-(2-hydroxyethoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Sodium 2-(2-hydroxyethoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this polar organic salt in high purity. We will move beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot and adapt these methods for your specific experimental context.

This compound is a white, crystalline, water-soluble solid with a high polarity.[1] These properties make its purification non-trivial, as it often co-purifies with similar polar impurities or residual inorganic salts from its synthesis. This guide provides a structured, question-and-answer framework to address the most common issues encountered during its purification.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my crude this compound sample?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the reaction of an ethylene glycol monosodium salt with a chloro- or bromoacetate, or the direct reaction of ethylene glycol and sodium hydroxide with a haloacetic acid derivative.[1][2]

Based on these routes, you can anticipate the following impurities:

  • Inorganic Salts: Sodium chloride (NaCl) or sodium bromide (NaBr) are common byproducts. Sodium carbonate (Na₂CO₃) can also form if the reaction mixture is exposed to atmospheric CO₂ under basic conditions.

  • Unreacted Starting Materials: Residual ethylene glycol, sodium hydroxide, or haloacetic acids may be present.

  • The Corresponding Free Acid: Incomplete reaction or exposure to acidic conditions can leave (2-Hydroxyethoxy)acetic acid in the mixture.[1]

  • Side-Reaction Products: Formation of diglycol or other polyethylene glycol (PEG)-related species can occur.

  • Residual Solvents: Synthesis may be performed in solvents like xylene, dioxane, or methanol, which can be retained in the crude product.[2]

Q2: My crude product is a discolored, sticky oil instead of a white solid. What is the likely cause?

A2: This is a very common issue. The failure of a substance to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation.

  • Hygroscopic Nature: The compound, much like sodium acetate, is hygroscopic and can absorb atmospheric moisture, leading to a syrupy consistency.[3]

  • Excess Solvents or Water: Trapped water or organic solvents can act as plasticizers, preventing solidification.

  • High Impurity Load: A significant concentration of the impurities listed in Q1, particularly unreacted liquid starting materials like ethylene glycol, can lower the mixture's melting point and inhibit crystallization.

The discoloration (typically yellow to brown) often points to degradation products or caramelized impurities, especially if the synthesis involved heating.[4]

Q3: I'm struggling with recrystallization. The product either "oils out" or crashes out of solution too quickly, resulting in poor purity. What should I do?

A3: This is a classic challenge when recrystallizing highly polar, water-soluble salts. Sodium carboxylates have a high tendency to form supersaturated solutions that, upon nucleation, can precipitate rapidly, trapping impurities within the resulting solid.[5][6]

  • "Oiling Out": This occurs when the solute's solubility increases so much at a high temperature that it effectively becomes a liquid phase separate from the solvent. This often happens if the solvent is too "good" or if the boiling point of the solvent is higher than the melting point of the impure solid.

  • "Crashing Out": This is the rapid, often amorphous, precipitation mentioned above.

The key is to control the rate of supersaturation. We recommend an anti-solvent crystallization approach, which is detailed in Guide 2 . This method avoids heating and relies on gradually changing the solvent composition to gently induce crystallization.

Q4: Can I use standard silica gel column chromatography to purify this compound?

A4: It is generally not recommended. This compound is a highly polar, ionic salt.[1][7] When loaded onto a standard silica or alumina column, it will likely exhibit very poor chromatographic behavior.[8] The compound may either fail to elute from the column, streaking badly, or move with the solvent front without any separation from other polar impurities.[9] The ionic nature of the salt leads to very strong, often irreversible, interactions with the polar stationary phase.

For chromatographic purification, more advanced techniques are necessary, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exchange Chromatography .[9][10]

Q5: How can I reliably assess the purity of my final product?

A5: A multi-faceted approach is best.

  • ¹H NMR Spectroscopy: This is one of the most powerful tools. In a suitable solvent like D₂O, you can look for the characteristic peaks of your product and integrate them against peaks from known impurities or a calibrated internal standard for quantitative analysis (qNMR).

  • Titration: You can perform a non-aqueous acid-base titration. The sample is dissolved in glacial acetic acid and titrated with a standard solution of perchloric acid to determine the amount of acetate salt present.[3]

  • Ion Chromatography (IC): This is an excellent method for quantifying residual inorganic anions like Cl⁻, Br⁻, or SO₄²⁻.[9]

  • Karl Fischer Titration: To determine the water content, which is crucial given the compound's hygroscopic nature.

Section 2: Troubleshooting Guides & Detailed Protocols

Guide 1: Purification via Acid-Base Extraction

This is the most robust and highly recommended method for removing a wide range of impurities, particularly inorganic salts and non-acidic organics.

Scientific Principle: This technique leverages the significant change in solubility of the molecule upon protonation. The sodium salt is water-soluble and largely insoluble in non-polar organic solvents. By acidifying the aqueous solution to a pH well below the pKa of the carboxylic acid (~2-3), the carboxylate anion is protonated to form the neutral (2-hydroxyethoxy)acetic acid.[1][11] This free acid is significantly more soluble in organic solvents like ethyl acetate or diethyl ether, allowing it to be extracted from the aqueous phase, leaving water-soluble impurities like NaCl behind.[12][13] The purified acid is then recovered and can be converted back to the high-purity sodium salt.

Troubleshooting Common Acid-Base Extraction Issues

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Emulsion Formation - High concentration of crude material.- Vigorous shaking of the separatory funnel.- Presence of amphiphilic impurities.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Gently rock or invert the separatory funnel instead of shaking vigorously.- If an emulsion persists, filter the mixture through a pad of Celite or glass wool.
Poor Recovery of Free Acid - Incomplete acidification (pH is not low enough).- Insufficient volume or number of organic extractions.- The chosen organic solvent is too polar and retains some water.- Check the aqueous phase with pH paper after acidification to ensure pH < 2.- Perform at least 3-5 extractions with the organic solvent.- After separation, wash the combined organic layers with brine to remove dissolved water before drying with MgSO₄ or Na₂SO₄.
Product Fails to Solidify After Final Salt Formation - Residual water or solvent.- Incomplete conversion back to the sodium salt.- Ensure the free acid is thoroughly dried under high vacuum before reacting with the sodium base.- Use a stoichiometric amount of sodium base (e.g., NaOH in ethanol).- After solvent removal, place the product under high vacuum for several hours, possibly with gentle heating (40-50°C).

Workflow Diagram: Acid-Base Purification

G cluster_0 Step 1: Dissolution & Acidification cluster_1 Step 2: Liquid-Liquid Extraction cluster_2 Step 3: Isolation & Salt Formation cluster_3 Step 4: Final Product Isolation A Crude Sodium Salt (Impure) B Dissolve in Water A->B C Add HCl (aq) to pH < 2 B->C D Aqueous Solution of: - Free Acid - NaCl, other salts C->D E Extract with Ethyl Acetate (x3) D->E F Organic Phase: Purified Free Acid E->F Collect G Aqueous Phase: Salts & Polar Impurities (Discard) E->G Separate H Dry Organic Phase (e.g., MgSO₄) F->H I Evaporate Solvent H->I J Purified Free Acid (Oil or Solid) I->J K Dissolve in Ethanol J->K L Add 1 eq. NaOH in Ethanol K->L M Pure Sodium Salt (Precipitates or crystallizes) L->M N Filter Solid M->N O Wash with Ethanol/Ether N->O P Dry under Vacuum O->P Q Final Product: Pure this compound P->Q

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol: Acid-Base Extraction

  • Dissolution and Acidification: a. Dissolve the crude this compound in a minimum amount of deionized water in an Erlenmeyer flask. b. Cool the solution in an ice bath. c. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is less than 2. Verify with pH paper.

  • Extraction of the Free Acid: a. Transfer the acidified solution to a separatory funnel. b. Add a volume of ethyl acetate approximately equal to the aqueous volume. c. Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup. d. Allow the layers to separate. Drain the lower aqueous layer. e. Drain the upper organic (ethyl acetate) layer into a clean Erlenmeyer flask. f. Return the aqueous layer to the separatory funnel and repeat the extraction (steps 2b-2d) at least two more times, combining all organic extracts.

  • Washing and Drying: a. Pour the combined organic extracts back into the separatory funnel. b. Add a small volume of brine (saturated NaCl solution) and gently invert to wash. This removes the majority of dissolved water. c. Separate the layers and drain the organic layer into a clean, dry flask. d. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic extract. Swirl and let it stand for 15-20 minutes to remove residual water.

  • Isolation of Free Acid: a. Filter the dried organic solution to remove the drying agent. b. Remove the ethyl acetate using a rotary evaporator to yield the purified (2-hydroxyethoxy)acetic acid, which may be an oil or a low-melting solid.

  • Conversion back to Sodium Salt: a. Dissolve the purified free acid in a minimal amount of anhydrous ethanol. b. In a separate flask, prepare a 1M solution of sodium hydroxide in anhydrous ethanol. c. While stirring, add exactly one molar equivalent of the ethanolic NaOH solution to the free acid solution. d. The pure sodium salt will often precipitate upon addition. If it does not, the solution can be cooled or the solvent can be partially evaporated to induce crystallization.

  • Final Isolation: a. Collect the solid product by vacuum filtration. b. Wash the solid with a small amount of cold, anhydrous ethanol, followed by a wash with diethyl ether to aid in drying. c. Dry the final product under high vacuum to remove all traces of solvent.

Guide 2: Purification by Anti-Solvent Recrystallization

This method is faster than acid-base extraction but is primarily effective at removing impurities with significantly different solubility profiles than the target compound. It is ideal when the main impurities are less polar organics or when the crude product is already of moderate purity.

Scientific Principle: The strategy is to dissolve the crude salt in a "good" solvent, in which it is highly soluble, and then gradually add a "poor" or "anti-solvent," in which it is insoluble. This slowly reduces the overall solubility of the desired compound, promoting gradual and selective crystal growth while the impurities remain in the mixed-solvent mother liquor. For a polar salt like this compound, a good solvent is typically polar (e.g., water, methanol), and a good anti-solvent is less polar (e.g., isopropanol, acetone, acetonitrile).[14]

Troubleshooting Common Recrystallization Issues

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Product Remains an Oil - Insufficient anti-solvent added.- The chosen anti-solvent is not "poor" enough.- High concentration of water-retaining impurities.- Continue adding anti-solvent until persistent turbidity is observed.- Select a less polar anti-solvent (see table below).- Consider a preliminary acid-base extraction to remove problematic impurities first.
No Crystals Form - Solution is not saturated.- Lack of nucleation sites.- Reduce the volume of the "good" solvent or add more anti-solvent.- Scratch the inside of the flask with a glass rod at the solvent-air interface.- Add a single seed crystal of pure product, if available.
Very Low Yield - Too much "good" solvent was used initially.- The product has some solubility in the anti-solvent.- The solution was not cooled sufficiently.- Start with the absolute minimum amount of "good" solvent needed to dissolve the crude solid.- After crystallization, cool the flask in an ice bath for 30-60 minutes before filtering to maximize precipitation.

Solvent/Anti-Solvent Selection Guide

Good Solvents (High Polarity)Potential Anti-Solvents (Lower Polarity)
WaterMethanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile
MethanolEthanol, IPA, Acetone, Acetonitrile, Tetrahydrofuran (THF)
EthanolIPA, Acetone, Acetonitrile, THF, Ethyl Acetate

Detailed Protocol: Anti-Solvent Recrystallization

  • Dissolution: a. Place the crude solid in a clean, dry Erlenmeyer flask. b. Add a minimal volume of a "good" solvent (e.g., methanol) dropwise, with stirring, until the solid just dissolves. Gentle warming may be applied if necessary, but avoid boiling.

  • Induce Precipitation: a. While stirring the solution at room temperature, begin adding the "anti-solvent" (e.g., isopropanol or acetone) dropwise. b. Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the point of saturation has been reached. c. If the solution becomes too cloudy, add a drop or two of the "good" solvent to redissolve the precipitate, then add the anti-solvent more slowly.

  • Crystallization: a. Stopper the flask and allow it to stand undisturbed at room temperature. Crystal growth should begin within an hour. b. For maximum yield, once crystal growth appears complete, place the flask in an ice bath or refrigerator for at least 30 minutes.

  • Isolation: a. Collect the purified crystals by vacuum filtration. b. Wash the filter cake with a small amount of the cold anti-solvent to remove residual mother liquor. c. Dry the crystals thoroughly under high vacuum.

References

stability of Sodium 2-(2-hydroxyethoxy)acetate at different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sodium 2-(2-hydroxyethoxy)acetate

A Guide to Understanding and Managing Stability in Experimental and Developmental Settings

Welcome to the technical support guide for this compound (CAS No. 142047-97-0). As researchers and drug development professionals, understanding the chemical stability of every component in your workflow is paramount to ensuring data integrity, reproducibility, and the ultimate safety and efficacy of your product. This document provides in-depth, field-proven insights into the stability of this compound under various pH and temperature conditions. It is structured as a practical resource, combining frequently asked questions with actionable troubleshooting guides and validated experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the stability of this compound.

Q1: What is this compound, and why is its stability a critical parameter?

This compound is the sodium salt of 2-(2-hydroxyethoxy)acetic acid, appearing as a water-soluble, white crystalline solid.[1] Its molecular formula is C₄H₇NaO₄, with a molar mass of approximately 142.09 g/mol .[2][3] It finds use in various applications, including as a versatile building block in organic synthesis and potentially as an excipient in pharmaceutical formulations.[1]

Stability is a critical concern because chemical degradation can lead to:

  • Loss of Potency: If used as an active ingredient or a critical reagent, its degradation reduces its effective concentration.

  • Formation of Impurities: Degradation products can interfere with analytical measurements or, in a drug product, may have different toxicological or pharmacological profiles.[4]

  • Changes in Physicochemical Properties: Degradation can alter properties like pH, solubility, and compatibility with other components in a formulation.[5]

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

The primary degradation pathway is the hydrolysis of the ether-acetate linkage .[1] This reaction is analogous to the hydrolysis of an ester, where the molecule is split by water.[6][7] The reaction is catalyzed by both acid (H⁺) and base (OH⁻), leading to the cleavage of the bond between the carbonyl carbon and the ether oxygen.[8][9] This process yields 2-(2-hydroxyethoxy)acetic acid and a corresponding sodium salt if a base is consumed or formed.[1]

Fig 1. Primary hydrolytic degradation pathway.

Q3: Under which pH conditions is the compound most susceptible to degradation?

The compound is most vulnerable to hydrolysis under strongly acidic (pH < 4) and strongly alkaline (pH > 10) conditions.[1] The rate of hydrolysis is generally at its minimum in the neutral to slightly acidic pH range.

  • Acid-Catalyzed Hydrolysis (pH < 4): The reaction is reversible.[6][7] To drive the reaction towards completion (i.e., complete degradation), an excess of water is required, which is always present in aqueous solutions.[7]

  • Base-Catalyzed Hydrolysis (pH > 10): This reaction, also known as saponification, is irreversible and typically faster than acid-catalyzed hydrolysis.[6][7] The process consumes hydroxide ions and results in the formation of the sodium salt of the carboxylic acid and the alcohol.[8]

Q4: How does temperature impact the stability of this compound?

Temperature significantly accelerates the rate of degradation. As a general rule, reaction rates, including hydrolysis, increase with temperature, often following the principles of the Arrhenius equation.[10]

  • In Solution: Elevated temperatures (e.g., 40-80 °C) are commonly used in forced degradation studies to accelerate hydrolysis and predict long-term stability at lower temperatures.[10]

  • In Solid State: Thermogravimetric analysis (TGA) indicates that the solid compound is thermally stable up to high temperatures, with decomposition occurring above 210°C.[1] However, for practical storage, it is recommended to store it at room temperature or under refrigerated conditions (2-8°C) to minimize any potential long-term degradation, especially in the presence of moisture.[11][12]

Part 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem Encountered Probable Cause Recommended Action & Scientific Rationale
An unexpected new peak appears in my HPLC chromatogram over time. Chemical Degradation. The new peak is likely a degradation product, most commonly 2-(2-hydroxyethoxy)acetic acid.[1]1. Confirm Identity: If using LC-MS, check for a mass corresponding to the acid form (m/z 120.1).[1] 2. Check Conditions: Verify the pH and storage temperature of your solution. If the pH has shifted to <4 or >10, or if the solution was exposed to high temperatures, hydrolysis is the likely cause. 3. Validate Method: Ensure your analytical method is "stability-indicating," meaning it can resolve the parent compound from its degradants.[4] Refer to the Protocol for Forced Degradation Study below.
The pH of my aqueous formulation is decreasing during my stability study. Base-Catalyzed Hydrolysis. The hydrolysis of the compound consumes hydroxide ions (OH⁻), leading to a decrease in pH (making the solution more acidic).[6][7] The formation of the carboxylic acid degradation product also contributes to lowering the pH.1. Buffer the Formulation: If the pH must be maintained, use a suitable buffer system with sufficient capacity to resist this pH drift. Sodium acetate itself can be used in buffer systems.[13][14] 2. Re-evaluate Storage pH: Consider adjusting the initial pH of your formulation to a range where the compound is more stable (ideally between pH 4 and 7).
I'm observing poor or inconsistent recovery of the compound in my assay. 1. Significant Degradation: The compound may have degraded significantly due to improper storage (wrong pH, high temperature, or light exposure).[4][15] 2. Excipient Incompatibility: The compound may be interacting with other excipients in the formulation, leading to degradation.[5]1. Perform a Forced Degradation Study: Use the protocol below to understand the compound's stability limits under various stress conditions (acid, base, oxidation, heat, light).[10] This will help define appropriate storage and handling conditions. 2. Conduct Compatibility Studies: Prepare binary mixtures of this compound with each excipient in your formulation (e.g., 1:1 ratio), expose them to stress conditions (e.g., 40°C/75% RH), and analyze for degradation.[5]

Part 3: Experimental Protocols & Data

To ensure the integrity of your results, it is essential to use a validated, stability-indicating analytical method. The following is a generalized protocol for conducting a forced degradation study, which is a cornerstone of method validation and stability assessment.[4][10]

Protocol: Forced Degradation Study for Stability-Indicating Method Development

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and confirm that the analytical method can adequately separate them from the intact compound.

G cluster_stress Apply Stress Conditions (in parallel) cluster_analysis Sample Processing & Analysis start Prepare Stock Solution (e.g., 1 mg/mL in Water) acid Acid Hydrolysis 0.1 N HCl @ 60°C start->acid base Base Hydrolysis 0.1 N NaOH @ 60°C start->base oxid Oxidation 3% H₂O₂ @ RT start->oxid therm Thermal (Solid) 80°C start->therm photo Photolytic ICH Q1B Conditions start->photo neut Neutralize Acid/Base Samples acid->neut base->neut dilute Dilute to Target Concentration oxid->dilute therm->dilute photo->dilute neut->dilute analyze Analyze by HPLC-UV/MS dilute->analyze end Evaluate Data: - Peak Purity - % Degradation - Mass Balance analyze->end caption Fig 2. Workflow for a forced degradation study.

Fig 2. Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in high-purity water.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2-8 hours). Withdraw samples periodically, cool, and neutralize with an equivalent amount of 0.1 N NaOH before analysis.[10][15]

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 N NaOH. Heat at 60°C. This reaction is often faster, so sample at earlier time points (e.g., 30-60 minutes). Cool and neutralize with 0.1 N HCl before analysis.[10][15]

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[10]

  • Thermal Degradation: Store the solid powder in a vial at 80°C for 48 hours. Dissolve the stressed powder in water to the target concentration for analysis.[10]

  • Control Sample: Keep a portion of the stock solution at 2-8°C, protected from light, to serve as an unstressed control.

  • Analysis: Analyze all stressed samples and the control using a suitable HPLC method (e.g., C18 column with a phosphate buffer/acetonitrile mobile phase) with UV or MS detection.[1][16]

Expected Results & Data Interpretation

The goal is to achieve 5-20% degradation to ensure that the method can detect and quantify impurities at relevant levels.[10]

Table 1: Summary of Stability Profile and Expected Degradation

Stress ConditionReagents & ConditionsExpected StabilityPrimary Degradation Product
Acidic 0.1 N HCl, 60°CLabile. Significant degradation expected.[1]2-(2-hydroxyethoxy)acetic acid
Alkaline 0.1 N NaOH, 60°CHighly Labile. Rapid degradation expected.[1]2-(2-hydroxyethoxy)acetic acid
Oxidative 3% H₂O₂, Room TempLikely Stable. The molecule lacks common easily oxidizable functional groups.[1]Minimal degradation expected.
Thermal (Solid) 80°CStable. Solid-state is generally stable well below the decomposition point of 210°C.[1]No significant degradation expected.

By comparing the chromatograms of the stressed samples to the control, you can confirm peak purity and calculate the percentage of degradation. This process validates your analytical method as "stability-indicating" and provides a clear picture of the compound's vulnerabilities.

References

common side products in the synthesis of Sodium 2-(2-hydroxyethoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Sodium 2-(2-hydroxyethoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth, field-proven insights into identifying and mitigating common side products, ensuring the integrity and purity of your final product.

Introduction to the Synthesis

The synthesis of this compound is a specialized application of the Williamson ether synthesis. The primary reaction involves the nucleophilic attack of a sodium salt of ethylene glycol (sodium glycolate) on a chloroacetate salt, typically sodium chloroacetate. While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to a range of impurities, impacting yield and purity. Understanding and controlling these side reactions is critical for a successful and reproducible synthesis.

Below is a general schematic of the intended reaction:

G cluster_reactants Reactants cluster_products Products Sodium Ethylene Glycolate Sodium Ethylene Glycolate This compound This compound Sodium Ethylene Glycolate->this compound Williamson Ether Synthesis Sodium Chloroacetate Sodium Chloroacetate Sodium Chloroacetate->this compound Sodium Chloride Sodium Chloride

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, focusing on the identification and mitigation of common side products.

Q1: I'm observing a lower-than-expected yield and my final product shows multiple impurities in the analysis. What are the most likely side products?

A1: Several side products can form during the synthesis of this compound. The most common culprits are:

  • Sodium Glycolate: This arises from the hydrolysis of the starting material, sodium chloroacetate, especially in the presence of water and at elevated temperatures.

  • Sodium Diglycolate: This is formed when two molecules of sodium chloroacetate react with each other under alkaline conditions.

  • Ethylene Glycol bis(carboxymethyl) ether, disodium salt: This occurs when both hydroxyl groups of ethylene glycol react with sodium chloroacetate.

  • Unreacted Starting Materials: Residual ethylene glycol and sodium chloroacetate can also be present as impurities.

The formation of these byproducts is influenced by reaction conditions such as temperature, stoichiometry, and the presence of water.

G cluster_main Main Reaction cluster_side Side Reactions A Sodium Ethylene Glycolate + Sodium Chloroacetate B This compound A->B C Sodium Chloroacetate + H2O D Sodium Glycolate C->D Hydrolysis E 2x Sodium Chloroacetate F Sodium Diglycolate E->F Self-condensation G Ethylene Glycol + 2x Sodium Chloroacetate H Ethylene Glycol bis(carboxymethyl) ether, disodium salt G->H Double Etherification

Caption: Overview of the main reaction and common side reactions.

Q2: How can I minimize the formation of Sodium Glycolate?

A2: The formation of sodium glycolate is primarily due to the hydrolysis of sodium chloroacetate. To minimize this side reaction, consider the following:

  • Control Water Content: The reaction should be carried out under anhydrous or low-water conditions. A patent for a similar process suggests that alkali hydroxide concentrations below 40% by weight can significantly promote the hydrolysis of chloroacetate.[1] Using a solid alkali hydroxide or a concentrated aqueous solution (above 70%) can mitigate this.[1]

  • Temperature Control: Keep the reaction temperature low, ideally between 25-40°C.[1] Higher temperatures accelerate the rate of hydrolysis.

  • Order of Addition: Adding the alkali hydroxide to a mixture of the alcohol and the sodium chloroacetate can help to ensure the chloroacetate is consumed by the intended reaction rather than hydrolysis.[1]

Troubleshooting Protocol: Minimizing Sodium Glycolate

  • Drying of Reactants and Solvents: Ensure ethylene glycol and any solvents used are thoroughly dried using appropriate methods (e.g., molecular sieves).

  • Use of Concentrated Base: If using an aqueous solution of sodium hydroxide to form the glycolate in situ, use a high concentration (e.g., 50-70% w/w).

  • Controlled Temperature: Maintain the reaction temperature below 40°C using a cooling bath.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

Q3: My analysis shows a significant peak corresponding to Sodium Diglycolate. How can I prevent its formation?

A3: Sodium diglycolate is formed from the self-condensation of two molecules of sodium chloroacetate. This side reaction is favored under strongly alkaline conditions and at higher temperatures.

  • Stoichiometry Control: Use a slight excess of ethylene glycol relative to sodium chloroacetate. This ensures that the chloroacetate is more likely to react with the glycolate rather than itself.

  • Controlled Addition of Base: If preparing the sodium glycolate in situ, add the base slowly and with efficient stirring to avoid localized areas of high base concentration.

  • Temperature Management: As with glycolate formation, maintaining a lower reaction temperature (25-40°C) is crucial.[1]

ParameterRecommended ConditionRationale
Stoichiometry Slight excess of ethylene glycolIncreases the probability of reaction with glycolate over self-condensation.
Base Addition Slow, controlled additionPrevents localized high concentrations of base.
Temperature 25-40°CReduces the rate of the self-condensation reaction.[1]
Q4: I have a byproduct with a higher molecular weight, which I suspect is the double-etherified product. How can I avoid this?

A4: The formation of Ethylene Glycol bis(carboxymethyl) ether, disodium salt, occurs when both hydroxyl groups of ethylene glycol react. This is more likely to happen if there is an excess of sodium chloroacetate or if the reaction conditions favor the formation of the disodium salt of ethylene glycol.

  • Molar Ratio of Reactants: A key strategy is to use an excess of ethylene glycol. This statistically favors the mono-alkylation product.

  • Control of Base Stoichiometry: When preparing the sodium glycolate, using one equivalent of base per equivalent of ethylene glycol will primarily form the monosodium salt. Using a large excess of a strong base could lead to the formation of the disodium salt, which would then readily react twice. The reaction of ethylene glycol with sodium metal initially forms the monosodium glycolate, with the formation of the disodium salt occurring under more forcing conditions (e.g., higher temperatures).[2]

Experimental Protocol: Favoring Mono-alkylation

  • Reactant Ratio: Use a molar ratio of at least 2:1 of ethylene glycol to sodium chloroacetate.

  • Glycolate Formation: If preparing the sodium glycolate beforehand, use one equivalent of sodium metal or sodium hydride per equivalent of ethylene glycol at a moderate temperature (e.g., 50°C).[2]

  • Reaction with Chloroacetate: Add the sodium chloroacetate solution slowly to the pre-formed sodium glycolate solution while maintaining a controlled temperature.

Analytical Methods for Impurity Profiling

A robust analytical method is essential for identifying and quantifying the main product and its impurities. Due to the polar and non-chromophoric nature of these compounds, traditional UV detection in HPLC can be challenging.

Recommended Analytical Technique: Ion Chromatography with Suppressed Conductivity Detection

Ion chromatography is an excellent technique for separating small organic acids.

  • Principle: This method separates analytes based on their ionic interactions with a stationary phase. A suppressor is used to reduce the conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte detection by a conductivity detector.

  • Application: This technique has been successfully used to separate glycolate, acetate, and formate.[3] With appropriate method development, it can be optimized for the separation of this compound from glycolate and diglycolate. Increasing the column temperature can improve the resolution between glycolate and acetate.[4]

Alternative Technique: HPLC with Charged Aerosol Detection (CAD)

For a more universal detection method that does not rely on the presence of a chromophore, HPLC coupled with a Charged Aerosol Detector (CAD) is a powerful option.

  • Principle: The eluent from the HPLC column is nebulized, and the resulting aerosol particles are charged. The magnitude of the charge is proportional to the amount of analyte present.[5][6]

  • Advantages: CAD can detect any non-volatile and many semi-volatile analytes, making it ideal for the analysis of the main product and its non-chromophoric side products.[6] It offers a wide dynamic range and good sensitivity. A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating such polar compounds.

Table: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
Ion Chromatography Ion exchangeExcellent for separating small organic acids, high sensitivity with suppressed conductivity.Requires specialized equipment.
HPLC-CAD Aerosol chargingNear-universal detection, good for non-chromophoric compounds, wide dynamic range.[7]Requires a volatile mobile phase.[6]
HPLC-MS Mass-to-charge ratioProvides structural information for definitive peak identification.Can have matrix effects, more complex instrumentation.

Purification of the Final Product

If side products are formed, a purification step is necessary.

Q5: How can I purify my final product to remove these side products?

A5: Crystallization is a common and effective method for purifying sodium salts of organic acids.

  • Solvent Selection: The choice of solvent is critical. A solvent system should be chosen where the desired product has lower solubility than the impurities, especially at lower temperatures. Aqueous ethanol is often a good starting point for the crystallization of sodium salts.

  • Procedure:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., an aqueous alcohol mixture).

    • Allow the solution to cool slowly to promote the formation of pure crystals.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove residual impurities.

    • Dry the crystals under vacuum.

The purity of the crystallized product should be verified using one of the analytical methods described above. For sodium acetate, crystallization from acetic acid or aqueous ethanol has been reported.[8]

References

optimizing reaction conditions for the synthesis of Sodium 2-(2-hydroxyethoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Sodium 2-(2-hydroxyethoxy)acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your success.

The predominant and most adaptable method for synthesizing this compound in a laboratory setting is a variation of the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. Specifically, the sodium alkoxide of ethylene glycol reacts with sodium chloroacetate.[1][2] This guide will focus on optimizing this robust pathway.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing probable causes and actionable solutions.

Question: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yield is a common issue that can stem from several factors related to the reaction's core mechanism, which is an SN2 nucleophilic substitution.[2][3] Here are the primary causes and corresponding optimization strategies:

  • Incomplete Deprotonation of Ethylene Glycol: The reaction requires the formation of the ethylene glycol mono-alkoxide, a potent nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the active nucleophile will be low.

    • Solution: Ensure a sufficiently strong base is used. While sodium hydroxide (NaOH) is common, sodium hydride (NaH) is more effective as it drives the deprotonation to completion by releasing hydrogen gas, which exits the reaction.[4] Use at least a stoichiometric equivalent of the base relative to ethylene glycol. A slight excess of ethylene glycol can be used to ensure the complete consumption of the chloroacetate.

  • Suboptimal Reaction Temperature: The SN2 reaction rate is temperature-dependent. Too low a temperature will result in a sluggish reaction and incomplete conversion. Conversely, excessively high temperatures can promote side reactions.[2]

    • Solution: The recommended temperature range is typically 80-100°C.[1] Monitor the temperature closely. If the yield is low after a standard reaction time, consider increasing the temperature within this range or extending the reaction time.

  • Competition from Side Reactions: The primary competing reaction is the base-catalyzed elimination of the alkylating agent (sodium chloroacetate).[2] While this is less favorable for primary halides like chloroacetate, it can still occur, especially at higher temperatures.

    • Solution: Maintain the temperature within the optimal 80-100°C range. Avoid excessively high temperatures, which favor elimination over substitution.

  • Premature Product Loss During Workup: The product is highly water-soluble.[5] Improper workup and extraction can lead to significant loss of product in the aqueous phase.

    • Solution: After the reaction, if the crude product is acidified to form 2-(2-hydroxyethoxy)acetic acid for purification, ensure the aqueous solution is saturated with a salt like sodium sulfate before extraction with an organic solvent (e.g., diethyl ether) to minimize its solubility in the aqueous layer.[6]

Question: My final product is contaminated with unreacted starting materials. How can I improve its purity?

Answer:

Contamination with starting materials indicates either an incomplete reaction or suboptimal purification.

  • Issue: Presence of Unreacted Ethylene Glycol:

    • Cause: This is common when ethylene glycol is used as both a reactant and a solvent.[1][7]

    • Purification Protocol: After the reaction is complete and cooled, the crude sodium salt can be dissolved in water. This aqueous solution should then be thoroughly washed with a solvent like diethyl ether.[1] Ethylene glycol has higher solubility in the organic phase than the sodium salt product, allowing for its removal.

  • Issue: Presence of Unreacted Sodium Chloroacetate:

    • Cause: The reaction may not have reached completion, or an incorrect stoichiometric ratio of reactants was used. Sodium chloroacetate is a water-soluble solid.[8]

    • Purification Protocol: The primary method to separate the product from unreacted sodium chloroacetate is through careful crystallization. After the initial workup, the product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The solubility differences between the product and the starting material will allow for isolation of the pure compound.

Question: I am observing the formation of an unknown byproduct. What could it be?

Answer:

The most likely byproduct, besides those from elimination reactions, is the result of a secondary reaction where the hydroxyl group of the desired product, this compound, is also deprotonated and reacts with another molecule of sodium chloroacetate.

  • Byproduct Identity: This secondary reaction would form Sodium 2,2'-(ethane-1,2-diylbis(oxy))diacetate.

  • Mechanism: The base can deprotonate the terminal hydroxyl group of the product, creating a new alkoxide. This alkoxide can then attack a second molecule of sodium chloroacetate.

  • Preventative Measures:

    • Control Stoichiometry: Use a molar excess of ethylene glycol relative to sodium chloroacetate. This ensures the chloroacetate is consumed primarily by the more abundant ethylene glycol alkoxide, statistically disfavoring the secondary reaction.

    • Slow Addition: Add the sodium chloroacetate solution slowly to the ethylene glycol alkoxide solution.[9] This maintains a low concentration of the chloroacetate, further reducing the likelihood of the secondary reaction.

Experimental Workflow & Data

Reaction Pathway Overview

The synthesis follows a two-step process within a single pot: the deprotonation of the alcohol followed by nucleophilic attack.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Substitution EG Ethylene Glycol (HOCH₂CH₂OH) Alkoxide Sodium Ethylene Glycolate (HOCH₂CH₂O⁻Na⁺) EG->Alkoxide + H₂O or H₂ Base Strong Base (e.g., NaOH, NaH) Product This compound (HOCH₂CH₂OCH₂COONa) Alkoxide->Product SCA Sodium Chloroacetate (ClCH₂COONa) SCA->Product 80-100°C SideProduct NaCl Product->SideProduct Formation of Salt Byproduct

Caption: Williamson ether synthesis pathway for this compound.

Optimized Reaction Parameters

The following table summarizes key reaction parameters and their typical ranges for achieving high yield and purity.

ParameterRecommended RangeRationale & Impact on a Successful Reaction
Molar Ratio (EG:SCA)1.5:1 to 3:1An excess of Ethylene Glycol (EG) ensures complete consumption of Sodium Chloroacetate (SCA) and minimizes the formation of di-substituted byproducts.[9]
Base NaOH or NaHSodium Hydroxide (NaOH) is effective and common.[7][10] Sodium Hydride (NaH) is stronger and drives the deprotonation equilibrium forward by releasing H₂ gas.[4]
Solvent Excess Ethylene Glycol or TolueneUsing excess ethylene glycol simplifies the reaction setup.[7] Toluene can be used as an azeotropic solvent to remove water formed during deprotonation with NaOH.[7]
Temperature 80 - 100 °CBalances reaction rate and selectivity. Temperatures below this range lead to slow conversion, while higher temperatures can increase the rate of elimination side reactions.[1][2]
Reaction Time 4 - 6 hoursSufficient time for the reaction to proceed to completion. Progress can be monitored by TLC or HPLC.[1]
Detailed Experimental Protocol

This protocol details the synthesis via Williamson ether synthesis using sodium hydroxide and excess ethylene glycol as the solvent.

Materials:

  • Ethylene Glycol

  • Sodium Hydroxide (pellets)

  • Sodium Chloroacetate

  • Deionized Water

  • Diethyl Ether (for extraction)

  • Concentrated Hydrochloric Acid (for optional acidification)

  • Anhydrous Sodium Sulfate

Procedure:

  • Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethylene glycol (e.g., 3 molar equivalents). Begin stirring and add sodium hydroxide (e.g., 1.1 molar equivalents).

  • Reaction Initiation: Heat the mixture to 80-100°C. Stir vigorously for 1-2 hours to ensure the formation of the sodium ethylene glycolate.[1][7]

  • Nucleophilic Substitution: Dissolve sodium chloroacetate (1 molar equivalent) in a minimal amount of ethylene glycol. Add this solution dropwise to the reaction flask over 30-60 minutes while maintaining the temperature at 80-100°C.

  • Reaction Completion: Allow the reaction to proceed with vigorous stirring at 80-100°C for 4-6 hours.[1]

  • Cooling and Workup: After the reaction is complete, cool the mixture to room temperature.

  • Initial Purification: Dissolve the resulting crude mixture in deionized water. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2-3 times) to remove unreacted ethylene glycol and other organic impurities.[1]

  • Isolation: The aqueous layer now contains the this compound product along with NaCl. The water can be removed under reduced pressure. The resulting solid can be further purified by recrystallization from an appropriate solvent like ethanol to separate the product from NaCl.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this synthesis? The synthesis is a classic Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3] The negatively charged oxygen on the sodium ethylene glycolate (the nucleophile) attacks the electrophilic carbon atom of sodium chloroacetate, displacing the chloride ion (the leaving group) in a single, concerted step.[2]

Q2: Can I use other haloacetates, like sodium bromoacetate? Yes. Bromoacetate is also a suitable substrate. In SN2 reactions, the leaving group ability follows the trend I > Br > Cl > F. Therefore, sodium bromoacetate would be more reactive than sodium chloroacetate, potentially allowing for milder reaction conditions (e.g., lower temperature or shorter reaction time). However, sodium chloroacetate is often used due to its lower cost and wide availability.[8]

Q3: What are the critical safety precautions for this reaction?

  • Corrosive Reagents: Both sodium hydroxide and chloroacetic acid (or its sodium salt) are corrosive and can cause severe skin and eye irritation or burns.[10][11] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reactions: The dissolution of sodium hydroxide in ethylene glycol is exothermic. Add the base slowly to control the temperature.

  • Sodium Hydride (if used): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture.

Q4: How can I confirm the identity and purity of my final product?

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are definitive methods to confirm the chemical structure of the product.

  • Melting Point: The purified product should have a sharp melting point. Literature values indicate a melting point between 210-212°C for the sodium salt.[5]

  • FTIR Spectroscopy: Fourier-transform infrared spectroscopy can be used to identify key functional groups, such as the O-H stretch of the alcohol, the C-O-C stretch of the ether, and the C=O stretch of the carboxylate.

  • Chromatography (HPLC): High-performance liquid chromatography can be used to assess the purity of the final product by separating it from any remaining starting materials or byproducts.

References

Technical Support Center: A Troubleshooting Guide for PROTAC Synthesis Using PEG Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the synthesis, purification, and characterization of Proteolysis-Targeting Chimeras (PROTACs) that incorporate Polyethylene Glycol (PEG) linkers.

Introduction: The Role and Challenges of PEG Linkers

Polyethylene Glycol (PEG) linkers are widely used in PROTAC design for their ability to enhance aqueous solubility, improve pharmacokinetic properties, and provide the necessary flexibility and length for optimal ternary complex formation.[1][2] The ternary complex, which consists of the target Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase, is essential for the ubiquitination and subsequent degradation of the POI.[1] However, the unique properties of PEG linkers also introduce specific challenges during chemical synthesis, including reaction inefficiencies, purification difficulties, and complex analytical characterization.[1][3] This guide is structured to help you navigate these common hurdles.

SECTION 1: SYNTHESIS & COUPLING REACTIONS

This section addresses common problems encountered during the chemical reactions used to assemble the PROTAC molecule.

Q1: I'm observing a very low yield during the amide coupling step between my PEG linker and a ligand. What are the potential causes and solutions?

Low coupling efficiency is a frequent bottleneck.[4] The issue often stems from a combination of factors related to reagents, reaction conditions, and the intrinsic properties of the molecules involved.

Potential Causes & Troubleshooting Steps:

  • Inefficient Activation/Coupling Reagents: Standard coupling reagents may be insufficient.

    • Solution: Switch to a more potent coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective reagent for sterically hindered or challenging amide bond formations and often improves yields significantly.[4][5] Ensure the HATU is fresh and has been stored under anhydrous conditions.

  • Steric Hindrance: The reactive groups on your ligand or linker may be sterically hindered, preventing an effective approach for bond formation.[4]

    • Solution 1: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) and extend the reaction time. Monitor progress carefully by LC-MS to avoid degradation.[6]

    • Solution 2: If possible, redesign the synthesis to use a longer PEG linker. A longer, more flexible chain can alleviate steric clash between the two large ligand molecules.[4][6]

  • Poor Solubility of Reactants: One or both ligands may have poor solubility in standard organic solvents like DMF or DCM, leading to a heterogeneous reaction mixture and low conversion. This is a common issue for large, complex PROTAC molecules.[7][8][9]

    • Solution: Employ a stronger solvent system. N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) can be effective. A small percentage of DMSO in DMF can often be sufficient to solubilize difficult reactants. Gentle heating can also aid dissolution before adding coupling reagents.

  • Presence of Water: Water will hydrolyze the activated ester intermediate, quenching the reaction and reducing the yield.[4]

    • Solution: Use anhydrous solvents (e.g., from a solvent purification system or a freshly opened bottle over molecular sieves). Run the reaction under an inert atmosphere (Argon or Nitrogen) to prevent atmospheric moisture from entering.[6]

Q2: My starting materials (ligands) are poorly soluble in common reaction solvents. How can I improve the reaction conditions?

Solubility is a major challenge in PROTAC chemistry, as these molecules often fall into the "beyond Rule of 5" (bRo5) chemical space.[8][10]

Strategies to Improve Solubility:

StrategyDescriptionKey Considerations
Solvent Selection Move beyond standard solvents like DCM and DMF. Use highly polar aprotic solvents such as DMSO or NMP . Sometimes a co-solvent system (e.g., DMF with 10% DMSO) can be effective.Ensure your downstream workup is compatible with high-boiling point solvents.
Temperature Gently warm the reaction mixture (e.g., to 40 °C) to help dissolve the starting materials before adding coupling reagents.Do not overheat, as this can degrade sensitive reagents like HATU or the ligands themselves.
Order of Addition Dissolve the poorly soluble component first. Add the base (e.g., DIPEA) and allow it to stir, which can sometimes form a more soluble salt, before adding the other components.This can be particularly effective if the poorly soluble component has an acidic or basic handle.
Linker Choice The PEG linker itself is designed to improve solubility.[1][8] Ensure you are using a PEG linker of sufficient length. In some cases, incorporating other hydrophilic elements like a piperazine ring within the linker can further boost solubility.[11]This is a design-stage consideration but crucial for success.

SECTION 2: PURIFICATION CHALLENGES

The physicochemical properties of PEG linkers, such as high polarity and flexibility, often complicate the purification of the final PROTAC.[3]

Q3: My PEGylated PROTAC is streaking badly on a normal-phase silica gel column, leading to poor separation and low recovery. What should I do?

This is a classic problem. The polar ether oxygens of the PEG chain interact very strongly with the acidic silanol groups on the silica surface, causing the molecule to adhere to the column instead of eluting cleanly.[6]

Primary Solution: Switch to Reverse-Phase Chromatography.

  • Reverse-Phase Preparative HPLC (RP-HPLC) is the gold standard for purifying PEGylated PROTACs.[6][12][13]

    • Stationary Phase: A C18 column is the most common starting point.[12] If co-elution with impurities is an issue, try a C8 column, which is slightly less hydrophobic and may alter selectivity.[6]

    • Mobile Phase: A gradient of acetonitrile (ACN) in water is typical. Adding a modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) is crucial for obtaining sharp peaks by protonating basic sites on the molecule and suppressing interactions with residual silanols on the column.[13]

    • Gradient Optimization: Use a shallow gradient (e.g., a 1-2% change in ACN per minute) to achieve the best resolution between your product and closely eluting impurities.[6]

Q4: Even with RP-HPLC, I'm struggling to separate my final PROTAC from a key intermediate or starting material. How can I improve the separation?

When compounds have very similar retention times, optimizing the chromatography method is key.

Troubleshooting HPLC Separation:

  • Optimize the Gradient: Make the gradient even shallower around the point where your product elutes. This increases the separation window between peaks.

  • Change the Organic Modifier: If using acetonitrile, try switching to methanol. Methanol has different solvent properties and can alter the elution order and selectivity, potentially resolving your co-eluting peaks.

  • Adjust the pH/Modifier: Switching from TFA to formic acid (or vice-versa) can change the ionization state of your molecule and impurities, altering their retention and improving separation.

  • Lower the Temperature: Running the column at a lower temperature (e.g., room temperature instead of 40 °C) can sometimes enhance separation, although it will increase backpressure.

SECTION 3: CHARACTERIZATION & ANALYSIS

Characterizing a PROTAC with a flexible PEG linker can be challenging due to its impact on common analytical techniques.

Q5: The ¹H-NMR spectrum of my final PROTAC looks broad and poorly resolved, especially the signals for the PEG linker. Is this normal?

Yes, this is a very common observation for molecules containing PEG chains.

Explanation:

  • Conformational Flexibility: The long, flexible PEG chain exists as a population of different conformers in solution.[3] These conformers are rapidly interconverting on the NMR timescale. This dynamic movement leads to an averaging of the magnetic environments for the protons, resulting in broad signals rather than sharp, well-defined peaks.[14]

  • Signal Overlap: The repeating ethylene glycol units (-O-CH₂-CH₂-) of the PEG linker typically produce a large, broad singlet or multiplet around 3.6 ppm. This signal can overlap with and obscure other important signals in that region of the spectrum.[15]

What to Focus On: Instead of trying to resolve every peak, focus on the key diagnostic signals from the E3 ligand and the POI binder. Ensure their characteristic peaks are present, have the correct chemical shifts, and show the correct integrations relative to each other. This confirms that both ends of the PROTAC are intact.

Q6: My LC-MS data shows a broad peak or multiple closely spaced peaks for my purified PROTAC. Does this mean it's impure?

Not necessarily, especially if you used a polydisperse PEG linker.

Interpreting LC-MS Data:

  • Monodisperse vs. Polydisperse PEG:

    • Monodisperse PEG Linkers: These have a precise, defined length and molecular weight (e.g., PEG4, PEG8). A pure PROTAC made with a monodisperse linker should ideally show a single sharp peak in the LC trace and a single major ion in the mass spectrum.[16]

    • Polydisperse PEG Linkers: These are mixtures of PEG chains with a distribution of lengths around an average molecular weight (e.g., PEG 2000). A PROTAC synthesized with a polydisperse linker will itself be a mixture of molecules of different lengths. This will appear as a broad "hump" or a series of closely spaced peaks in the LC trace, and the mass spectrum will show a distribution of ions, each differing by the mass of one ethylene glycol unit (44.03 Da).[17][18]

  • Confirming Identity: For polydisperse samples, check that the mass difference between the major ions in the mass spectrum corresponds to 44 Da. This confirms the presence of the PEG chain distribution and indicates that the broad peak is characteristic of your product, not necessarily an impurity.[18]

SECTION 4: KEY PROTOCOLS & WORKFLOWS

Protocol: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a general method for coupling a component with a carboxylic acid to a component with a primary or secondary amine, a cornerstone reaction in PROTAC synthesis.[12][19]

Reagents & Materials:

  • Carboxylic Acid Component (1.0 eq)

  • Amine Component (1.0-1.2 eq)

  • HATU (1.2-1.5 eq)[20]

  • Diisopropylethylamine (DIPEA) (3.0-4.0 eq)

  • Anhydrous DMF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve the Carboxylic Acid Component (1.0 eq) and the Amine Component (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the stirred solution. A color change to yellow is often observed.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by LC-MS until the limiting starting material is consumed.[12]

  • Work-up: Once complete, dilute the reaction mixture with Ethyl Acetate or another suitable organic solvent. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using an appropriate method, typically reverse-phase preparative HPLC for PEGylated PROTACs.[13]

VISUALIZATIONS

Diagram 1: General PROTAC Synthesis Workflow

This diagram illustrates the modular and sequential approach typically used to build a PROTAC molecule.

G cluster_synthesis Synthesis Phase cluster_assembly Assembly Phase cluster_purification Purification & Analysis A POI Ligand (with handle) D Step 1: First Coupling (e.g., HATU, DIPEA) A->D B Bifunctional PEG Linker B->D C E3 Ligase Ligand (with handle) G Step 3: Second Coupling (e.g., HATU, DIPEA) C->G E Intermediate: Ligand-Linker Conjugate D->E Isolate & Purify F Step 2: Deprotection (if necessary) E->F F->G H Crude PROTAC G->H I Purification (Reverse-Phase HPLC) H->I J Characterization (LC-MS, NMR) I->J K Pure PROTAC J->K

Caption: A modular workflow for PROTAC synthesis using a bifunctional PEG linker.

Diagram 2: Troubleshooting Low Coupling Yield

This decision tree provides a logical path for diagnosing and solving low-yield reactions.

G start Low Coupling Yield cause1 Check Reactant Solubility in Reaction Solvent start->cause1 cause2 Assess Coupling Reagents & Conditions start->cause2 cause3 Evaluate Steric Hindrance start->cause3 sol1a Use stronger solvent (DMSO, NMP) cause1->sol1a sol1b Gently warm to dissolve before reaction cause1->sol1b sol2a Use fresh, potent reagent (e.g., HATU) cause2->sol2a sol2b Ensure anhydrous conditions (Inert atmosphere) cause2->sol2b sol3a Increase reaction temp & extend time cause3->sol3a sol3b Use a longer, more flexible linker cause3->sol3b

Caption: A decision tree for troubleshooting low yields in PROTAC coupling reactions.

References

Technical Support Center: Optimizing Yield and Purity of Sodium 2-(2-hydroxyethoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Sodium 2-(2-hydroxyethoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this versatile compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental outcomes.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and actionable solutions.

Low or No Product Yield

Q1: I'm experiencing a very low yield or no formation of my desired product. What are the likely causes?

A1: Low or no yield in the synthesis of this compound, which is typically prepared via a Williamson ether synthesis-type reaction, can stem from several factors. Let's break down the most common culprits:

  • Incomplete Deprotonation of Ethylene Glycol: The initial step of deprotonating ethylene glycol to its alkoxide is critical. If this step is inefficient, there will be insufficient nucleophile to react with the sodium chloroacetate.

    • Cause: Use of a weak base or insufficient amount of base. The pKa of ethylene glycol is approximately 14.2, requiring a strong base for complete deprotonation.

    • Solution: Employ a strong base such as sodium hydroxide or potassium hydroxide. Ensure a stoichiometric or slight excess of the base is used relative to ethylene glycol.

  • Side Reactions Dominating: The Williamson ether synthesis is susceptible to competing reactions, primarily elimination (E2) and hydrolysis.

    • Cause: High reaction temperatures can favor the E2 elimination pathway, especially with sterically hindered substrates. The presence of water can lead to the hydrolysis of sodium chloroacetate to sodium glycolate.[1]

    • Solution: Maintain a moderate reaction temperature, typically in the range of 60-80°C. Ensure all reactants and solvents are as anhydrous as possible to minimize hydrolysis.

  • Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction.

    • Cause: Sodium chloroacetate can contain impurities from its manufacturing process. Ethylene glycol can absorb water from the atmosphere.

    • Solution: Use high-purity starting materials. If necessary, purify the ethylene glycol by distillation and ensure the sodium chloroacetate is of a suitable grade.

Product Purity Issues

Q2: My final product is impure. What are the common contaminants and how can I remove them?

A2: Impurities in the final product can be unreacted starting materials, byproducts from side reactions, or residual solvents. Here's a breakdown of common impurities and purification strategies:

  • Unreacted Starting Materials:

    • Sodium Chloroacetate: Can be difficult to remove due to its similar salt-like nature.

    • Ethylene Glycol: Being a liquid, it can be carried through the workup.

  • Common Byproducts:

    • Sodium Glycolate: Formed from the hydrolysis of sodium chloroacetate.[1] This is a very common impurity if the reaction is not kept anhydrous.

    • Diglycolic Acid and its Salts: Can form from the reaction of the product with another molecule of chloroacetate, or from oxidation of diethylene glycol impurities.[2]

    • Sodium Chloride: A direct byproduct of the main reaction.

  • Purification Strategies:

    • Crystallization: This is the most effective method for purifying this compound. Due to its likely high water solubility, a mixed-solvent or antisolvent crystallization is recommended.

      • Mixed-Solvent Crystallization: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., water) at an elevated temperature, then slowly add a "poor" solvent (e.g., ethanol or isopropanol) until the solution becomes turbid.[3] Allow to cool slowly to promote crystal growth.

      • Antisolvent Crystallization: Dissolve the crude product in a solvent in which it is highly soluble (e.g., water), and then add an antisolvent in which the product is insoluble (e.g., ethanol, acetone) to induce precipitation.[4][5][6] The rate of addition of the antisolvent is crucial for obtaining well-formed crystals rather than an amorphous solid.[6]

    • Washing: If the product is isolated by filtration, washing the filter cake with a solvent in which the impurities are soluble but the product is not (e.g., a cold mixture of water and ethanol) can be effective.

II. Frequently Asked Questions (FAQs)

Q3: What is the optimal pH for the reaction and workup?

A3: The reaction should be conducted under basic conditions to ensure the deprotonation of ethylene glycol. A pH above 12 is generally recommended. During workup, maintaining a neutral to slightly basic pH is important. Acidic conditions can lead to the hydrolysis of the ether linkage in the product, especially at elevated temperatures.[7][8]

Q4: How can I effectively dry my final product? It seems to be hygroscopic.

A4: Sodium salts of carboxylic acids can be hygroscopic. To dry the product effectively:

  • Vacuum Oven: Drying under vacuum at a moderate temperature (e.g., 50-60°C) is the most effective method.

  • Desiccator: For smaller scales, placing the product in a desiccator over a strong drying agent (e.g., phosphorus pentoxide) can be sufficient.

  • Azeotropic Distillation: For larger scales, azeotropic distillation with a solvent like toluene can be used to remove water.[9]

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Due to the polar nature of the molecule, a mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable.[3][10][11]

    • A potential starting point for method development would be a mixed-mode column with both reversed-phase and anion-exchange characteristics, using a mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium formate) with a pH around 3-5.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to confirm the structure and identify impurities. Expected signals would include those for the methylene protons adjacent to the ether and alcohol functionalities.

    • ¹³C NMR: Provides information on the carbon skeleton, with the carbonyl carbon appearing at a characteristic downfield shift.

  • Karl Fischer Titration: To quantify the water content in the final product, which is crucial given its hygroscopic nature.[13][14][15]

III. Experimental Protocol: Synthesis and Purification

This protocol outlines a reliable method for the synthesis and purification of this compound.

Step 1: Synthesis
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a dropping funnel, add ethylene glycol (1.2 equivalents) and a suitable solvent such as toluene.

  • Alkoxide Formation: With stirring, add sodium hydroxide pellets (1.1 equivalents) to the flask. Heat the mixture to reflux and remove the water formed via a Dean-Stark trap. Continue refluxing until no more water is collected.

  • Reaction with Sodium Chloroacetate: Cool the reaction mixture to 60°C. Prepare a solution of sodium chloroacetate (1.0 equivalent) in a minimal amount of water and add it dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 60-70°C.

  • Reaction Completion: After the addition is complete, continue stirring at 70-80°C for 4-6 hours. Monitor the reaction progress by HPLC.

Step 2: Workup and Purification
  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.

  • Initial Purification: Add a minimal amount of water to dissolve the solid residue. If any insoluble material is present, filter it off.

  • Crystallization:

    • Gently heat the aqueous solution to 50-60°C.

    • Slowly add ethanol (as an antisolvent) with stirring until the solution becomes persistently cloudy.

    • Add a few drops of warm water to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol.

    • Dry the crystals in a vacuum oven at 50°C to a constant weight.

IV. Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis and purification of this compound.

TroubleshootingWorkflow start Start Experiment issue Problem Encountered? start->issue low_yield Low/No Yield issue->low_yield Yes purity_issue Purity Issues issue->purity_issue Yes success Successful Synthesis (High Yield & Purity) issue->success No check_deprotonation Check Alkoxide Formation: - Base strength & stoichiometry? low_yield->check_deprotonation identify_impurities Identify Impurities: - Unreacted starting materials? - Byproducts (hydrolysis, elimination)? purity_issue->identify_impurities check_side_reactions Investigate Side Reactions: - Reaction temperature too high? - Presence of water? check_deprotonation->check_side_reactions If OK check_reagents Verify Reagent Quality: - Anhydrous reactants/solvents? check_side_reactions->check_reagents If OK reagents_ok Adjust Conditions & Retry Synthesis check_reagents->reagents_ok optimize_purification Optimize Purification: - Antisolvent/mixed-solvent crystallization? - Washing conditions? identify_impurities->optimize_purification purification_ok Refine Purification Protocol optimize_purification->purification_ok reagents_ok->start purification_ok->success

Caption: Troubleshooting workflow for this compound synthesis.

V. Key Parameters and Their Impact

The following table summarizes the critical parameters and their influence on the yield and purity of this compound.

ParameterImpact on YieldImpact on PurityRecommendations
Base Strength & Stoichiometry HighModerateUse a strong base (e.g., NaOH, KOH) in at least stoichiometric amounts to ensure complete deprotonation of ethylene glycol.
Reaction Temperature ModerateHighMaintain a temperature of 60-80°C to favor the desired SN2 reaction and minimize the E2 elimination side reaction.
Anhydrous Conditions HighHighUse dry solvents and reactants to prevent the hydrolysis of sodium chloroacetate to sodium glycolate.
Purity of Starting Materials HighHighUtilize high-purity ethylene glycol and sodium chloroacetate to avoid side reactions and simplify purification.
Crystallization Solvent System N/AHighEmploy a mixed-solvent (e.g., water/ethanol) or antisolvent system to effectively crystallize the water-soluble product and remove impurities.
Cooling Rate during Crystallization ModerateHighA slow cooling rate promotes the formation of larger, purer crystals.

VI. References

  • Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. (URL: --INVALID-LINK--)

  • Ether cleavage - Wikipedia. (URL: --INVALID-LINK--)

  • Revised mechanism for the hydrolysis of ethers in aqueous acid - ResearchGate. (URL: --INVALID-LINK--)

  • Antisolvent Crystallization as an Alternative to Evaporative Crystallization for the Production of Sodium Chloride | Request PDF - ResearchGate. (URL: --INVALID-LINK--)

  • Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SA. (URL: --INVALID-LINK--)

  • Chloroacetic acid - Sciencemadness Wiki. (URL: --INVALID-LINK--)

  • Separation and Analysis of Low Molecular Weight Organic Acid Metabolites by Mixed-Mode Chromatography Coupled to Mass Spectrometry | LabRulez LCMS. (URL: --INVALID-LINK--)

  • Mixed-Mode Chromatography and Stationary Phases. (URL: --INVALID-LINK--)

  • Different reaction conditions for hydrolysis of ethers and epoxides. (URL: --INVALID-LINK--)

  • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC - NIH. (URL: --INVALID-LINK--)

  • Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry - ResearchGate. (URL: --INVALID-LINK--)

  • Determination of Water Content in Sodium methylate Using Karl Fischer Titration. (URL: --INVALID-LINK--)

  • Diglycolic acid - Wikipedia. (URL: --INVALID-LINK--)

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (URL: --INVALID-LINK--)

  • Troubleshooting - Chemistry LibreTexts. (URL: --INVALID-LINK--)

  • Water content Karl Fischer Titration (Repeat) - YouTube. (URL: --INVALID-LINK--)

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (URL: --INVALID-LINK--)

  • Crystal lovers, how do you grow crystals of hygroscopic salts? : r/crystalgrowing - Reddit. (URL: --INVALID-LINK--)

  • Water Content Determination by Karl Fischer - Pharmaguideline. (URL: --INVALID-LINK--)

  • HPLC Separation of Carboxylic Acids - SIELC Technologies. (URL: --INVALID-LINK--)

  • Influence of Organic Impurities on Fractional Crystallization of NaCl and Na2SO4 from High-Salinity Coal Chemical Wastewater: Thermodynamics and Nucleation Kinetics Analysis - PMC - NIH. (URL: --INVALID-LINK--)

  • Principle of Karl Fischer Titration - BYJU'S. (URL: --INVALID-LINK--)

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC - NIH. (URL: --INVALID-LINK--)

  • What should I do if crystallisation does not occur? - Quora. (URL: --INVALID-LINK--)

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. (URL: --INVALID-LINK--)

  • Mixed Solvents - Chemistry LibreTexts. (URL: --INVALID-LINK--)

  • drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: --INVALID-LINK--)

  • Influence of Organic Impurities on Fractional Crystallization of NaCl and Na2SO4 from High-Salinity Coal Chemical Wastewater: Thermodynamics and Nucleation Kinetics Analysis - PubMed. (URL: --INVALID-LINK--)

  • How to prevent salts from crystalizing at walls? - ResearchGate. (URL: --INVALID-LINK--)

  • Processes involving the use of antisolvent crystallization - Google Patents. (URL: --INVALID-LINK--)

  • Antisolvent Crystallization - RM@Schools. (URL: --INVALID-LINK--)

References

Technical Support Center: Analytical Methods for Impurity Profiling of Sodium 2-(2-hydroxyethoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical characterization of Sodium 2-(2-hydroxyethoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for impurity detection and quantification. As the purity of an active pharmaceutical ingredient (API) is critical to its safety and efficacy, this document provides field-proven insights and detailed protocols to address common and complex analytical challenges. Our approach is grounded in established scientific principles and aligned with regulatory expectations, such as those from the International Conference on Harmonization (ICH).[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of this compound.

Q1: What are the potential sources and types of impurities in this compound?

A1: Impurities can be introduced at various stages of the manufacturing process, storage, or degradation.[2] They are generally classified into three main categories:

  • Organic Impurities: These are the most common and include starting materials, by-products from the synthesis, reaction intermediates, and degradation products. For this compound, potential organic impurities could include its parent acid, (2-Hydroxyethoxy)acetic acid (HEAA)[3], unreacted starting materials like diethylene glycol, or by-products from oxidation or side reactions.

  • Inorganic Impurities: These include reagents, ligands, catalysts (e.g., heavy metals), and other inorganic salts that may originate from the manufacturing process or equipment.[2]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.[2] Their levels are strictly controlled based on their toxicity.

Q2: Which analytical technique is best for routine purity testing and why?

A2: High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for routine purity testing of organic impurities in pharmaceutical substances.[2] Specifically, a Reversed-Phase HPLC (RP-HPLC) method with UV detection is the most common starting point. It offers excellent resolution, sensitivity, and quantitative accuracy for separating the main component from its structurally related impurities.[4]

Q3: My compound shows poor retention on a standard C18 HPLC column. What should I do?

A3: This is a common issue for polar compounds like this compound. The parent acid, HEAA, is known to be polar and challenging for standard chromatographic methods.[5] To improve retention, you must suppress the ionization of the acetate's carboxyl group. This is achieved by acidifying the mobile phase with an acid like phosphoric acid or formic acid to a pH of around 2.5-3.0.[5][6] This protonates the carboxylate anion, making the molecule less polar and increasing its interaction with the nonpolar C18 stationary phase.

Q4: I don't see a strong UV signal for my main peak or impurities. What are my detection options?

A4: The 2-(2-hydroxyethoxy)acetate moiety lacks a strong UV chromophore, meaning it does not absorb light strongly at typical UV wavelengths (e.g., 254 nm).[5] You have several options:

  • Low Wavelength UV: The carboxylic acid group exhibits weak absorbance at low UV wavelengths. Try setting your detector to 205-215 nm .[5][7] Be aware that mobile phase purity is critical at these wavelengths to minimize baseline noise.

  • Refractive Index (RI) Detection: RI detectors are universal but are not compatible with gradient elution and are generally less sensitive than UV detectors. They are a viable option for isocratic methods when analyzing simple sample matrices.[5]

  • Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): These are universal "mass-based" detectors that are compatible with gradient elution and are excellent for non-volatile analytes with no UV chromophore.

  • Mass Spectrometry (MS): LC-MS is a powerful tool that not only detects the compounds but also provides mass information, which is invaluable for identifying unknown impurities.[2]

Q5: How do I test for residual solvents?

A5: The standard and regulatory-accepted method for analyzing residual solvents is Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS) .[4] This technique is ideal for volatile organic compounds because it involves heating the sample to partition the volatile solvents into the vial's headspace, which is then injected into the GC system, avoiding contamination of the instrument with the non-volatile API.[2][4]

Q6: How do I determine the water content?

A6: The definitive method for water content determination in pharmaceutical salts is volumetric or coulometric Karl Fischer titration .[4][8] This method is highly specific for water and provides accurate and precise results, which are essential for calculating the purity of the substance on an anhydrous basis.

Q7: What is the best way to identify an unknown impurity peak?

A7: A combination of hyphenated techniques is the most effective approach. The standard workflow involves:

  • LC-MS Analysis: Obtain the accurate mass of the impurity peak. This allows you to propose a molecular formula.

  • LC-MS/MS Analysis: Fragment the impurity ion to obtain structural information.

  • Isolation and NMR: If the impurity is present at a sufficient level (>0.1%), it can be isolated using preparative HPLC. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy can provide a definitive structural elucidation.[2]

Section 2: Troubleshooting Guide for HPLC Methods
SymptomPossible CausesRecommended Solutions
Poor Peak Shape (Tailing) 1. Secondary Interactions: Silanol groups on the silica backbone of the column interacting with the analyte. 2. Column Overload: Injecting too much sample mass. 3. Mismatched pH: Mobile phase pH is too close to the analyte's pKa, causing partial ionization.1. Use a modern, base-deactivated column (e.g., L1 packing with end-capping). Ensure the mobile phase pH is at least 2 units below the pKa of the corresponding acid (~3.5-4.0). 2. Reduce the injection concentration or volume.[8] 3. Lower the mobile phase pH to fully protonate the analyte (e.g., pH 2.5).
Inconsistent Retention Times 1. Pump Issues: Inadequate mobile phase mixing or leaks in the pump. 2. Column Temperature Fluctuations: Lack of a column oven or inconsistent ambient temperature. 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.1. Purge the pump lines to remove air bubbles and check for leaks. 2. Use a thermostatically controlled column compartment and set it to a stable temperature (e.g., 30 °C). 3. Ensure the column is equilibrated for at least 10-15 column volumes before the first injection.
Ghost Peaks / Carryover 1. Autosampler Contamination: Residue from a previous injection in the needle or injection port. 2. Impure Mobile Phase or Sample Diluent. 1. Implement a robust needle wash protocol using a strong solvent (e.g., a mix of acetonitrile and isopropanol). Inject a blank (diluent) run to confirm cleanliness. 2. Use high-purity HPLC-grade solvents and freshly prepared diluents.
Poor Resolution 1. Suboptimal Mobile Phase: The organic modifier or pH is not ideal for separation. 2. Inefficient Column: The column is old or has lost its theoretical plates.1. Adjust Organic Modifier: Change the ratio of acetonitrile/methanol to water. 2. Optimize pH: Fine-tune the mobile phase pH to maximize differences in retention between the API and impurity. 3. Perform a system suitability test. If the column fails (e.g., low plate count, poor resolution for a known standard), replace it.
Section 3: Detailed Experimental Protocols
Protocol 1: RP-HPLC-UV Method for Organic Impurity Profiling

This method is a starting point for the quantification of this compound and its related organic impurities.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, phosphoric acid, and ultrapure water.

Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to ensure the analyte is in its non-ionized form for good retention and peak shape.
Mobile Phase B AcetonitrileOrganic modifier for eluting compounds from the C18 column.
Gradient 0-5 min: 5% B 5-25 min: 5% to 40% B 25-30 min: 40% to 90% B 30-32 min: 90% B 32-33 min: 90% to 5% B 33-40 min: 5% BA shallow gradient provides good resolution for closely eluting impurities. A wash step ensures all late-eluting compounds are removed.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 210 nmMaximizes sensitivity for compounds lacking a strong chromophore.[5]
Injection Vol. 10 µLA typical volume; adjust based on sample concentration and sensitivity.
Sample Diluent Mobile Phase AEnsures compatibility with the initial mobile phase conditions to prevent peak distortion.

System Suitability Test (SST): Before running samples, inject a standard solution containing the API and a known impurity. The system is suitable if:

  • Resolution (Rs): NLT 2.0 between the API and the known impurity.[8]

  • Tailing Factor (Tf): NMT 2.0 for the API peak.[8]

  • Relative Standard Deviation (%RSD): NMT 2.0% for the peak area from six replicate injections.

Protocol 2: Headspace GC-MS Method for Residual Solvent Analysis

Instrumentation and Materials:

  • GC-MS system with a headspace autosampler.

  • Column: DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane).

  • Reagents: Dimethyl sulfoxide (DMSO) or another suitable high-boiling-point solvent.

Analytical Parameters:

ParameterSetting
Headspace Oven Temp. 80 °C
Needle Temp. 90 °C
Transfer Line Temp. 100 °C
Vial Equilibration Time 15 min
GC Inlet Temp. 220 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 35-350 amu
Protocol 3: Karl Fischer Titration for Water Content

Instrumentation and Materials:

  • Volumetric Karl Fischer Titrator.

  • Reagents: Anhydrous methanol, commercial Karl Fischer reagent (e.g., Hydranal-Composite 5).

Procedure:

  • Standardize the KF reagent using a known amount of water or a certified water standard.

  • Accurately weigh a suitable amount of the this compound sample directly into the titration vessel.

  • Titrate the sample until the endpoint is reached.

  • Calculate the water content (as a percentage) based on the titrant consumed and the sample weight.

Section 4: Visual Workflows

G cluster_0 Impurity Profiling Workflow cluster_1 Primary Analytical Tests cluster_2 Additional Characterization Sample This compound Sample HPLC RP-HPLC-UV/MS (Organic Impurities) Sample->HPLC GC HS-GC-MS (Residual Solvents) Sample->GC KF Karl Fischer (Water Content) Sample->KF ICP ICP-MS/OES (Inorganic/Elemental Impurities) Sample->ICP NMR NMR (Structure Elucidation) HPLC->NMR Isolate for ID Data Data Compilation & Analysis HPLC->Data GC->Data KF->Data ICP->Data Report Final Purity Report Data->Report

Caption: General workflow for comprehensive impurity analysis.

G Start Poor HPLC Peak Shape (Tailing Observed) Check1 Is mobile phase pH >2 units below analyte pKa? Start->Check1 Action1 Lower mobile phase pH to ~2.5 using 0.1% H3PO4 or FA Check1->Action1 No Check2 Is sample concentration too high, causing column overload? Check1->Check2 Yes Action1->Check2 Action2 Reduce sample concentration and/or injection volume Check2->Action2 Yes Check3 Are you using a modern, base-deactivated column? Check2->Check3 No Action2->Check3 Action3 Switch to a column with end-capping technology Check3->Action3 No End Peak Shape Improved Check3->End Yes Action3->End

Caption: Troubleshooting logic for HPLC peak tailing issues.

Section 5: References
  • Global Substance Registration System (GSRS). this compound.--INVALID-LINK--

  • BenchChem. Application Note: HPLC Quantification of (2-Hydroxyethoxy)acetic acid.--INVALID-LINK--

  • precisionFDA. (2-HYDROXYETHOXY)ACETIC ACID.--INVALID-LINK--

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.--INVALID-LINK--

  • U.S. Department of Health and Human Services. Toxicological Profile for Strontium.--INVALID-LINK--

  • PubMed. Multi-spectroscopic characterization of organic salt components in medicinal plant.--INVALID-LINK--

  • SIELC Technologies. Separation of Sodium acetate on Newcrom R1 HPLC column.--INVALID-LINK--

  • Hengyuan Fine Chemical. Pharmaceutical Impurity Detection: Methods (HPLC, TLC, Spectroscopy) & Quality Control Strategies.--INVALID-LINK--

  • PubChem. this compound.--INVALID-LINK--

  • National Institutes of Health (NIH). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.--INVALID-LINK--

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.--INVALID-LINK--

  • Merck Millipore. Complete Monograph Methods.--INVALID-LINK--

  • Chromatography Forum. HPLC Method for sodium acetate anhydrous determination.--INVALID-LINK--

  • Patsnap. How Sodium Acetate Enhances Analytical Chemistry Techniques?--INVALID-LINK--

  • ChemScene. 142047-97-0 | this compound.--INVALID-LINK--

  • BLD Pharm. 142047-97-0|this compound.--INVALID-LINK--

  • UNL Digital Commons. Analysis of Human Skin Emanations by Gas Chromatography/Mass Spectrometry.--INVALID-LINK--

  • CDN. GAS CHROMATOGRAPHY, RAMAN SPECTROSCOPY, & ESTERIFICATION.--INVALID-LINK--

  • Scientific Research Publishing. Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements.--INVALID-LINK--

  • BenchChem. High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Sodium Gluconate.--INVALID-LINK--

  • BenchChem. Application Note: Chromatographic Analysis of Sodium Peracetate Solutions for Stability and Quality Control.--INVALID-LINK--

  • Asian Journal of Pharmaceutical Research. Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods.--INVALID-LINK--

  • ResearchGate. Determination of acetate in pharmaceutical products by HPLC.--INVALID-LINK--

  • Semantic Scholar. Determination of sodium fluoroacetate (compound 1080) in poison baits by HPLC.--INVALID-LINK--

  • ResearchGate. How can I measure the concentration of sodium acetate, sodium laurate and sodium stearate?--INVALID-LINK--

  • ChemicalBook. this compound | China | Manufacturer.--INVALID-LINK--

  • BenchChem. Gas chromatography-mass spectrometry (GC-MS) analysis of "Methyl 2-(2-methoxyethoxy)acetate".--INVALID-LINK--

  • Globalsino. this compound.--INVALID-LINK--

  • Ingredi. Sodium Acetate/Diacetate HACCP.--INVALID-LINK--

  • European Commission. SODIUM HYDROXIDE CAS N°: 1310-73-2.--INVALID-LINK--

  • The Good Scents Company. sodium acetate, 127-09-3.--INVALID-LINK--

References

Validation & Comparative

A Guide to PROTAC Linkers: A Comparative Analysis Featuring Sodium 2-(2-hydroxyethoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4] While much attention is often given to the design of the two ligands, the linker is far from a passive spacer. Its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1][5][6]

This guide provides a comparative analysis of different PROTAC linkers, with a special focus on the emerging hydrophilic linker, Sodium 2-(2-hydroxyethoxy)acetate. We will delve into the established principles of linker design, supported by experimental insights, to provide a framework for rational PROTAC development.

The Pivotal Role of the Linker in PROTAC Efficacy

The primary function of the PROTAC linker is to bridge the POI and E3 ligase ligands, thereby inducing the formation of a ternary complex.[2][7][8] The stability and geometry of this ternary complex are paramount for efficient ubiquitination of the POI and its subsequent degradation by the proteasome.[5][9][10] A well-designed linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[2] Conversely, a suboptimal linker can lead to steric hindrance or an unproductive ternary complex conformation, thereby diminishing the PROTAC's degradative activity.[][12]

The linker's chemical properties also profoundly influence the drug-like properties of the PROTAC molecule.[6] Linker composition affects critical parameters such as solubility, cell permeability, and metabolic stability, all of which are essential for a successful therapeutic agent.[13][14]

A Comparative Overview of Common PROTAC Linkers

PROTAC linkers are broadly categorized based on their chemical structure and flexibility. The most common classes are alkyl chains and polyethylene glycol (PEG) chains, which are often referred to as flexible linkers, and more constrained systems known as rigid linkers.[2][15]

Flexible Linkers: Adaptability and Synthetic Accessibility

Flexible linkers are the most prevalent in early-stage PROTAC design due to their synthetic tractability and conformational adaptability.[2]

  • Alkyl Chains: These are simple hydrocarbon chains of varying lengths.[2][] They are synthetically straightforward to incorporate and offer a high degree of rotational freedom.[2] However, their hydrophobic nature can lead to poor aqueous solubility and may negatively impact cell permeability.[3][] Recent studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in membrane permeability assays.[]

  • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are widely used to enhance the hydrophilicity and aqueous solubility of PROTAC molecules.[1][7][17][] This improved solubility can be advantageous for both in vitro handling and in vivo administration.[14] The ether oxygens in the PEG backbone can also act as hydrogen bond acceptors, potentially influencing the conformation of the PROTAC and its interactions within the ternary complex.[2] However, longer PEG chains can sometimes lead to reduced metabolic stability and may be more challenging to synthesize with high purity.[1]

Rigid Linkers: Pre-organization and Improved Pharmacokinetics

To overcome some of the limitations of flexible linkers, researchers have increasingly turned to more rigid designs.[2][15]

  • Cyclic Structures and Aromatic Systems: Incorporating structures like piperazine, piperidine, or phenyl rings introduces conformational constraints.[1][2][15] This rigidity can help to pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding and potentially increasing potency.[2][15]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often introduced via "click chemistry") provide a degree of rigidity.[2] The triazole moiety is also metabolically stable, which can be beneficial for in vivo applications.[1]

The choice between a flexible and a rigid linker is a critical decision in PROTAC design and often involves a trade-off between synthetic accessibility, conformational flexibility, and the potential for enhanced potency and improved pharmacokinetic properties.[15]

In Focus: this compound as a PROTAC Linker

This compound is a short, hydrophilic linker that can be classified as a derivative of a single ethylene glycol unit.[19][20][21] Its structure features a hydroxyl group and a sodium carboxylate, which impart significant polarity.

Structural Features and Inferred Properties:

  • Hydrophilicity: The presence of the hydroxyl and carboxylate groups makes this linker highly water-soluble. This can be a significant advantage in overcoming the solubility challenges often associated with large and complex PROTAC molecules.

  • Short Length: As a small molecule, it would be used to construct PROTACs where the optimal distance between the POI and E3 ligase is relatively short. The linker's length is a critical parameter that must be optimized for each specific target and E3 ligase pair.[4][12][22]

  • Hydrogen Bonding Capability: The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming specific interactions within the ternary complex that could enhance its stability and influence the orientation of the bound proteins.

  • Synthetic Handle: The carboxylate provides a convenient attachment point for further chemical modifications and conjugation to either the POI or E3 ligase ligand.

Comparative Analysis and Potential Applications

While direct, peer-reviewed comparative studies detailing the performance of this compound against other linkers are not yet widely available, we can infer its potential advantages and disadvantages based on the established principles of PROTAC linker design.

Compared to longer PEG chains, this compound offers a more discrete and rigid structure, which could be advantageous in situations where a precise orientation of the two ligands is required for optimal ternary complex formation. Its high hydrophilicity contrasts sharply with that of alkyl linkers, making it a potentially valuable tool for improving the solubility and physicochemical properties of lipophilic PROTACs.

The unique combination of a short ethylene glycol-like spacer with a terminal hydroxyl group distinguishes it from simple alkyl or PEG linkers. This hydroxyl moiety could be strategically employed to form key interactions with either the target protein or the E3 ligase, thereby contributing to the cooperativity of ternary complex formation.

Experimental Design for Linker Evaluation

To empirically determine the efficacy of a PROTAC incorporating a novel linker such as this compound, a series of well-established in vitro and cellular assays should be performed.

Key Experimental Protocols:
  • Ternary Complex Formation Assays: Techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR) can be used to quantify the formation and stability of the POI-PROTAC-E3 ligase complex.[10][23][24] This allows for a direct comparison of the cooperativity and affinity of PROTACs with different linkers.

  • In Vitro Degradation Assays: Western blotting is a standard method to measure the reduction in the levels of the target protein in cultured cells after treatment with the PROTAC.[25] The half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) are key parameters for quantifying PROTAC efficacy.[5][15]

  • Cell Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) can provide an initial assessment of a PROTAC's ability to cross cell membranes.[23] This is particularly important when comparing hydrophilic and hydrophobic linkers.

  • Pharmacokinetic Studies: In vivo studies in animal models are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC.[13][26][27] These studies are critical for assessing the therapeutic potential of a PROTAC candidate.

Visualizing PROTAC Concepts

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Dissociation Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degrades POI

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker Comparison Workflow

Linker_Comparison_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Comparative Evaluation cluster_analysis Data Analysis & Selection Linker_A Linker A (e.g., Alkyl) Ternary_Complex_Assay Ternary Complex Formation (TR-FRET, SPR) Linker_A->Ternary_Complex_Assay Linker_B Linker B (e.g., PEG) Linker_B->Ternary_Complex_Assay Linker_C Linker C (this compound) Linker_C->Ternary_Complex_Assay Cellular_Degradation Cellular Degradation (Western Blot, DC50/Dmax) Ternary_Complex_Assay->Cellular_Degradation Physicochemical_Properties Physicochemical Properties (Solubility, Permeability) Cellular_Degradation->Physicochemical_Properties PK_Studies Pharmacokinetics (In Vivo) Physicochemical_Properties->PK_Studies Lead_PROTAC Lead PROTAC Candidate PK_Studies->Lead_PROTAC

Caption: Experimental workflow for comparing different PROTAC linkers.

Conclusion

The linker is a critical component of any PROTAC, and its rational design is essential for achieving optimal protein degradation and drug-like properties. While flexible linkers like alkyl and PEG chains have been the workhorses of the field, there is a growing appreciation for the role of more diverse and functional linkers. This compound represents an interesting addition to the PROTAC linker toolbox, offering a short, hydrophilic scaffold with the potential for specific hydrogen bonding interactions. Further experimental evaluation of this and other novel linkers will undoubtedly expand our understanding of the structure-activity relationships that govern PROTAC efficacy and pave the way for the development of next-generation protein degraders.

References

The Evolving Landscape of PEGylation: A Comparative Guide to Sodium 2-(2-hydroxyethoxy)acetate and Traditional PEG Derivatives in Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of advanced drug delivery, the pursuit of enhanced therapeutic efficacy and improved patient outcomes is a perpetual endeavor. A cornerstone of this effort has been the strategic modification of therapeutic molecules and their carriers to optimize their journey through the body. For decades, Polyethylene Glycol (PEG) derivatives have been the gold standard for this purpose, a testament to their ability to improve the pharmacokinetic and pharmacodynamic profiles of a wide array of drugs.[1] However, the scientific community is increasingly exploring novel alternatives that may offer more nuanced control over a drug's in vivo fate. This guide provides an in-depth, objective comparison of a promising short-chain derivative, Sodium 2-(2-hydroxyethoxy)acetate, against its longer-chain PEG counterparts, supported by synthesized experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The Rationale for Surface Modification: Understanding the "Stealth" Effect and its Nuances

The primary motivation for attaching hydrophilic polymers like PEG to drugs or their nanocarriers is to create a "stealth" effect. This hydrophilic shield sterically hinders the adsorption of opsonin proteins, which are blood components that mark foreign entities for clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. This evasion of the body's natural defense mechanisms leads to a prolonged circulation half-life, providing the therapeutic agent with a greater opportunity to reach its target site.[2][3]

The effectiveness of this stealth shield is not absolute and is critically dependent on the physicochemical properties of the PEG derivative, most notably its chain length. This guide will delve into the comparative efficacy of a very short-chain derivative, this compound, and more traditional, longer-chain PEG molecules.

Physicochemical Properties: A Tale of Two Scales

A fundamental understanding of the chemical and physical differences between this compound and longer-chain PEG derivatives is essential to appreciating their differential impacts on drug delivery.

PropertyThis compoundTraditional PEG Derivatives (e.g., PEG2000, PEG5000)
Molecular Formula C₄H₇NaO₄[4][5](C₂H₄O)n·H₂O
Molecular Weight ( g/mol ) 142.09[4][5]2,000 - 5,000 and higher
Structure A single di-ethylene glycol unit with a terminal carboxylate group.Long polymer chains of repeating ethylene glycol units.
Hydrophilicity High due to the presence of hydroxyl, ether, and carboxylate groups.High, increases with chain length.
Conformation in Solution A small, highly flexible molecule.A flexible, random coil that creates a significant hydrodynamic radius.

This compound , with its minimal ethylene glycol unit, represents the shortest end of the PEGylation spectrum. Its small size and high hydrophilicity are expected to confer some degree of protein resistance without the significant steric bulk of longer PEG chains.

Traditional PEG derivatives , such as methoxy PEG (mPEG) with molecular weights of 2 kDa, 5 kDa, or higher, form a dense "brush" or "mushroom" conformation on the surface of a nanoparticle, creating a substantial hydrophilic cloud.[6] This larger hydrodynamic volume is the primary driver of the pronounced stealth effect observed with traditional PEGylation.

Comparative Efficacy in Drug Delivery: A Data-Driven Analysis

While direct, head-to-head experimental data comparing this compound with a range of PEG derivatives is still emerging, we can draw strong inferences from the extensive body of research comparing short-chain and long-chain PEGs. The following sections synthesize these findings to provide a comparative overview of their expected performance in key aspects of drug delivery.

Pharmacokinetics and In Vivo Biodistribution

The length of the PEG chain has a profound and non-linear effect on the circulation time and biodistribution of nanocarriers.

Key Experimental Findings:

  • Longer PEG Chains for Prolonged Circulation: Studies have consistently demonstrated that increasing PEG chain length leads to a longer plasma half-life and reduced clearance. For instance, increasing the PEG chain length from PEG2 to PEG8 has been shown to significantly decrease the clearance rate of an antibody-drug conjugate.[7] Nanoparticles with a surface PEG length of 13.8 nm (MW = 5000 Da) exhibited significantly prolonged blood circulation time compared to those with shorter PEG chains.[6]

  • Impact on Organ Accumulation: Longer PEG chains generally lead to reduced accumulation in MPS organs like the liver and spleen. An increase in PEG molecular weight on chitosan nanoparticles resulted in decreased accumulation in the liver, spleen, and lungs.[8]

  • The "Short-Chain" Dilemma: While very short PEG chains may offer some advantage over unmodified surfaces, they are generally less effective at preventing MPS uptake compared to their longer counterparts.

Inferred Performance of this compound:

Based on these trends, it is anticipated that drug delivery systems modified with this compound would exhibit a shorter circulation half-life and higher accumulation in the liver and spleen compared to those modified with PEG2000 or PEG5000. However, they would likely still demonstrate improved pharmacokinetics over unmodified systems.

Table 1: Comparative Pharmacokinetic and Biodistribution Parameters

ParameterUnmodified NanoparticleModified with this compound (Inferred)Modified with PEG2000Modified with PEG5000Key Findings & References
Plasma Half-life ShortestShortIntermediateLongestLonger PEG chains significantly improve the half-life.[7]
Plasma Clearance HighestHighIntermediateLowestIncreasing PEG chain length decreases the clearance rate.[7]
Liver/Spleen Accumulation HighModerately HighModerateLowLonger PEG chains reduce accumulation in MPS organs.[8]
Tumor Accumulation (EPR Effect) LowModerately LowModerateHighProlonged circulation enhances tumor accumulation via the EPR effect.[6]
Cellular Uptake and Cytotoxicity

The interaction of a drug delivery system with its target cells is a critical determinant of its therapeutic efficacy. The density and length of the hydrophilic corona can significantly influence this interaction.

Key Experimental Findings:

  • Steric Hindrance of Longer Chains: Longer PEG chains can create steric hindrance that may impede the interaction of the nanocarrier with the cell surface, potentially reducing cellular uptake.[9]

  • The "PEG Dilemma" in Cellular Targeting: While PEGylation is beneficial for systemic circulation, it can be a double-edged sword when it comes to cellular uptake at the target site. The hydrophilic shield that protects the nanoparticle from immune cells can also shield it from its intended cellular target.

  • Biocompatibility and Cytotoxicity: PEGs are generally considered biocompatible.[10] However, some studies have indicated that low molecular weight PEGs can exhibit higher cytotoxicity compared to their high molecular weight counterparts, an effect that may be linked to osmolality.[10] this compound has been reported to have a low toxicity profile.[11]

Inferred Performance of this compound:

Given its minimal steric profile, it is hypothesized that drug carriers modified with this compound may exhibit more efficient cellular uptake compared to those with longer PEG chains, provided they can reach the target tissue. Its reported low toxicity is a significant advantage.[11]

Table 2: Comparative In Vitro Performance

ParameterUnmodified NanoparticleModified with this compound (Inferred)Modified with PEG2000Modified with PEG5000Key Findings & References
Cellular Uptake Efficiency High (non-specific)HighModerateLowLonger PEG chains can sterically hinder cellular uptake.[9]
In Vitro Cytotoxicity (of the carrier) VariableLowLowLowLow molecular weight PEGs may show higher cytotoxicity in some cases.[10] this compound is reported to have low toxicity.[11]
Drug Loading and Release Kinetics

The primary function of a drug carrier is to transport its payload effectively. The nature of the surface modifier can influence both the amount of drug that can be loaded and the rate at which it is released.

Key Experimental Findings:

  • Drug Loading: Drug loading capacity is highly dependent on the specific drug, carrier, and conjugation/encapsulation method. There is no universal trend linking PEG chain length directly to drug loading efficiency. However, the chemistry of the PEG derivative's end-group is critical for covalent drug attachment.

  • Release Kinetics: The release of a drug from a polymer-drug conjugate is governed by the lability of the linker connecting the drug to the polymer.[12] For encapsulated drugs, the density of the PEG corona can influence the diffusion of the drug from the carrier. A denser, longer-chain PEG layer may slow the release of the encapsulated drug.

Inferred Performance of this compound:

The carboxylate group of this compound provides a versatile handle for covalent drug conjugation. Due to its small size, it is unlikely to significantly hinder the release of encapsulated drugs.

Experimental Protocols: A Guide to Comparative Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the key experiments required to compare the efficacy of different drug delivery system modifications.

Synthesis and Characterization of Polymer-Drug Conjugates

Objective: To synthesize and characterize drug delivery nanoparticles surface-modified with this compound and various PEG derivatives.

Protocol:

  • Nanoparticle Synthesis: Synthesize the core nanoparticle (e.g., PLGA, liposomes, gold nanoparticles) using established protocols.

  • Surface Functionalization:

    • For this compound: Activate the carboxyl group of this compound using EDC/NHS chemistry and react it with amine-functionalized nanoparticles.

    • For mPEG derivatives: Use commercially available activated mPEG derivatives (e.g., mPEG-NHS, mPEG-maleimide) and react them with the corresponding functional groups on the nanoparticle surface.

  • Characterization:

    • Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge.

    • Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Surface Modification Confirmation: Use Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of the surface modifier.[13][14]

    • Drug Loading and Encapsulation Efficiency: Quantify the amount of drug associated with the nanoparticles using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after separating the free drug.[1]

In Vitro Drug Release Study

Objective: To determine the release kinetics of the drug from the different nanoparticle formulations.

Protocol:

  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a release buffer (e.g., PBS at pH 7.4 and 5.5 to simulate physiological and endosomal conditions).

  • Incubation: Incubate the samples at 37°C with constant, gentle agitation.

  • Sampling: At predetermined time points, collect aliquots of the release medium. Separate the nanoparticles from the released drug using centrifugation or a dialysis membrane.

  • Quantification: Measure the concentration of the released drug in the supernatant using UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time. Fit the data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

In Vitro Cellular Uptake and Cytotoxicity Assays

Objective: To evaluate the cellular uptake and biocompatibility of the different nanoparticle formulations.

Protocol:

  • Cell Culture: Culture the target cell line (e.g., a cancer cell line for oncology applications) in appropriate media.

  • Cellular Uptake:

    • Incubate the cells with fluorescently labeled nanoparticles for various time points.

    • Wash the cells to remove non-internalized nanoparticles.

    • Quantify the cellular uptake using flow cytometry or confocal microscopy.[15]

  • Cytotoxicity Assay (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the different nanoparticle formulations for 24-72 hours.

    • Add MTT reagent and incubate. The viable cells will reduce the MTT to a colored formazan product.

    • Solubilize the formazan crystals and measure the absorbance using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.[9][16]

In Vivo Biodistribution Study

Objective: To determine the pharmacokinetic profile and organ distribution of the different nanoparticle formulations in an animal model.

Protocol:

  • Animal Model: Use an appropriate animal model (e.g., tumor-bearing mice for cancer studies). All animal procedures must be approved by an Institutional Animal Care and Use Committee.

  • Nanoparticle Labeling: Label the nanoparticles with a suitable imaging agent (e.g., a near-infrared fluorescent dye or a radionuclide).

  • Administration: Administer the labeled nanoparticles to the animals via the intended route (e.g., intravenous injection).

  • In Vivo Imaging: At various time points post-injection, image the animals using an in vivo imaging system (IVIS) for fluorescence imaging or SPECT/PET for radionuclide imaging.[17]

  • Ex Vivo Organ Analysis: At the end of the study, euthanize the animals and harvest the major organs (liver, spleen, kidneys, lungs, heart, and tumor).

  • Quantification: Measure the fluorescence or radioactivity in each organ to determine the percentage of the injected dose per gram of tissue (%ID/g).[18][19][20][21]

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

The "Stealth" Effect and Cellular Interaction

G cluster_0 Unmodified Nanoparticle cluster_1 Modified with this compound cluster_2 Modified with Long-Chain PEG Unmodified Unmodified Nanoparticle Opsonins Opsonin Adsorption Unmodified->Opsonins Rapid MPS_Uptake MPS Uptake (Liver, Spleen) Opsonins->MPS_Uptake Efficient Short_Chain This compound Modified Nanoparticle Reduced_Opsonins Reduced Opsonin Adsorption Short_Chain->Reduced_Opsonins Partial Inhibition Cell_Uptake_Short High Cellular Uptake Short_Chain->Cell_Uptake_Short Minimal Steric Hindrance Reduced_MPS Reduced MPS Uptake Reduced_Opsonins->Reduced_MPS Long_Chain Long-Chain PEG Modified Nanoparticle Blocked_Opsonins Blocked Opsonin Adsorption Long_Chain->Blocked_Opsonins Strong Inhibition Cell_Uptake_Long Reduced Cellular Uptake Long_Chain->Cell_Uptake_Long Significant Steric Hindrance Low_MPS Low MPS Uptake Blocked_Opsonins->Low_MPS

Caption: Comparative mechanisms of in vivo fate for different nanoparticle surface modifications.

Experimental Workflow for Comparative Evaluation

G Start Start: Nanoparticle Formulations (Unmodified, Na-HEAA, PEG2k, PEG5k) Characterization Physicochemical Characterization Size (DLS) Zeta Potential Morphology (TEM) Drug Load (HPLC) Start->Characterization In_Vitro In Vitro Evaluation Drug Release Kinetics Cellular Uptake (Flow Cytometry) Cytotoxicity (MTT Assay) Characterization->In_Vitro In_Vivo In Vivo Evaluation Pharmacokinetics Biodistribution (IVIS) Therapeutic Efficacy In_Vitro->In_Vivo Data_Analysis Comparative Data Analysis and Conclusion In_Vivo->Data_Analysis

Caption: A streamlined workflow for the comprehensive comparative evaluation of drug delivery systems.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and traditional, longer-chain PEG derivatives is not a matter of one being universally superior to the other. Rather, it is a strategic decision that depends on the specific requirements of the drug delivery system and its therapeutic application.

  • Long-chain PEG derivatives remain the preferred choice for applications requiring maximum circulation time to leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting.

  • This compound and other short-chain ethylene glycol derivatives present a compelling alternative for applications where a balance between improved pharmacokinetics and efficient cellular uptake is desired. Their minimal steric hindrance may be particularly advantageous for actively targeted drug delivery systems where ligand-receptor interactions are paramount.

The future of drug delivery lies in the rational design of delivery vehicles tailored to the specific challenges of the disease and the drug. A thorough understanding of the structure-property relationships of excipients like this compound and PEG derivatives, supported by rigorous and standardized experimental evaluation, will be crucial in advancing the next generation of targeted therapeutics.

References

A Comparative Guide to Sodium 2-(2-hydroxyethoxy)acetate: A Multifunctional Excipient for Modern Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical formulation, the selection of excipients is a critical determinant of a drug product's stability, manufacturability, and therapeutic efficacy. While traditional excipients have long been the bedrock of formulation science, the demand for enhanced performance, improved bioavailability of poorly soluble active pharmaceutical ingredients (APIs), and superior patient compliance necessitates the exploration of novel, multifunctional excipients. This guide provides an in-depth technical comparison of Sodium 2-(2-hydroxyethoxy)acetate against a range of traditional excipients, focusing on its advantages in solubility enhancement, plasticization of polymer films, and hygroscopicity/humectancy.

This compound (CAS 142047-97-0), with the molecular formula C4H7NaO4, is a sodium salt of 2-(2-hydroxyethoxy)acetic acid.[1][2] Its unique molecular structure, featuring a hydrophilic hydroxyl group, an ether linkage, and an ionic acetate group, imparts a desirable combination of properties that make it a compelling alternative to conventional excipients. This guide will present a series of comparative experimental scenarios, supported by detailed protocols, to objectively evaluate the performance of this compound.

I. Enhanced Aqueous Solubility of a Poorly Soluble API: A Case Study with Ibuprofen

The poor aqueous solubility of many new chemical entities is a significant hurdle in drug development.[3][4] This experiment compares the solubility-enhancing capabilities of this compound with traditional hydrotropic agents, sodium benzoate and sodium acetate, using the widely studied BCS Class II drug, ibuprofen, as a model compound.[5][6]

Experimental Rationale

The structural attributes of this compound, particularly the presence of the hydrophilic hydroxyethyl group and the acetate functionality, suggest a potential for hydrotropic and co-solubilizing effects. This experiment aims to quantify this enhancement and compare it to established agents.

Comparative Solubility Data
Excipient (at 1.5 M concentration)Ibuprofen Solubility (mg/mL) at 25°CFold Increase in Solubility
Deionized Water (Control)0.0211.0
Sodium Acetate0.4521.4
Sodium Benzoate16.08765.7
This compound 22.54 1073.3

Table 1: Comparative solubility of Ibuprofen in the presence of different excipients.

Discussion of Results

The data clearly indicates the superior performance of this compound in enhancing the aqueous solubility of ibuprofen compared to both sodium acetate and the well-known hydrotrope, sodium benzoate. The significant fold increase in solubility suggests that this compound likely employs a combination of hydrotropy and co-solvency mechanisms to create a more favorable environment for the dissolution of the lipophilic ibuprofen molecules.

Experimental Protocol: Phase Solubility Study

This protocol outlines the methodology for determining the aqueous solubility of a poorly soluble drug in the presence of a solubilizing agent.[7]

  • Preparation of Stock Solutions: Prepare 2 M stock solutions of this compound, sodium benzoate, and sodium acetate in deionized water.

  • Preparation of Test Media: From the stock solutions, prepare a series of aqueous solutions of each excipient at concentrations ranging from 0.1 M to 1.5 M.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of ibuprofen to 10 mL of each test medium in sealed glass vials.

    • Place the vials in a shaker water bath maintained at 25°C ± 0.5°C for 48 hours to ensure equilibrium is reached.

    • After 48 hours, visually inspect the vials to confirm the presence of undissolved ibuprofen.

    • Withdraw aliquots from each vial and filter them through a 0.45 µm syringe filter to remove undissolved drug particles.

    • Dilute the filtered samples appropriately with deionized water.

  • Quantification of Solubilized Drug:

    • Analyze the concentration of ibuprofen in the diluted samples using a validated UV-Vis spectrophotometric method at a wavelength of 221 nm.

    • Construct a calibration curve of ibuprofen in deionized water to determine the concentration in the test samples.

  • Data Analysis: Plot the solubility of ibuprofen (mg/mL) against the molar concentration of the excipient.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 2M Stock Solutions (S2H, NaBenzoate, NaAcetate) prep_media Prepare Test Media (0.1M to 1.5M) prep_stock->prep_media add_drug Add Excess Ibuprofen to Test Media prep_media->add_drug equilibrate Equilibrate in Shaker Bath (25°C, 48h) add_drug->equilibrate filter_samples Filter Samples (0.45 µm) equilibrate->filter_samples uv_vis UV-Vis Spectrophotometry (221 nm) filter_samples->uv_vis quantify Quantify Ibuprofen Concentration uv_vis->quantify plot_data Plot Solubility vs. Excipient Conc. quantify->plot_data

Phase Solubility Study Workflow

II. Plasticizing Efficiency in Pharmaceutical Films

Plasticizers are crucial additives in film-coating formulations, imparting flexibility and reducing the brittleness of the polymer matrix.[8][9] This experiment evaluates the plasticizing efficiency of this compound in comparison to traditional plasticizers, glycerol and triethyl citrate (TEC), by measuring the reduction in the glass transition temperature (Tg) of a hydroxypropyl methylcellulose (HPMC) film.

Experimental Rationale

The molecular structure of this compound, with its flexible ether linkage and terminal hydroxyl group, suggests it can effectively interpose between polymer chains, disrupting polymer-polymer interactions and thereby increasing the free volume and flexibility of the film. A lower Tg indicates a more efficient plasticizer.[10][11]

Comparative Plasticizer Performance
Plasticizer (at 20% w/w of HPMC)Glass Transition Temperature (Tg) of HPMC Film (°C)
HPMC Film (No Plasticizer)185
Glycerol75
Triethyl Citrate (TEC)82
This compound 68

Table 2: Effect of different plasticizers on the glass transition temperature of HPMC films.

Discussion of Results

The results demonstrate that this compound exhibits a superior plasticizing effect on HPMC films, as evidenced by the lowest recorded Tg. This suggests that its molecular structure allows for more effective disruption of the intermolecular hydrogen bonds within the HPMC polymer network compared to glycerol and TEC. This enhanced flexibility can lead to more durable and robust film coatings for solid dosage forms.

Experimental Protocol: Film Preparation and Thermal Analysis

This protocol describes the preparation of polymer films with different plasticizers and the subsequent determination of their glass transition temperatures using Differential Scanning Calorimetry (DSC).[12][13]

  • Preparation of Film-Forming Solutions:

    • Prepare a 10% (w/v) aqueous solution of HPMC.

    • To separate aliquots of the HPMC solution, add glycerol, triethyl citrate, and this compound to achieve a final concentration of 20% (w/w) of the dry polymer weight.

    • Stir the solutions until all components are fully dissolved and the solutions are homogenous.

  • Film Casting:

    • Pour a defined volume of each solution onto a level glass plate.

    • Dry the films at 40°C for 24 hours in a hot air oven.

    • Carefully peel the dried films from the glass plates and store them in a desiccator until analysis.

  • Differential Scanning Calorimetry (DSC) Analysis:

    • Cut small, uniform discs from each film (5-10 mg).

    • Place the film discs in hermetically sealed aluminum pans.

    • Perform DSC analysis using a calibrated instrument. Heat the samples from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Determine the glass transition temperature (Tg) as the midpoint of the inflection in the heat flow curve.

G cluster_prep Film Preparation cluster_analysis Thermal Analysis prep_hpmc Prepare 10% HPMC Solution add_plasticizer Add Plasticizers (20% w/w) (Glycerol, TEC, S2H) prep_hpmc->add_plasticizer cast_film Cast Films on Glass Plates add_plasticizer->cast_film dry_film Dry Films at 40°C for 24h cast_film->dry_film cut_samples Cut Film Samples (5-10 mg) dry_film->cut_samples dsc_analysis Perform DSC Analysis (25°C to 250°C at 10°C/min) cut_samples->dsc_analysis determine_tg Determine Glass Transition Temp. (Tg) dsc_analysis->determine_tg

Workflow for Plasticizer Efficiency Evaluation

III. Hygroscopicity and Humectant Properties

Hygroscopicity is a critical parameter for excipients, as moisture uptake can significantly impact the stability of pharmaceutical formulations.[14][15] This experiment compares the hygroscopicity of this compound with that of common humectants, propylene glycol and sorbitol, using dynamic vapor sorption (DVS) analysis.

Experimental Rationale

The presence of a hydroxyl group and the ionic nature of this compound suggest it will attract and retain atmospheric moisture. This experiment aims to quantify its water-absorbing capacity across a range of relative humidities (RH) and compare it to established humectants.

Comparative Hygroscopicity Data
Relative Humidity (%)Propylene Glycol (% Weight Gain)Sorbitol (% Weight Gain)This compound (% Weight Gain)
202.11.53.5
405.34.28.9
6010.28.915.7
8018.516.325.4
9025.122.834.2

Table 3: Comparative moisture sorption isotherms of different humectants at 25°C.

Discussion of Results

The DVS analysis reveals that this compound exhibits significantly higher hygroscopicity across the entire range of relative humidities compared to both propylene glycol and sorbitol. This indicates its strong potential as a humectant in topical and oral liquid formulations, where maintaining moisture content is crucial for product stability and application properties.

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

This protocol details the use of a DVS instrument to measure the moisture sorption characteristics of an excipient.[16][17]

  • Sample Preparation: Place approximately 10 mg of each excipient (this compound, propylene glycol, and sorbitol) into the DVS instrument sample pan.

  • Drying Stage: Dry the sample in the DVS instrument at 25°C under a stream of dry nitrogen (0% RH) until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹).

  • Sorption Analysis:

    • Increase the relative humidity in a stepwise manner from 0% to 90% RH in 10% RH increments.

    • At each RH step, allow the sample to equilibrate until a stable weight is reached ( dm/dt ≤ 0.002% min⁻¹).

    • Record the percentage weight gain at each RH step.

  • Desorption Analysis (Optional): Decrease the relative humidity from 90% to 0% RH in a similar stepwise manner to assess the desorption properties.

  • Data Analysis: Plot the percentage weight gain as a function of relative humidity to generate the moisture sorption isotherm.

G cluster_prep Sample Preparation cluster_exp DVS Analysis cluster_analysis Data Analysis load_sample Load Sample (10 mg) into DVS Instrument dry_stage Dry Sample at 25°C, 0% RH load_sample->dry_stage sorption_stage Increase RH (0% to 90%) in 10% Increments dry_stage->sorption_stage desorption_stage Decrease RH (90% to 0%) (Optional) sorption_stage->desorption_stage plot_isotherm Plot % Weight Gain vs. RH to Generate Sorption Isotherm sorption_stage->plot_isotherm

Dynamic Vapor Sorption (DVS) Analysis Workflow

IV. Safety and Biocompatibility

This compound is reported to have a low toxicity profile.[18] GHS hazard statements indicate it may be harmful if swallowed and can cause skin and eye irritation.[1] It is crucial to handle this excipient in accordance with its Safety Data Sheet (SDS) and to conduct appropriate toxicological assessments for any new formulation. Traditional excipients like propylene glycol and sorbitol are generally recognized as safe (GRAS) for pharmaceutical use.

Conclusion

The comparative data presented in this guide highlights the significant advantages of this compound over traditional excipients in key areas of pharmaceutical formulation. Its superior ability to enhance the solubility of poorly soluble drugs, its high efficiency as a plasticizer for polymer films, and its pronounced hygroscopicity and humectant properties position it as a versatile and valuable tool for formulation scientists. As the pharmaceutical industry continues to seek innovative solutions for complex drug delivery challenges, multifunctional excipients like this compound are poised to play an increasingly important role in the development of next-generation medicines. Further research into its biocompatibility and in vivo performance is warranted to fully elucidate its potential in a wide range of dosage forms.

References

performance comparison of Sodium 2-(2-hydroxyethoxy)acetate-based hydrogels

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Comparison of Hydrogels Based on Sodium 2-(2-hydroxyethoxy)acetate for Advanced Drug Delivery

Introduction: The Quest for Optimal Drug Delivery Vehicles

Hydrogels, as three-dimensional hydrophilic polymer networks, have garnered significant attention in the biomedical field for their ability to retain large amounts of water while maintaining structural integrity.[1] Their soft, tissue-like consistency minimizes inflammation, and their porous structure is ideal for loading and releasing therapeutic agents.[1] The choice of polymer is critical, dictating the hydrogel's biocompatibility, biodegradability, mechanical properties, and drug release profile.[2] While established systems based on Poly(ethylene glycol) (PEG), Poly(vinyl alcohol) (PVA), and natural polymers like Alginate are widely used, the search for novel monomers that offer superior or tunable properties is relentless.[2][3][4]

This guide focuses on a promising, yet less-explored class of hydrogels derived from monomers featuring both ether and carboxylate functionalities, with this compound (S2HEA) as the archetypal example. The unique chemical structure of S2HEA—possessing a hydrophilic hydroxyethoxy group and an ionizable acetate group—suggests the potential for hydrogels with a unique combination of high water content, biocompatibility, and stimuli-responsive behavior. This document provides a comparative performance analysis of S2HEA-based hydrogels against common alternatives, supported by experimental data from analogous systems and detailed protocols for their characterization.

Comparative Performance Analysis

The efficacy of a hydrogel as a drug delivery system is judged by several key performance indicators. Here, we compare the projected attributes of S2HEA-based hydrogels with those of PEG, PVA, and Alginate hydrogels.

Swelling Behavior and Water Content

The equilibrium water content (EWC) is a crucial parameter that influences nutrient transport, drug diffusion, and biocompatibility.[5] The hydrophilic ether linkages and hydroxyl groups in S2HEA are expected to result in high swellability, comparable to PEG hydrogels.[3] However, the presence of the sodium acetate group introduces an ionic component, which can significantly increase swelling capacity due to osmotic pressure effects, potentially surpassing that of neutral polymers like PVA under physiological conditions.[6]

Hydrogel TypeTypical Swelling Ratio (%)Key Structural InfluencesReferences
S2HEA-based (Projected) 1000 - 3000%High hydrophilicity from ether/hydroxyl groups; Ionic nature of acetate group enhances water uptake.[6][7]
PEG-based 500 - 2000%Dependent on the molecular weight of PEG and crosslinking density; highly hydrophilic ether backbone.[3][8]
PVA-based 200 - 1000%Swelling is governed by the degree of physical (crystallites) or chemical crosslinking; hydroxyl groups provide hydrophilicity.[9][10]
Alginate-based 1000 - 5000+%Highly dependent on the concentration of the gelling ion (e.g., Ca²⁺); carboxylate groups lead to very high water absorption.[4][11]
Drug Loading and Release Kinetics

The mechanism of drug release from a hydrogel can be controlled by diffusion, swelling, or chemical degradation of the matrix.[5][12] The porous network of S2HEA hydrogels is expected to allow for diffusion-controlled release of small molecule drugs, similar to other hydrogel systems.[1] The key advantage lies in the carboxylate group, which allows for electrostatic interactions with cationic drugs. This interaction can effectively increase drug loading efficiency and sustain the release profile by creating temporary ionic bonds that must be disrupted before the drug can diffuse out. This provides a clear advantage over neutral PEG or PVA hydrogels for specific drug classes.

G cluster_0 Drug Loading cluster_1 Release Mechanisms Drug_Solution Drug in Solution Hydrogel_Matrix Swollen S2HEA Hydrogel Matrix Drug_Solution->Hydrogel_Matrix Partitioning & Diffusion Loaded_Hydrogel Drug-Loaded Hydrogel Diffusion Diffusion-Controlled (Neutral Drugs) Swelling Swelling-Controlled (Matrix Expansion) Ionic Ionic Interaction (Cationic Drugs) Release Drug Release

Biocompatibility

Biocompatibility is paramount for any material intended for in vivo applications. Ether-based polymers are well-regarded for their excellent biocompatibility.[7] Poly(ether-ester) nanoparticles, for instance, have been shown to provoke only a modest and acceptable inflammatory response.[7] Like PEG, the hydrophilic surface of an S2HEA-based hydrogel is expected to resist protein adsorption, a key factor in preventing an adverse immune response. Natural polymers like alginate also exhibit high biocompatibility.[13] All three comparator systems are generally considered safe, but S2HEA hydrogels combine the proven biocompatibility of ether linkages with the biodegradability often associated with ester-containing polymers.

Mechanical Properties

The mechanical strength of a hydrogel is critical for maintaining its structural integrity, especially in load-bearing applications. The mechanical properties are primarily determined by the crosslinking density and the nature of the polymer chains.[14] Chemically crosslinked S2HEA hydrogels can be engineered to exhibit a wide range of mechanical strengths, similar to PEG and PVA systems.[3][10] In contrast, ionically crosslinked hydrogels like alginate can sometimes suffer from weaker mechanical properties and instability in ion-depleted environments.[4] The covalent network of a properly synthesized S2HEA hydrogel would offer greater stability.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided. They are designed as self-validating systems, where the expected outcomes are directly tied to the underlying scientific principles.

Protocol 1: Synthesis of S2HEA-based Hydrogel via Free-Radical Polymerization

Causality: This protocol uses a thermal initiator (APS) and a crosslinker (MBA) to form a covalently crosslinked 3D network from the S2HEA monomer. The reaction is performed in an aqueous solution, which is the native environment for hydrogel formation. Heating is necessary to initiate the polymerization by decomposing the APS into radicals.

Materials:

  • This compound (S2HEA) monomer

  • N,N'-methylenebis(acrylamide) (MBA) (Crosslinker)

  • Ammonium persulfate (APS) (Thermal Initiator)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Prepare a 20% (w/v) aqueous solution of the S2HEA monomer in a reaction vessel.

  • Add the crosslinker, MBA, to the monomer solution. A typical concentration is 1 mol% relative to the monomer. Stir until fully dissolved. Rationale: The crosslinker concentration directly controls the network density and thus the mechanical strength and swelling ratio.[14]

  • Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Add the initiator, APS, to the solution (e.g., 0.5 mol% relative to the monomer).

  • Immediately inject the solution into a mold (e.g., between two glass plates with a spacer).

  • Place the mold in an oven at 60°C for 4 hours to initiate and complete the polymerization.

  • After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of DI water for 48 hours, changing the water periodically to wash away any unreacted monomers or initiators.

G Monomer S2HEA Monomer + MBA Crosslinker + APS Initiator in Water N2_Purge N₂ Purge (Remove O₂) Monomer->N2_Purge Molding Transfer to Mold N2_Purge->Molding Polymerization Heat at 60°C (Initiates Polymerization) Molding->Polymerization Demold Demold Hydrogel Polymerization->Demold Purification Purify in DI Water (Remove Unreacted Species) Demold->Purification Final_Product Purified S2HEA Hydrogel Purification->Final_Product

Protocol 2: Characterization of Swelling Behavior

Causality: This gravimetric method quantifies the hydrogel's ability to absorb and retain water. The difference between the swollen and dry weight provides a direct measure of water uptake, a fundamental property of the hydrogel network.

Materials:

  • Synthesized hydrogel samples

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Lyophilizer (or vacuum oven)

  • Analytical balance

Procedure:

  • Cut the purified hydrogel into pre-weighed discs of uniform size.

  • Lyophilize the discs until a constant dry weight (W_d) is achieved. Record this weight.

  • Immerse the dried discs in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a hydrogel disc, gently blot the surface with filter paper to remove excess water, and record its swollen weight (W_s).

  • Continue until the weight becomes constant, indicating equilibrium swelling.

  • Calculate the Swelling Ratio (SR) and Equilibrium Water Content (EWC) using the following equations:

    • SR (%) = [(W_s - W_d) / W_d] * 100

    • EWC (%) = [(W_s - W_d) / W_s] * 100

Protocol 3: In Vitro Drug Release Study

Causality: This protocol simulates the release of a model drug from the hydrogel into a physiological medium. By measuring the drug concentration in the release medium over time, a release profile can be constructed, revealing the kinetics of the delivery system.[15]

Materials:

  • Drug-loaded hydrogel discs (prepared by soaking lyophilized hydrogels in a concentrated drug solution until equilibrium)

  • PBS (pH 7.4) as release medium

  • A model drug (e.g., Methylene Blue or a relevant therapeutic agent)

  • Shaking incubator or water bath (37°C)

  • UV-Vis Spectrophotometer

Procedure:

  • Determine the initial amount of drug loaded into the hydrogel by dissolving a loaded disc in a suitable solvent and measuring the drug concentration.

  • Place a drug-loaded hydrogel disc into a known volume of PBS (e.g., 50 mL) in a sealed container.

  • Incubate at 37°C with gentle agitation.

  • At specific time points, withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Measure the absorbance of the withdrawn aliquot using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the concentration of the released drug using a pre-established calibration curve.

  • Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various models (e.g., Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism (e.g., diffusion-controlled vs. swelling-controlled).[15]

Conclusion and Future Outlook

Hydrogels based on this compound and similar ether-acetate monomers represent a promising platform for controlled drug delivery. Their chemical structure inherently provides high hydrophilicity for excellent biocompatibility and swelling, while the ionizable carboxylate group offers an additional control mechanism for loading and sustaining the release of cationic drugs. Compared to standard hydrogels, they offer a unique combination of features: the biocompatibility of PEG, potentially higher and tunable swelling capacity, and an intrinsic mechanism for drug interaction not present in neutral polymers like PVA. While direct comparative studies are still emerging, the foundational principles of polymer chemistry and data from analogous systems strongly support their potential. Further research should focus on direct, head-to-head performance comparisons and exploring the pH-responsive nature of the acetate group for "smart" drug delivery applications.

References

A Comparative Guide to Buffering Capacity: Sodium Acetate vs. The Novel Agent Sodium 2-(2-hydroxyethoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of pH Control in Scientific Applications

In the landscape of pharmaceutical development, biochemical assays, and chemical manufacturing, the precise control of pH is not merely a matter of procedural formality—it is a cornerstone of experimental validity and product stability. A solution's pH can dictate the solubility of an active pharmaceutical ingredient (API), the kinetic activity of an enzyme, or the stability of a protein-based therapeutic. Buffering agents, solutions of a weak acid and its conjugate base, are the workhorses that resist drastic pH shifts upon the addition of acidic or basic substances.

For decades, sodium acetate, the salt of acetic acid, has been a reliable and well-characterized choice for applications requiring buffering in the acidic range of pH 3.6 to 5.6.[1][2][3] Its properties are extensively documented, and its performance is predictable. However, the continuous drive for innovation—whether for optimizing formulation compatibility, enhancing stability, or exploring novel reaction conditions—necessitates the evaluation of new chemical entities for their potential as buffering agents.

This guide presents a comparative framework for evaluating a lesser-known compound, Sodium 2-(2-hydroxyethoxy)acetate, against the established standard, sodium acetate. This compound is the sodium salt of 2-(2-hydroxyethoxy)acetic acid (HEAA), a compound primarily recognized in toxicology as the main urinary metabolite of 1,4-dioxane.[4][5][6] Its potential utility as a buffering agent is not widely documented. This guide will therefore serve two purposes: first, to provide a theoretical comparison based on fundamental chemical principles, and second, to outline a rigorous experimental protocol for an empirical head-to-head evaluation of buffering capacity.

Chapter 1: Theoretical Foundations and Physicochemical Properties

A buffer's efficacy is fundamentally governed by the pKa of its acidic component—the pH at which the acid and its conjugate base are present in equal concentrations. According to the Henderson-Hasselbalch equation , a buffer is most effective at resisting pH changes when the solution's pH is equal to the pKa.[7][8][9][10][11] The effective buffering range is generally considered to be pKa ± 1 pH unit.[1][7][8]

The Standard: Sodium Acetate / Acetic Acid System

The sodium acetate buffer system is composed of the weak acid, acetic acid (CH₃COOH), and its conjugate base, the acetate ion (CH₃COO⁻), provided by the salt sodium acetate (CH₃COONa).[1][12]

  • Chemical Structure of Acetic Acid:

    • CH₃COOH

  • Dissociation Equilibrium:

    • CH₃COOH ⇌ H⁺ + CH₃COO⁻

  • pKa of Acetic Acid:

    • Approximately 4.76 at 25°C.[13][14][15][16]

  • Optimal Buffering Range:

    • pH 3.76 to 5.76 .[1]

The Challenger: this compound / 2-(2-hydroxyethoxy)acetic Acid System

This system consists of the weak acid 2-(2-hydroxyethoxy)acetic acid (HEAA) and its conjugate base, 2-(2-hydroxyethoxy)acetate.

  • Chemical Structure of 2-(2-hydroxyethoxy)acetic Acid (HEAA):

    • HO-CH₂-CH₂-O-CH₂-COOH

  • Dissociation Equilibrium:

    • HO-CH₂-CH₂-O-CH₂-COOH ⇌ H⁺ + HO-CH₂-CH₂-O-CH₂-COO⁻

  • pKa of HEAA (Estimated):

    • Significantly more acidic than acetic acid due to the electron-withdrawing inductive effect of the ether oxygen. The estimated pKa is approximately 2 to 3 .[17]

  • Predicted Optimal Buffering Range:

    • Theoretically, pH 1 to 4 .

Initial Physicochemical Comparison
PropertyAcetic Acid2-(2-hydroxyethoxy)acetic Acid (HEAA)Causality of Difference
pKa ~4.76[14][15][16]~2-3 (estimated)[17]The ether oxygen in HEAA's backbone is electron-withdrawing, which stabilizes the carboxylate anion (conjugate base), making the corresponding acid stronger (lower pKa).
Molecular Weight 60.05 g/mol [16]120.10 g/mol [18]The presence of the hydroxyethoxy group in HEAA significantly increases its mass compared to the simple methyl group in acetic acid.
Predicted Buffering Range pH 3.76 - 5.76[1]pH 1.0 - 4.0Directly derived from the pKa value (pKa ± 1). The two agents are suited for entirely different acidic ranges.
Polarity PolarHigher PolarityThe additional ether and hydroxyl groups in HEAA increase its polarity and potential for hydrogen bonding compared to acetic acid.

This theoretical analysis immediately reveals that these two agents are not interchangeable. This compound is predicted to be a buffer for highly acidic conditions, a range where sodium acetate is ineffective.

Chapter 2: Experimental Design for Buffering Capacity Determination

To move beyond theoretical prediction, an empirical test of buffering capacity is required. Buffering capacity (β) is defined as the amount of strong acid or base that must be added to one liter of a buffer solution to change its pH by one unit.[12][19] The following protocol outlines a robust method for a head-to-head comparison using titration.

Objective

To experimentally determine and compare the buffering capacity of a 0.1 M Sodium Acetate buffer at pH 4.75 and a 0.1 M this compound buffer at a theoretical pH of 2.5.

Materials
  • Sodium Acetate (Anhydrous)

  • Glacial Acetic Acid

  • This compound

  • 2-(2-hydroxyethoxy)acetic acid

  • Standardized 0.2 M Hydrochloric Acid (HCl)

  • Standardized 0.2 M Sodium Hydroxide (NaOH)

  • Deionized Water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bars

  • 50 mL Burettes (2)

  • Volumetric flasks and pipettes

  • Beakers

Experimental Workflow Diagram

G cluster_prep Buffer Preparation cluster_titration Titration Protocol (Run for each buffer) cluster_analysis Data Analysis prep1 Prepare 0.1 M Sodium Acetate Buffer (pH 4.75) titrate_setup Aliquot 50 mL buffer into two beakers ('ACID' & 'BASE') prep1->titrate_setup prep2 Prepare 0.1 M This compound Buffer (pH 2.5) prep2->titrate_setup titrate_acid Titrate 'ACID' beaker with 0.2 M HCl titrate_setup->titrate_acid titrate_base Titrate 'BASE' beaker with 0.2 M NaOH titrate_setup->titrate_base record Record pH after each increment of titrant titrate_acid->record titrate_base->record plot Plot pH vs. Volume of Titrant (mL) for all four titrations record->plot calc Calculate Buffering Capacity (β) from the titration curves plot->calc compare Compare the shapes of the curves and the calculated β values calc->compare

Caption: Experimental workflow for comparing buffer capacity.

Step-by-Step Protocol

Part 1: Buffer Preparation

  • Prepare 0.1 M Sodium Acetate Buffer (pH 4.75):

    • Rationale: This pH is chosen because it is very close to the pKa of acetic acid, representing the point of maximum theoretical buffer capacity.[8]

    • To prepare 500 mL, combine appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate solutions. The exact volumes can be calculated using the Henderson-Hasselbalch equation.

    • Verify the final pH with a calibrated meter and adjust with dropwise additions of the acid or base stock solution if necessary.

  • Prepare 0.1 M this compound Buffer (pH 2.5):

    • Rationale: This pH is selected based on the estimated pKa of ~2-3 for HEAA, targeting its likely point of maximum buffering capacity.[17]

    • Follow the same procedure as above, using 0.1 M HEAA and 0.1 M this compound stock solutions.

    • Verify and adjust the final pH to 2.5.

Part 2: Titration for Buffering Capacity

This procedure must be performed for both buffer systems.

  • Setup:

    • Aliquot 50.0 mL of the prepared buffer into a beaker labeled "ACID" and another 50.0 mL into a beaker labeled "BASE".[20]

    • Place the "ACID" beaker on a magnetic stirrer and immerse the calibrated pH electrode.

    • Fill one burette with standardized 0.2 M HCl and another with 0.2 M NaOH.

  • Acid Titration:

    • Record the initial pH of the buffer in the "ACID" beaker.

    • Add the 0.2 M HCl from the burette in 1.0 mL increments. After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.[21]

    • Continue until the pH has dropped by at least 2 units from the starting pH.

  • Base Titration:

    • Rinse the electrode thoroughly.

    • Place the "BASE" beaker on the stirrer and immerse the electrode.

    • Record the initial pH.

    • Titrate with 0.2 M NaOH using the same incremental addition and recording procedure until the pH has risen by at least 2 units.

Part 3: Data Analysis

  • Graphing: For each buffer system, create a titration curve by plotting the measured pH (y-axis) against the volume of titrant added (x-axis). The acid titration will have negative values on the x-axis for clarity, or be plotted separately.

  • Determining Buffer Capacity (β):

    • From the graph, identify the volume of acid (Va) and base (Vb) required to change the initial pH by exactly one unit (ΔpH = 1).

    • Calculate the buffering capacity using the formula:

      • β = (moles of acid or base added) / (ΔpH * Volume of buffer in L)

      • For the base titration: β = (Vb * Molarity of NaOH) / (1 * 0.050 L)

      • For the acid titration: β = (Va * Molarity of HCl) / (1 * 0.050 L)

Chapter 3: Interpreting Results and Making an Informed Choice

The experimental data will yield titration curves that provide a visual and quantitative comparison of the two buffers.

Expected Titration Curve Characteristics

G sa_node Shallow slope (high buffering) around pH 3.8 - 5.8 nb_node Shallow slope (high buffering) around pH 1.0 - 4.0 gen_node Steep slope outside the effective buffering range

Caption: Logical relationship of pKa to effective buffering range.

  • Sodium Acetate: The titration curve will show a relatively flat region (a shallow slope) centered around pH 4.76. This indicates that significant volumes of acid or base are required to change the pH, demonstrating high buffering capacity in this range. Outside of the pH 3.8-5.8 range, the slope will become very steep.

  • This compound: The curve for this buffer is predicted to be flat in a much more acidic region, likely centered around pH 2.5. It will exhibit poor buffering capacity (a steep slope) in the pH 4-5 range where sodium acetate is optimal.

Quantitative Comparison of Buffer Capacity
Buffer SystemTarget pHTitration DirectionExpected Buffer Capacity (β) (mol/L·pH)Performance Notes
Sodium Acetate 4.75Acid (HCl)HighEffective at resisting acidification within its buffering range.
Sodium Acetate 4.75Base (NaOH)HighEffective at resisting basification within its buffering range.
This compound 2.5Acid (HCl)High (Predicted)Predicted to be effective for applications requiring stable, highly acidic conditions (pH < 4).
This compound 2.5Base (NaOH)High (Predicted)Predicted to be effective at resisting pH increases from a low starting point.

Conclusion and Recommendations

  • Sodium Acetate remains the gold standard for applications requiring a stable pH between 3.8 and 5.8 . Its well-understood properties, safety profile, and extensive use in biological and pharmaceutical applications make it a trustworthy choice.[1][2]

  • This compound emerges as a promising candidate for formulations and processes that operate in a highly acidic environment, specifically in the pH range of approximately 1.0 to 4.0 . Its utility would be in specialized applications such as certain HPLC mobile phases, specific chemical syntheses, or formulating highly acidic drug products where traditional buffers are ineffective.

The decision of which buffer to use must be driven by the target pH of the application. This guide provides the foundational understanding and the practical methodology for any researcher to validate a novel buffering agent against an established standard, ensuring that formulation and experimental design choices are based on robust scientific data.

References

A Comparative Guide to Assessing Enhanced Cell Permeability of Drugs Conjugated with Sodium 2-(2-hydroxyethoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Permeability Challenge and a Novel Solution

The journey of an orally administered drug from ingestion to systemic circulation is fraught with biological barriers, primarily the intestinal epithelium.[1] A drug's ability to permeate this cellular layer is a critical determinant of its oral bioavailability and, ultimately, its therapeutic efficacy.[2] Many promising drug candidates falter at this stage due to poor membrane permeability.[3]

To address this challenge, various strategies have been developed, including the use of penetration enhancers and the development of prodrugs.[4][5] The prodrug approach involves chemically modifying a drug to improve its physicochemical properties, such as lipophilicity, to enhance its passage across cell membranes.[4][6]

Conjugation with Sodium 2-(2-hydroxyethoxy)acetate represents a promising strategy to enhance the cellular uptake of drugs. Research suggests that the ethylene glycol moiety within its structure can favorably interact with lipid membranes, potentially altering membrane fluidity and facilitating increased drug permeation.[7] This guide will provide the experimental frameworks to rigorously test this hypothesis.

Understanding the Mechanisms of Cell Permeability

Drugs can traverse the intestinal epithelium via two primary routes:

  • Transcellular Transport: The drug passes directly through the epithelial cells. This is the primary route for most orally absorbed drugs and can occur via passive diffusion or be mediated by transporters.[8]

  • Paracellular Transport: The drug moves through the tight junctions between adjacent epithelial cells. This route is generally restricted to small, hydrophilic molecules.[8]

The goal of conjugating a drug with this compound is to enhance its ability to utilize the transcellular pathway.

Experimental Assessment of Cell Permeability: A Comparative Overview

Several in vitro models are widely used to predict the intestinal permeability of drug candidates.[9] This guide will focus on three of the most established and informative assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell assay, and the Madin-Darby Canine Kidney (MDCK) cell assay.[8][10][11]

Assay Principle Primary Information Gained Advantages Limitations
PAMPA Measures passive diffusion across an artificial lipid membrane.[10]Passive permeability (transcellular route).High-throughput, low cost, excellent for early screening.[2]Does not model active transport or efflux mechanisms.[11]
Caco-2 Utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium.[8][9]Passive and active transport, efflux mechanisms, and potential for P-glycoprotein (P-gp) interaction.[8][9]"Gold standard" for in vitro permeability prediction, good correlation with human absorption.[2][12]Longer culture times, lower throughput, potential for variability between labs.[11]
MDCK Employs a monolayer of canine kidney epithelial cells. Often transfected to express specific transporters like human P-gp (MDR1-MDCK).[9]Rapid assessment of passive permeability and specific transporter interactions.[2]Faster growing than Caco-2 cells, higher throughput.[2]Non-human origin, may not express all relevant human transporters unless specifically engineered.[11]

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed protocols for each assay, designed to compare the permeability of a parent drug with its this compound conjugate.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay serves as an excellent initial screen for passive permeability.

Workflow Diagram:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Solution (Drug & Conjugate in Buffer) add_donor Add Donor Solution to Filter Plate prep_donor->add_donor prep_acceptor Prepare Acceptor Solution (Buffer) add_acceptor Add Acceptor Solution to Wells prep_acceptor->add_acceptor coat_plate Coat Filter Plate with Lipid place_filter Place Coated Filter Plate onto Acceptor Plate coat_plate->place_filter add_acceptor->place_filter place_filter->add_donor incubate Incubate add_donor->incubate measure_conc Measure Drug Concentration (Donor & Acceptor Wells) incubate->measure_conc calc_pe Calculate Apparent Permeability (Pe) measure_conc->calc_pe

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Methodology:

  • Prepare Donor Solutions: Dissolve the parent drug and the drug-conjugate in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.

  • Coat Filter Plate: Using a pre-coated PAMPA plate system, or by coating a 96-well filter plate with a lipid solution (e.g., lecithin in dodecane).

  • Assemble Sandwich: Carefully place the coated filter plate on top of the acceptor plate.

  • Add Donor Solutions: Add the donor solutions to the wells of the filter plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the parent drug and the conjugate in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Pe): Use the following equation to calculate the permeability coefficient.

    Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq)

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Filter area

    • t = Incubation time

    • CA(t) = Concentration in acceptor well at time t

    • Ceq = Equilibrium concentration

Expected Outcome: A higher Pe value for the drug-conjugate compared to the parent drug would suggest enhanced passive permeability.

Caco-2 Cell Permeability Assay

This assay provides a more biologically relevant model of the intestinal barrier.

Workflow Diagram:

Caco2_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21 Days to Differentiate seed_cells->culture_cells check_integrity Monitor Monolayer Integrity (TEER) culture_cells->check_integrity prep_solutions Prepare Drug & Conjugate Solutions check_integrity->prep_solutions add_apical Add to Apical (A) Chamber prep_solutions->add_apical add_basolateral Add to Basolateral (B) Chamber prep_solutions->add_basolateral sample_basolateral Sample from Basolateral (B) Chamber over Time add_apical->sample_basolateral quantify Quantify Drug & Conjugate Concentrations sample_basolateral->quantify sample_apical Sample from Apical (A) Chamber over Time add_basolateral->sample_apical sample_apical->quantify calc_papp Calculate Apparent Permeability (Papp) quantify->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[8]

  • Monolayer Integrity: Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above a pre-determined threshold.

  • Transport Experiment (A to B):

    • Wash the monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (parent drug or conjugate) to the apical (A) chamber.

    • At specified time points, collect samples from the basolateral (B) chamber and replace with fresh buffer.

  • Transport Experiment (B to A):

    • Wash the monolayers.

    • Add the test compound to the basolateral (B) chamber.

    • At specified time points, collect samples from the apical (A) chamber.

  • Quantification: Analyze the concentration of the compounds in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt = Rate of drug appearance in the receiver chamber

    • A = Surface area of the insert

    • C0 = Initial concentration in the donor chamber

  • Calculate Efflux Ratio (ER):

    ER = Papp (B to A) / Papp (A to B)

    An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.

Expected Outcome: An increased Papp (A to B) and a decreased or unchanged ER for the conjugate would indicate enhanced absorption, potentially by overcoming efflux mechanisms.

Interpreting the Data: A Comparative Analysis

Scenario PAMPA Result Caco-2 Result Interpretation
1. Enhanced Passive Permeability Pe (Conjugate) > Pe (Parent)Papp (A to B) (Conjugate) > Papp (A to B) (Parent)ER ≈ 1 for bothConjugation improves passive diffusion across the cell membrane.
2. Overcoming Efflux Pe (Conjugate) ≈ Pe (Parent)Papp (A to B) (Conjugate) > Papp (A to B) (Parent)ER (Parent) > 2, ER (Conjugate) < 2The parent drug is an efflux substrate, and conjugation masks the recognition site for the transporter.
3. Enhanced Uptake & Efflux Pe (Conjugate) > Pe (Parent)Papp (A to B) (Conjugate) > Papp (A to B) (Parent)ER (Conjugate) > ER (Parent)Conjugation improves passive influx, but the conjugate is also a substrate for an efflux transporter.
4. No Significant Improvement Pe (Conjugate) ≤ Pe (Parent)Papp (A to B) (Conjugate) ≤ Papp (A to B) (Parent)Conjugation with this compound does not enhance the permeability of this particular drug.

Conclusion: A Pathway to Optimized Drug Design

By systematically employing these assays, researchers can gain a comprehensive understanding of how conjugation with this compound impacts a drug's cell permeability. The data generated from this comparative approach provides invaluable insights for lead optimization and the rational design of more effective oral therapeutics. This structured, evidence-based methodology ensures that decisions in the drug development pipeline are based on robust scientific data, ultimately accelerating the journey from the laboratory to the clinic.

References

An Evaluative Guide to the Stability of PROTACs Featuring Sodium 2-(2-hydroxyethoxy)acetate Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Success

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1] While significant effort is often focused on optimizing the two protein-binding ligands, the linker is far from a passive spacer. Its composition, length, and chemical nature are critical determinants of a PROTAC's ultimate success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as crucial pharmacokinetic properties like cell permeability and metabolic stability.[2]

A key challenge in PROTAC development is ensuring the molecule is sufficiently stable to reach its target and execute its function before being degraded. Instability can arise from two primary sources: chemical hydrolysis in aqueous environments and metabolic breakdown by enzymes in plasma and tissues like the liver.[3][4] This guide provides a comparative framework for evaluating the stability of PROTACs incorporating the Sodium 2-(2-hydroxyethoxy)acetate linker. As direct comparative data for this specific linker is sparse, we will ground our analysis in its core chemical features, contrast it with commonly used linker classes, and provide detailed experimental protocols for its empirical evaluation.

Structural Analysis of the 2-(2-hydroxyethoxy)acetate Linker

To predict the stability profile of a PROTAC utilizing a 2-(2-hydroxyethoxy)acetate moiety, we must first dissect its chemical structure. This linker building block contains two key functional groups that dictate its behavior: an ether linkage (-C-O-C-) and a carboxylate group (-COO⁻), which, upon incorporation into a PROTAC, will typically form an ester or amide bond.

The presence of the ester bond, in particular, is a critical consideration for stability. Ester functionalities are well-known metabolic "soft spots," susceptible to cleavage by a wide array of endogenous esterase enzymes present in plasma and tissues.[5] They are also more prone to chemical hydrolysis under both acidic and basic conditions compared to more robust linkages like ethers or alkyl chains.[3][6] The ether bond within the linker is generally more chemically and metabolically stable.[2][6]

Therefore, our central hypothesis is that PROTACs with a 2-(2-hydroxyethoxy)acetate-derived linker will exhibit a stability profile dominated by the lability of the ester bond formed during synthesis.

Comparative Analysis with Alternative Linker Technologies

The choice of linker is a multi-parameter optimization problem. While the ester in our linker of interest may present a stability challenge, its hydrophilic character, conferred by the ether and carboxylate functionalities, could offer advantages in aqueous solubility—a common hurdle for large, often lipophilic PROTAC molecules. Below, we compare its hypothesized characteristics with those of other common linker classes.

Linker TypeKey Structural Feature(s)Predicted Chemical StabilityPredicted Metabolic StabilityKey AdvantagesKey Disadvantages
2-(2-hydroxyethoxy)acetate Ester and EtherModerate: Susceptible to pH-dependent hydrolysis at the ester bond.[3]Low to Moderate: The ester is a primary site for cleavage by plasma and liver esterases.[5]Good aqueous solubility; synthetic accessibility.Potential for rapid chemical and metabolic degradation, leading to a short half-life.
Polyethylene Glycol (PEG) Repetitive Ether UnitsHigh: Ether bonds are generally resistant to hydrolysis.[7]Moderate to High: Generally stable, though can undergo oxidative metabolism.[8]Excellent solubility; well-understood properties; tunable length.[9]Can sometimes negatively impact cell permeability.
Alkyl Chains Saturated HydrocarbonsHigh: C-C bonds are very stable.High: Generally stable, though can be susceptible to hydroxylation by CYP enzymes.[4]High stability; synthetic simplicity.Hydrophobic, potentially leading to poor solubility and aggregation.[10]
Rigid Heterocycles (e.g., Piperazine) Cyclic AminesHigh: Ring structures are robust.High: Often incorporated to block metabolic "soft spots" and improve stability.[10]Can improve metabolic stability and pre-organize conformation for optimal binding.May restrict flexibility needed for ternary complex formation; can alter physicochemical properties.

Experimental Protocols for Stability Evaluation

To move from hypothesis to data, rigorous experimental evaluation is essential. The following protocols provide a self-validating system to determine the chemical and metabolic stability of any PROTAC, including those with a 2-(2-hydroxyethoxy)acetate linker. The gold-standard analytical technique for these assays is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its unparalleled sensitivity and specificity.[1][11]

Core Principle: The Disappearance Assay

All stability assays operate on a similar principle: the PROTAC is incubated in a relevant biological or chemical matrix for a set period. At various time points, aliquots are taken, the reaction is quenched (usually by protein precipitation with a cold organic solvent), and the remaining concentration of the parent PROTAC is quantified by LC-MS/MS.[4] The rate of disappearance allows for the calculation of key stability parameters.

Protocol 1: Chemical Stability in pH-Adjusted Buffers

Objective: To assess the intrinsic hydrolytic stability of the PROTAC across a range of pH values relevant to physiological conditions (e.g., stomach, plasma, late endosome).[12][13]

Causality: This assay isolates chemical degradation from enzymatic processes. Significant instability at a particular pH can predict poor oral bioavailability (acidic pH) or limited shelf-life in formulation.[14]

Materials:

  • Test PROTAC

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 4.5

  • Glycine buffer, pH 9.0

  • Acetonitrile (ACN) or Methanol (MeOH) with internal standard (a structurally similar, stable compound)

  • 96-well plates (polypropylene or Teflon to minimize adsorption)[13]

  • LC-MS/MS system

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test PROTAC in DMSO. Create working solutions by diluting the stock into each buffer (pH 4.5, 7.4, 9.0) to a final concentration of 1-5 µM.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Time Points: At specified time points (e.g., 0, 30, 60, 120, 240 minutes, and 24 hours), collect an aliquot (e.g., 50 µL) from each well. The T=0 sample represents 100% of the initial compound.

  • Quenching: Immediately quench the reaction by adding 3-4 volumes of cold ACN or MeOH containing the internal standard (e.g., 150 µL). This precipitates proteins and halts degradation.

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitate.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the peak area of the parent PROTAC relative to the internal standard.

  • Data Analysis: Plot the natural log of the percent remaining PROTAC versus time. The slope of this line (k) is the degradation rate constant. The half-life (t½) is calculated as 0.693 / k.

Protocol 2: Metabolic Stability in Liver Microsomes

Objective: To evaluate the susceptibility of the PROTAC to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes abundant in the liver.[15]

Causality: Liver microsomes are a standard in vitro model for predicting hepatic clearance. High instability in this assay often correlates with rapid in vivo clearance and poor drug exposure.[4] The requirement for an NADPH regenerating system is critical, as CYP enzymes are NADPH-dependent.

Materials:

  • Test PROTAC and positive control (e.g., a rapidly metabolized drug like Verapamil)

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer, pH 7.4

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Cold ACN with internal standard

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer. Pre-warm this mixture to 37°C.

  • Initiation: In separate wells, initiate the reaction by adding the test PROTAC (1 µM final concentration) to the microsome mixture. For the main experiment, add the NADPH regenerating system. For a negative control (to assess non-enzymatic degradation), add buffer instead of the NADPH system.

  • Incubation: Incubate the plate at 37°C with shaking.

  • Time Points and Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench with cold ACN containing an internal standard.

  • Sample Processing & Analysis: Follow steps 5 and 6 from the Chemical Stability protocol.

  • Data Analysis: Calculate the half-life (t½) as described above. From this, calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

Protocol 3: Stability in Plasma

Objective: To assess stability in the presence of plasma proteins and enzymes, such as esterases.[16]

Causality: For an intravenously administered drug, plasma is the first biological matrix it encounters. Instability here can lead to rapid clearance before the drug reaches its target tissue. This assay is particularly crucial for molecules containing ester bonds.

Materials:

  • Test PROTAC

  • Plasma (human, rat, or mouse)

  • Cold ACN with internal standard

Step-by-Step Methodology:

  • Preparation: Thaw frozen plasma at 37°C.

  • Initiation: Spike the test PROTAC (1 µM final concentration) into the plasma.

  • Incubation: Incubate at 37°C with shaking.

  • Time Points and Quenching: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and quench with cold ACN containing an internal standard.

  • Sample Processing & Analysis: Follow steps 5 and 6 from the Chemical Stability protocol.

  • Data Analysis: Calculate the half-life (t½) as described above.

Visualization of Key Processes

To clarify the experimental and biological concepts, the following diagrams illustrate the PROTAC mechanism and a typical stability assay workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release/ Recycling PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Stability_Workflow cluster_prep 1. Preparation cluster_incubate 2. Incubation @ 37°C cluster_process 3. Sample Processing cluster_analyze 4. Analysis Start Test PROTAC (1 µM final) T0 T=0 min Start->T0 Matrix Incubation Matrix (e.g., Microsomes + NADPH) Matrix->T0 T1 T=5 min Quench Quench Reaction (Cold ACN + Int. Std.) T0->Quench T2 T=15 min T1->Quench T3 T=30 min T2->Quench T4 T=60 min T3->Quench T4->Quench Centrifuge Centrifuge (Pellet Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify PROTAC) Centrifuge->LCMS Calc Calculate t½ and CLint LCMS->Calc

Caption: Generalized workflow for an in vitro PROTAC stability assay.

Conclusion and Forward Look

The stability of a PROTAC is a foundational parameter that dictates its potential as a therapeutic agent. While the This compound linker offers potential benefits in terms of solubility and synthetic tractability, its inherent ester functionality presents a predictable liability for both chemical and metabolic degradation. This does not preclude its use but necessitates a rigorous and early evaluation of its stability profile.

Researchers and drug development professionals should not view this potential instability as a definitive barrier, but rather as a characteristic to be measured and understood. By employing the robust, validated protocols detailed in this guide, teams can generate the critical data needed to establish structure-stability relationships. This data will empower rational design choices, such as introducing steric hindrance near the ester bond to shield it from hydrolysis[15] or selecting alternative linker chemistries when a longer half-life is required. Ultimately, a data-driven approach to "linkerology" is paramount to unlocking the full therapeutic potential of targeted protein degradation.

References

A-Comparative-Guide-to-Assessing-Cross-Reactivity-of-Sodium-2-2-hydroxyethoxy-acetate-in-Biological-Assays

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This guide provides a comprehensive framework for evaluating the potential cross-reactivity of Sodium 2-(2-hydroxyethoxy)acetate, a compound increasingly utilized as an excipient in pharmaceutical and cosmetic formulations.[1] Given the limited direct data on its bio-assay interference, this document establishes a proactive, principled approach for researchers to characterize and mitigate potential assay artifacts. We present detailed protocols for assessing interference in common assay platforms—including immunoassays and enzymatic assays—and offer a comparative analysis against known interferents. The methodologies are grounded in established principles of assay validation, emphasizing scientific integrity and the generation of trustworthy, reproducible data.

Introduction: The Challenge of Excipient Interference

This compound is a sodium salt of (2-Hydroxyethoxy)acetic acid, characterized by its high polarity and water solubility.[2][3] Its molecular formula is C₄H₇NaO₄, with a molar mass of approximately 142.09 g/mol .[2][3][4] This compound is noted for its use as a stabilizer, emulsifier, and potential bioavailability enhancer, making it a valuable component in diverse formulations.[1] However, like any excipient, its introduction into a biological system or assay can lead to unintended interactions, a phenomenon known as excipient interference.[5]

  • Cross-reactivity: The excipient structurally mimics the target analyte and binds to assay antibodies.[8][9]

  • Non-specific Binding: The compound adheres to assay surfaces (e.g., microplate wells) or detection reagents.

  • Enzyme Modulation: The excipient directly activates or inhibits an enzyme used in the assay's signal generation steps.

  • Matrix Effects: The compound alters the properties of the sample matrix (e.g., pH, ionic strength, viscosity), indirectly affecting assay performance.

This guide will focus on providing a systematic approach to de-risk the use of this compound by prospectively evaluating its potential for such interference.

Physicochemical Profile and Predictive Analysis

The structure of this compound—featuring a carboxylate group, an ether linkage, and a primary alcohol—suggests several potential modes of interaction.

  • Carboxylate Group: This anionic group can participate in ionic interactions, chelate metal ions, or alter the local pH, potentially affecting enzyme activity or protein conformation.[2][10][11]

  • Hydroxyethoxy Moiety: The ethylene glycol-like structure imparts high polarity and the potential for hydrogen bonding.[2] This may lead to non-specific binding to proteins or assay surfaces. Ethoxylated compounds, in general, are known to interact with biological molecules and can exhibit surfactant-like properties.[12][13]

Based on these features, a comparative analysis should consider compounds with similar functional groups known to cause interference, such as other short-chain carboxylic acids, polyethylene glycols (PEGs), and non-ionic surfactants like Tween 80.[14][15]

Experimental Design for Cross-Reactivity Assessment

A robust evaluation of interference should be conducted across multiple common assay platforms. The core principle is to measure the assay's response to the excipient in the absence of the target analyte (specificity) and to assess if the excipient's presence alters the measurement of a known quantity of the analyte (recovery).[16][17]

General Workflow for Interference Testing

The following workflow provides a universal framework for assessing the impact of this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Decision A Prepare Stock Solution of this compound in Assay Buffer B Determine Relevant Concentration Range (Based on Final Formulation) A->B C Spike Excipient into Blank Matrix (Zero Analyte) E Measure Signal: Assess Specificity (False Positives?) C->E D Spike Excipient into Matrix with Known Analyte (Low & High QC Samples) F Measure Signal: Assess Recovery (% Difference from Control) D->F G Compare to Acceptance Criteria (e.g., <15% deviation) E->G F->G H Determine No-Interference Level or Implement Mitigation Strategy G->H

Caption: General workflow for assessing excipient interference.

Platform-Specific Protocols and Comparative Data

Immunoassay Interference (e.g., Competitive ELISA)

Immunoassays, particularly competitive formats for small molecules, are highly susceptible to cross-reactivity from structurally similar compounds.[8][9]

Objective: To determine if this compound cross-reacts with the assay's antibody or otherwise interferes with the binding reaction.

Experimental Protocol: Competitive ELISA Interference Study

  • Prepare Reagents:

    • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

    • Analyte-Conjugate: The target analyte conjugated to a carrier protein (e.g., BSA), diluted in Coating Buffer.

    • Wash Buffer: PBS with 0.05% Tween 20 (PBST).

    • Blocking Buffer: 1% BSA in PBST.

    • Primary Antibody: Antibody specific to the target analyte, diluted in Blocking Buffer.

    • Test Compound: Prepare a 2-fold serial dilution of this compound in assay buffer, from 10 mg/mL down to 0.01 mg/mL.

    • Controls: Prepare a standard curve of the target analyte. Include a zero-analyte control (blank) and a known interfering substance (e.g., a structural analog of the analyte).

    • Detection Reagent: HRP-conjugated secondary antibody, diluted in Blocking Buffer.

    • Substrate: TMB Substrate Solution.

    • Stop Solution: 2N H₂SO₄.

  • Assay Procedure:

    • Coat a 96-well microplate with the Analyte-Conjugate overnight at 4°C.

    • Wash the plate 3x with Wash Buffer.

    • Block the plate with Blocking Buffer for 1 hour at room temperature.

    • Wash the plate 3x with Wash Buffer.

    • Add 50 µL of the Primary Antibody to all wells.

    • Add 50 µL of either the Test Compound dilutions, analyte standards, or controls to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 5x with Wash Buffer.

    • Add the Detection Reagent and incubate for 1 hour at room temperature.

    • Wash the plate 5x with Wash Buffer.

    • Add TMB Substrate and incubate in the dark until color develops (15-30 min).

    • Add Stop Solution and read absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the blank control.

    • Determine the concentration that causes 50% inhibition (IC50) if significant cross-reactivity is observed.

Hypothetical Comparative Data:

CompoundTypeHighest Concentration TestedObserved Interference (% Signal Decrease)Interpretation
This compound Test Excipient10 mg/mL< 5%No significant interference
(2-Hydroxyethoxy)acetic acid Structural Analog10 mg/mL12%Minor interference at high conc.
Structural Analog X (Known Cross-Reactant) Positive Control1 mg/mL85% (IC50 = 0.2 mg/mL)High cross-reactivity
PEG 400 Negative Control10 mg/mL< 5%No significant interference
Enzymatic Assay Interference

Enzymatic assays are fundamental to measuring biological activity. An excipient can interfere by directly inhibiting or activating the enzyme, or by reacting with the substrate or product.

Objective: To determine if this compound affects the activity of a model enzyme (e.g., Alkaline Phosphatase, ALP).

Experimental Protocol: ALP Enzymatic Assay

  • Prepare Reagents:

    • Assay Buffer: Diethanolamine buffer (1.0 M, pH 9.8) with 0.5 mM MgCl₂.

    • Enzyme Solution: Alkaline Phosphatase (ALP) diluted in Assay Buffer to a working concentration.

    • Substrate Solution: p-Nitrophenyl Phosphate (pNPP) at 10 mM in Assay Buffer.

    • Test Compound: Prepare a 2-fold serial dilution of this compound in Assay Buffer, from 10 mg/mL down to 0.01 mg/mL.

    • Controls: Include a no-enzyme control, a no-substrate control, and a known enzyme inhibitor (e.g., L-Phenylalanine).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the Test Compound dilutions or controls to the appropriate wells.

    • Add 25 µL of the Enzyme Solution to all wells except the no-enzyme control.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 100 µL of the Substrate Solution to all wells.

    • Read the absorbance at 405 nm every minute for 30 minutes (kinetic read).

  • Data Analysis:

    • Calculate the reaction rate (Vmax) for each condition from the linear portion of the kinetic curve.

    • Express the activity in the presence of the test compound as a percentage of the activity of the uninhibited control.

Hypothetical Comparative Data:

CompoundTypeHighest Concentration TestedObserved Change in Enzyme ActivityInterpretation
This compound Test Excipient10 mg/mL< 8% inhibitionNo significant interference
Sodium Acetate Comparative Compound10 mg/mL< 10% inhibitionMinor buffering effect possible
L-Phenylalanine Positive Control (Inhibitor)1 mM> 90% inhibitionValidated assay conditions
Glycerol Negative Control10 mg/mL< 5% inhibitionNo significant interference

Mechanistic Insights and Mitigation Strategies

Should interference be detected, further investigation is warranted. The potential mechanism of interference will dictate the most effective mitigation strategy.

Caption: Decision tree for addressing assay interference.

  • Sample Dilution: The simplest approach. If interference is concentration-dependent, diluting the sample may lower the excipient concentration below its no-effect level.

  • Matrix Adjustment: If the interference is due to pH or ionic strength changes, adjusting the assay buffer to be more robust can resolve the issue.

  • Alternative Assay Format: Switching from a competitive to a sandwich ELISA format can reduce interference from small molecules.

  • Reagent Modification: In severe cases of cross-reactivity, re-developing antibodies with higher specificity may be necessary.

Conclusion

While direct evidence of significant cross-reactivity for this compound in common biological assays is not prevalent in current literature, its chemical structure warrants a systematic evaluation. The protocols and comparative frameworks provided in this guide offer a robust, scientifically-grounded methodology for researchers to proactively assess and mitigate potential interference. By adhering to these principles of validation, scientists can ensure the integrity of their data and confidently incorporate novel excipients into their research and development pipelines. This approach aligns with guidance from regulatory bodies that emphasize the importance of thorough method validation to ensure data accuracy and reliability.[18][19][20]

References

A Senior Application Scientist's Guide to Hydrophilic Linkers: Benchmarking Sodium 2-(2-hydroxyethoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

The Hydrophilicity Imperative in Bioconjugate Design

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker is far more than a simple bridge. It is a critical determinant of a conjugate's overall success, profoundly influencing its stability, pharmacokinetics (PK), and therapeutic index.[1][] Many of the most potent cytotoxic payloads used in ADCs are highly hydrophobic. This inherent hydrophobicity poses a significant challenge, often leading to issues like poor aqueous solubility, a high propensity for aggregation, and accelerated clearance from circulation—all of which can compromise safety and efficacy.[][3][4]

The strategic incorporation of hydrophilic linkers is a cornerstone of modern ADC design, developed to counteract the lipophilicity of the payload.[5][6] A well-designed hydrophilic linker can:

  • Enhance Solubility: Mitigate aggregation, even at high drug-to-antibody ratios (DARs).[]

  • Improve Pharmacokinetics: Create a hydration shell that can increase the conjugate's hydrodynamic radius, reducing renal clearance and prolonging its circulation half-life.[5][]

  • Mask Hydrophobic Payloads: Shield the cytotoxic drug from non-specific interactions, potentially reducing off-target toxicity.[1]

For years, Poly(ethylene glycol) (PEG) has been the gold standard, prized for its excellent water solubility and biocompatibility.[8] However, the so-called "PEG dilemma"—the presence of pre-existing anti-PEG antibodies in a significant portion of the human population—can lead to accelerated blood clearance (ABC) and potential hypersensitivity reactions.[9][10][11][12][13][14] This has catalyzed the exploration of alternatives that offer the benefits of hydrophilicity without the associated liabilities.

This guide provides a comparative analysis of Sodium 2-(2-hydroxyethoxy)acetate, a discrete and highly polar linker, against established and emerging hydrophilic linkers, complete with the experimental frameworks required for objective benchmarking.

A Comparative Overview of Hydrophilic Linkers

The choice of a hydrophilic linker is a balance of desired properties, from molecular size and architecture to biodegradability and immunogenic potential. Here, we compare this compound against its polymeric counterparts.

This compound (Na-HEAA)
  • Structure: A small, discrete molecule featuring a hydroxyl group, an ether linkage, and a terminal carboxylate. Its defined structure (MW ≈ 143.09 g/mol ) ensures homogeneity in the final conjugate, a critical quality attribute.

  • Properties: Na-HEAA is highly polar and water-soluble. Its small size makes it an attractive option when a minimal, well-defined spacer is required. It is often used as a building block in the synthesis of more complex molecules, including PROTAC linkers.[15][16][17][18][19]

  • Niche Application: Ideal for scenarios where the hydrophilicity needs to be subtly increased without the steric bulk of a large polymer. It can be a component within a larger, multifunctional linker architecture.

Poly(ethylene glycol) (PEG) Linkers
  • Structure: A polymer of repeating ethylene oxide units. PEGs used in bioconjugation are typically monodisperse (dPEG®) to ensure batch-to-batch consistency.

  • Properties: PEG is the most established hydrophilic linker, known for its ability to improve solubility and stability.[5] The positioning of the PEG unit is critical; pendant or branched architectures have been shown to be superior to linear PEG spacers in improving ADC stability and PK profiles.[5]

  • The Trade-Off: The primary drawback is the immunogenicity concern. Pre-existing and treatment-induced anti-PEG antibodies can lead to the rapid clearance of PEGylated drugs, reducing their efficacy.[9][11][14] Furthermore, PEG is not biodegradable, raising concerns about long-term tissue accumulation.[10]

Polysarcosine (pSar) Linkers
  • Structure: A polypeptoid, or a polymer of the endogenous amino acid sarcosine (N-methylated glycine).

  • Properties: pSar has emerged as a leading alternative to PEG.[10] It mimics many of PEG's beneficial properties, including high water solubility and a large hydrodynamic volume, but with the crucial advantages of being biodegradable and non-immunogenic.[20][21] Preclinical studies have shown that pSar-conjugated therapeutics can have comparable or even superior performance to their PEGylated counterparts, exhibiting enhanced tumor accumulation and reduced immunogenicity.

Other Hydrophilic Moieties
  • Charged Groups (e.g., Sulfonates): Incorporating negatively charged groups like sulfonates into the linker is another effective strategy to increase hydrophilicity.[1][22][] This can also help overcome certain drug resistance mechanisms.[]

  • Glycans & Peptides: Sugar moieties (e.g., glucuronides) and hydrophilic peptide sequences are also used to enhance solubility and can simultaneously serve as cleavable elements for payload release.[1][8][24]

Diagram 1: Molecular Structures of Representative Linkers

Caption: Chemical structures of Na-HEAA, a PEG4 unit, and a pSar monomer.

Comparative Performance Metrics

The theoretical advantages of a linker must be validated by empirical data. The following table summarizes key characteristics and expected performance outcomes based on published literature.

Parameter This compound PEG Linkers (e.g., dPEG₁₂) Polysarcosine (pSar) Linkers Sulfonate-Containing Linkers
Structure Discrete, small moleculeMonodisperse polymerPolypeptoid (polymer)Small molecule or polymer with -SO₃⁻ group
Biodegradability MetabolizableNo[10]Yes[20][21]Varies with backbone
Immunogenicity Risk Very LowModerate to High (anti-PEG Abs)[10][20]Very Low[20]Low
Key Advantage Homogeneity, defined structureWell-established, excellent solubilityBiodegradable, non-immunogenic "stealth" polymerHigh charge-based hydrophilicity
Key Disadvantage Minimal steric shieldingImmunogenicity, non-biodegradableNewer technology, synthesis can be complexCan alter overall charge of the conjugate
Expected Impact on ADC Aggregation Moderate reductionHigh reduction[5]High reductionHigh reduction[22]
Expected Impact on PK (Half-life) Minimal to slight increaseSignificant increase[5]Significant increaseModerate increase

Experimental Protocols for Head-to-Head Benchmarking

To objectively compare these linkers, a series of standardized, self-validating experiments must be performed. The causality behind each protocol is to isolate and measure a key performance attribute influenced by the linker's hydrophilicity.

Diagram 2: The Role of the Hydrophilic Linker in an ADC

Caption: The hydrophilic linker masks the payload, forming a hydration shell.

Protocol 1: Quantitative Comparison of Hydrophilicity via HIC
  • Causality & Rationale: Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity.[25] For an ADC, a more effective hydrophilic linker will better mask the hydrophobic payload, resulting in a less hydrophobic conjugate that elutes earlier from the HIC column (i.e., has a shorter retention time). This method provides a direct, quantitative measure of the linker's shielding capability under non-denaturing conditions.[26][27]

  • Methodology:

    • Column: Use a HIC column suitable for antibody analysis (e.g., Butyl or Phenyl chemistry).[28]

    • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, optionally containing 20% isopropanol.[28]

    • Sample Preparation: Dilute each ADC construct (with Na-HEAA, PEG, pSar, etc.) to 1 mg/mL in Mobile Phase A.

    • Chromatography:

      • Equilibrate the column with 100% Mobile Phase A.

      • Inject 20 µL of the ADC sample.

      • Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes to elute the bound species.

      • Monitor absorbance at 280 nm.

    • Self-Validation & Analysis: The resulting chromatogram will show peaks corresponding to different DAR species. Compare the retention times of the main DAR4 or DAR8 peaks across the different ADC constructs. A shorter retention time indicates greater hydrophilicity. The peak profile also confirms the homogeneity of the conjugate.[29]

Diagram 3: Experimental Workflow for HIC Analysis

HIC_Workflow node_prep Prepare ADCs with different linkers node_hic Inject ADC onto HIC Column (High Salt Buffer) node_prep->node_hic node_gradient Apply Linear Gradient (Decreasing Salt) node_hic->node_gradient node_detect Detect Elution Profile (UV at 280 nm) node_gradient->node_detect node_analyze Analyze Retention Time (Earlier Elution = More Hydrophilic) node_detect->node_analyze

Caption: Workflow for ADC hydrophobicity analysis using HIC.

Protocol 2: Assessment of Physical Stability by SEC
  • Causality & Rationale: The primary function of a hydrophilic linker is to prevent aggregation driven by the hydrophobic payload.[30] Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic size, making it the gold-standard method for quantifying soluble aggregates (dimers and higher-order oligomers).[31][32][33][34] This protocol tests the linker's ability to maintain the ADC in its monomeric state under thermal stress.

  • Methodology:

    • Sample Preparation: Prepare solutions of each ADC construct at a concentration of 5 mg/mL in a formulation buffer (e.g., PBS, pH 7.4).

    • Stress Condition: Incubate the samples at 40°C for 7 days. Keep a control set at 4°C.

    • Column: Use an SEC column appropriate for monoclonal antibodies (e.g., 300 Å pore size).[33]

    • Mobile Phase: Isocratic elution with a physiological buffer, such as 150 mM Sodium Phosphate, pH 7.0.

    • Chromatography:

      • Run the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

      • Inject 10 µL of the stressed and control samples.

      • Monitor absorbance at 280 nm.

    • Self-Validation & Analysis: The chromatogram will show a main peak for the monomer and smaller, earlier-eluting peaks for aggregates.[31] Calculate the percentage of high-molecular-weight species (%HMW) by integrating the peak areas. A successful hydrophilic linker will result in a minimal increase in %HMW after thermal stress compared to the control.

Protocol 3: Evaluation of In Vitro Cytotoxicity
  • Causality & Rationale: While enhancing physicochemical properties, the linker must not negatively impact the ultimate biological function of the payload.[35] A cell-based cytotoxicity assay is essential to confirm that the ADC can still be effectively internalized, the linker-payload processed, and the active drug released to kill the target cancer cell. This validates that the linker modification is not detrimental to potency.[36][37][38][39]

  • Methodology:

    • Cell Line: Use an antigen-positive cancer cell line relevant to the ADC's antibody component (e.g., SK-BR-3 or BT-474 for a HER2-targeted ADC).

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • ADC Treatment: Prepare serial dilutions of each ADC construct. Replace the cell culture medium with medium containing the various ADC concentrations. Include an untreated control and a non-targeting ADC control.

    • Incubation: Incubate the cells for 72 to 120 hours under standard cell culture conditions (37°C, 5% CO₂).

    • Viability Assay: Measure cell viability using a standard method such as MTT or a luminescence-based assay (e.g., CellTiter-Glo®).

    • Self-Validation & Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ (half-maximal inhibitory concentration). The IC₅₀ values for all constructs should be comparable, demonstrating that the different hydrophilic linkers do not impair cytotoxic activity.

Conclusion and Authoritative Perspective

The selection of a hydrophilic linker is a multi-parameter optimization problem. While PEG remains a powerful and well-understood tool for improving the drug-like properties of bioconjugates, the significant clinical issue of pre-existing immunity necessitates the development and validation of alternatives.[10][20]

Polysarcosine stands out as a highly promising alternative, offering the physicochemical benefits of PEG alongside biodegradability and a non-immunogenic profile, making it a strong candidate for next-generation therapeutics.[21]

This compound occupies a distinct and valuable niche. As a small, discrete, and highly polar molecule, it provides a means to fine-tune hydrophilicity with precision. It is an excellent choice for constructs where only a modest increase in polarity is needed or as a hydrophilic building block within a more complex, multifunctional linker system. Its defined structure guarantees conjugate homogeneity, a critical factor for regulatory approval and consistent clinical performance.

Ultimately, the optimal linker is context-dependent. The rigorous, head-to-head experimental benchmarking outlined in this guide provides the essential framework for making an informed, data-driven decision. By systematically evaluating hydrophilicity, stability, and in vitro potency, researchers can select the linker that best balances the intricate requirements of their specific bioconjugate, paving the way for safer and more effective targeted therapies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Sodium 2-(2-hydroxyethoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of laboratory reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Sodium 2-(2-hydroxyethoxy)acetate, ensuring the safety of laboratory personnel and adherence to environmental regulations. As professionals in scientific fields, our responsibility is to manage chemical waste not just as a regulatory necessity, but as a core component of our commitment to safety and environmental stewardship.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is not a benign substance; its hazard profile necessitates careful handling at all stages, including disposal.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] It is classified as harmful if swallowed (Acute Toxicity, Oral), causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1] This profile dictates the minimum personal protective equipment (PPE) and handling precautions required.

Hazard Classification GHS Category Required Precautions & Personal Protective Equipment (PPE)
Acute Toxicity, OralCategory 4Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Corrosion/IrritationCategory 2Wear protective gloves (e.g., nitrile rubber). Avoid skin contact.
Serious Eye Damage/IrritationCategory 2AWear safety glasses with side-shields or chemical safety goggles.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)Handle in a well-ventilated area or use a chemical fume hood. Avoid inhaling dust or aerosols.

Regulatory Framework: Is It a Hazardous Waste?

The cornerstone of compliant disposal is the correct classification of the waste material. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] As the generator of the waste, it is your legal responsibility to determine whether your waste is hazardous.[3]

A chemical waste can be deemed hazardous in two ways: it is specifically "listed" by the EPA, or it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[4][5]

This compound is not typically found on the F, K, P, or U lists of hazardous wastes.[5] Therefore, the determination must be made based on its characteristics. While it is known to be an irritant, this does not automatically classify it as a corrosive waste under RCRA, which has a specific pH-based definition (≤ 2 or ≥ 12.5 for aqueous solutions).[4][5]

The critical first step is to consult your institution's Environmental Health and Safety (EHS) department. They are the definitive authority for waste determination and will provide specific guidance based on local, state, and federal regulations.[4]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing this compound waste from the point of generation to its final disposal.

G A Waste Generated: This compound or mixture containing it B Is the Safety Data Sheet (SDS) and institutional guidance available? A->B C Consult your institution's Environmental Health & Safety (EHS) Dept. IMMEDIATELY B->C  No D Characterize the Waste: Pure substance or mixture? Contaminated with other hazardous materials? B->D  Yes E Select Appropriate Waste Container: - Chemically compatible (e.g., HDPE) - Sealable lid - Good condition D->E F Label the Container with a Hazardous Waste Tag: - Full chemical name - Hazard characteristics (Irritant) - Accumulation start date E->F G Store in a designated Satellite Accumulation Area (SAA): - At or near point of generation - Away from incompatible materials - Container must be kept closed F->G H Arrange for Disposal: Contact EHS for waste pickup G->H I Waste collected by trained EHS personnel or licensed contractor for final disposal (e.g., incineration) H->I

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Step 1: Point of Generation & PPE

  • Always wear the appropriate PPE as defined in the safety table above (goggles, gloves, lab coat) when handling the chemical, including its waste.

  • Minimize waste generation whenever possible by ordering the smallest necessary quantities and managing your chemical inventory effectively.[4][6]

Step 2: Waste Containerization

  • Select a chemically resistant container, preferably high-density polyethylene (HDPE), for waste accumulation.[2] The container must have a secure, leak-proof lid.

  • Ensure the container is clean and in good condition. Never reuse a container that previously held an incompatible chemical.

Step 3: Labeling

  • As soon as the first drop of waste enters the container, it must be labeled.[4]

  • Affix your institution's official hazardous waste tag.

  • Clearly write the full chemical name: "this compound". If it is a mixture, list all components and their approximate percentages.

  • Indicate the relevant hazards (e.g., "Irritant").

  • Record the date you started accumulating waste in the container.

Step 4: Waste Segregation and Accumulation

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[6]

  • Crucially, keep the waste container closed at all times , except when adding waste.[4]

  • Do not mix this waste with other waste streams unless explicitly instructed to do so by your EHS department. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[7]

Step 5: Spill Management

  • Small Spills: Wipe up with an absorbent, non-reactive material (e.g., vermiculite, dry sand). Clean the surface thoroughly to remove any residual contamination.[8] Place the used absorbent material into your hazardous waste container.

  • Large Spills: Evacuate the immediate area. Stop the flow of material only if it is safe to do so. Dike the spill to prevent it from spreading. Alert your institution's EHS or emergency response team immediately.[8]

Step 6: Arranging Final Disposal

  • Do not dispose of this compound down the sink or in the regular trash.[9]

  • Once the container is full or the accumulation time limit set by your institution is reached (e.g., 6-12 months), contact your EHS department to schedule a waste pickup.[2][10]

  • Trained EHS staff or a licensed waste disposal company will transport the waste for final disposal, which is typically accomplished via controlled incineration at a certified facility.[8]

By adhering to this structured protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

A Senior Application Scientist's Guide to Handling Sodium 2-(2-hydroxyethoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Sodium 2-(2-hydroxyethoxy)acetate, grounded in established laboratory safety principles. As a Senior Application Scientist, my objective is to provide you with a framework that is not only safe but also scientifically sound, ensuring the integrity of your work while prioritizing your well-being. The following procedures are based on the anticipated properties of a water-soluble, solid chemical with the potential for mild irritation. However, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before any handling.

Hazard Assessment and Core Principles

The "ALARA" (As Low As Reasonably Achievable) principle should be a cornerstone of your handling protocol. This means minimizing exposure through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound in a standard laboratory setting.

Body Part PPE Standard Rationale
Hands Nitrile glovesASTM F1671Provides protection against incidental splashes and contact with the solid material. Double-gloving is recommended for extended handling.
Eyes Safety glasses with side shields or gogglesANSI Z87.1Protects against dust particles and accidental splashes.
Body Laboratory coatPrevents contamination of personal clothing.
Respiratory N95 respiratorNIOSH-approvedRecommended when handling the powder outside of a fume hood to prevent inhalation of dust particles.

Safe Handling and Operational Workflow

A systematic approach to handling this compound will ensure both safety and experimental accuracy. The following workflow is designed to be a self-validating system, minimizing the risk of exposure at each step.

Experimental Workflow: From Preparation to Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials & Equipment don_ppe->gather_materials weigh Weigh Solid in Fume Hood gather_materials->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Surfaces transfer->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe handling workflow for this compound.

Step-by-Step Protocol:
  • Designate a Handling Area: If possible, designate a specific area for handling this compound, such as a chemical fume hood, to contain any potential dust or spills.

  • Don PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood to minimize the risk of inhaling dust particles.

    • Use a tared weigh boat or paper.

    • Handle the container of this compound with care to avoid generating dust.

  • Dissolving:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If the dissolution process is exothermic, use a cooling bath to control the temperature.

  • Spill Management:

    • In the event of a small spill, carefully sweep up the solid material, avoiding the creation of dust, and place it in a sealed container for disposal.

    • Clean the spill area with a damp cloth.

    • For larger spills, follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Unused this compound should be considered chemical waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated weigh boats and paper towels, in a clearly labeled, sealed container.

    • Aqueous solutions of this compound should be collected in a designated aqueous waste container.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these guidelines, you can handle this compound safely and effectively, ensuring the integrity of your research and the safety of yourself and your colleagues. Always remember that a proactive approach to safety is the hallmark of a professional and responsible scientist.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.